molecular formula C14H21N3O2 B1294079 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886363-80-0

8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1294079
CAS No.: 886363-80-0
M. Wt: 263.34 g/mol
InChI Key: ZULASIGKOAEFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 8-amino-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-6-16-12-8-11(15)5-4-10(12)9-17/h4-5,8,16H,6-7,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULASIGKOAEFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649607
Record name tert-Butyl 8-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-80-0
Record name tert-Butyl 8-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Structure Elucidation of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. The document details the key analytical techniques and experimental protocols required for the unambiguous confirmation of its chemical structure. All quantitative data is presented in standardized tables, and logical workflows are visualized using high-contrast diagrams to ensure clarity and accessibility for researchers in the field of medicinal chemistry and drug development.

Compound Identity and Properties

8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a synthetic intermediate often utilized in the development of pharmacologically active molecules. The presence of a Boc protecting group on one of the diazepine nitrogens allows for selective functionalization of the primary amino group on the benzene ring.

Identifier Value
IUPAC Name tert-butyl 8-amino-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
CAS Number 1029717-34-7
Molecular Formula C₁₄H₂₁N₃O₂
Molecular Weight 263.34 g/mol
Canonical SMILES C1CN(C2=CC(=C(C=C2)N)NC1)C(=O)OC(C)(C)C

Structure Elucidation Workflow

The definitive identification of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine relies on a multi-step analytical workflow. This process begins with the synthesis of the target compound, followed by purification and a suite of spectroscopic analyses to confirm its molecular structure and purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis S Synthesis of Precursor Boc Boc Protection S->Boc Puri Purification (Chromatography) Boc->Puri MS Mass Spectrometry (MS) Confirm Molecular Weight Puri->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Puri->NMR IR Infrared (IR) Spectroscopy Identify Functional Groups Puri->IR Purity Purity Assessment (HPLC) Puri->Purity Final Structure Confirmed MS->Final NMR->Final IR->Final Purity->Final G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample (1 mg/mL in ACN) filtrate Filter (0.45 µm) dissolve->filtrate inject Inject into HPLC filtrate->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Technical Guide: Physicochemical Properties of 8-Amino-4-Boc-tetrahydro-benzodiazepine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide to the physicochemical properties of 8-Amino-4-Boc-tetrahydro-benzodiazepine. It is important to note that publicly available experimental data for this specific compound is limited. The experimental protocols described herein are general methods widely used in the pharmaceutical industry for the characterization of new chemical entities.

Introduction

8-Amino-4-Boc-tetrahydro-benzodiazepine is a synthetic organic molecule belonging to the benzodiazepine class of compounds. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of the diazepine ring and an amino group on the benzene ring suggests its potential as an intermediate in the synthesis of more complex pharmaceutical agents. A thorough understanding of its physicochemical properties is crucial for its handling, formulation, and further development.

Core Physicochemical Properties

Quantitative experimental data for 8-Amino-4-Boc-tetrahydro-benzodiazepine is not extensively available in peer-reviewed literature. The following table summarizes the known information.

PropertyValueSource
Molecular Formula C₁₄H₂₁N₃O₂Chemical Suppliers[1][2]
Molecular Weight 263.34 g/mol Chemical Suppliers[1][2]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Aqueous Solubility Not availableN/A
pKa Not availableN/A
LogP Not availableN/A

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental procedures to determine the key physicochemical properties of a compound like 8-Amino-4-Boc-tetrahydro-benzodiazepine.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology: Capillary Melting Point Method [3][4]

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm. The sample should be well-compacted.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • A rapid heating ramp (e.g., 10-20 °C/min) is initially used to determine an approximate melting range.

    • The measurement is then repeated with a fresh sample, using a slower heating rate (1-2 °C/min) starting from a temperature approximately 20°C below the estimated melting point.

    • The temperature at which the first liquid droplet is observed is recorded as the onset of melting, and the temperature at which the last solid particle disappears is recorded as the end of melting. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences the bioavailability of a drug candidate.

Methodology: Shake-Flask Method

  • Materials:

    • 8-Amino-4-Boc-tetrahydro-benzodiazepine

    • Purified water (e.g., Milli-Q or equivalent)

    • pH buffers (e.g., phosphate-buffered saline for physiological pH)

    • A suitable organic solvent for stock solution preparation (e.g., DMSO, if necessary for analytical standard preparation)

    • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., water or buffer) in a sealed vial.

    • The vial is agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS, by comparing the response to a calibration curve prepared from a stock solution of known concentration.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding the ionization state of a molecule at different pH values.

Methodology: Potentiometric Titration [5]

  • Principle: The pKa is determined by monitoring the pH of a solution of the compound as a standardized acid or base is added.

  • Procedure:

    • A known amount of 8-Amino-4-Boc-tetrahydro-benzodiazepine is dissolved in a suitable solvent (e.g., water, or a co-solvent system like water/methanol if solubility is low).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. Given the presence of amino groups, titration with a strong acid would be appropriate.

    • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa value corresponds to the pH at the half-equivalence point, where half of the basic functional group has been protonated. For a molecule with multiple ionizable centers, multiple inflection points and corresponding pKa values may be observed. Spectrophotometric methods can also be employed, particularly for compounds with a chromophore that changes with ionization state.[6]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Materials:

    • 8-Amino-4-Boc-tetrahydro-benzodiazepine

    • n-Octanol (pre-saturated with water)

    • Water (pre-saturated with n-octanol)

    • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • A known amount of the compound is dissolved in either the aqueous or the n-octanol phase.

    • The two immiscible phases are combined in a sealed vial in a known volume ratio (e.g., 1:1).

    • The vial is agitated for a sufficient time to allow for the partitioning equilibrium to be established (e.g., 24 hours).

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • Aliquots are carefully taken from both the aqueous and the n-octanol layers.

    • The concentration of the compound in each phase is determined using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound such as 8-Amino-4-Boc-tetrahydro-benzodiazepine.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Data Analysis & Reporting Synthesis Synthesis of 8-Amino-4-Boc- tetrahydro-benzodiazepine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Solubility Aqueous Solubility Measurement Structure_Verification->Solubility pKa pKa Determination Structure_Verification->pKa LogP LogP Measurement Structure_Verification->LogP Data_Analysis Data Analysis & Interpretation Melting_Point->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a novel chemical entity.

Stability Considerations

The stability of 8-Amino-4-Boc-tetrahydro-benzodiazepine should be assessed under various conditions. The Boc protecting group is known to be labile under acidic conditions.[7] Therefore, exposure to strong acids should be avoided if the integrity of the Boc group is to be maintained. Thermal stability is also a consideration for benzodiazepine derivatives, as some can be prone to thermal degradation.[8][9] Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be employed to evaluate the thermal stability of the compound.[10]

References

tert-butyl 8-amino-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-butyl 8-amino-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Chemical Identity and Properties

The compound of interest is tert-butyl 8-amino-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate. Based on standard chemical nomenclature and closely related known compounds, the systematic IUPAC name is tert-butyl 8-amino-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate . This name clarifies the saturation of the diazepine ring.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. Data for closely related compounds are included for comparison where specific data for the target compound is not available.

PropertyValueSource
IUPAC Name tert-butyl 8-amino-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate-
Molecular Formula C₁₄H₂₁N₃O₂Calculated
Molecular Weight 263.34 g/mol Calculated
CAS Number 886363-80-0 (for a closely related dihydro derivative)[1]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO and methanolInferred

Synthesis and Experimental Protocols

The synthesis of 1,4-benzodiazepine derivatives is a well-established area of medicinal chemistry.[2][3] A general and efficient method for the synthesis of the target compound would involve a multi-step process.

General Synthesis Protocol

A plausible synthetic route for tert-butyl 8-amino-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is outlined below. This protocol is based on established methods for the synthesis of similar benzodiazepine scaffolds.[2]

Step 1: Synthesis of the Benzodiazepine Core

  • Reaction Setup: To a solution of a suitably protected 4-amino-1,2-diaminobenzene derivative in a solvent such as tetrahydrofuran (THF), add a suitable cyclizing agent.

  • Cyclization: The reaction mixture is stirred, often at an elevated temperature, to facilitate the formation of the seven-membered diazepine ring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the benzodiazepine core.

Step 2: Boc Protection

  • Protection Reaction: The synthesized benzodiazepine core is dissolved in a suitable solvent, and di-tert-butyl dicarbonate (Boc₂O) is added in the presence of a base like triethylamine.

  • Reaction Monitoring: The reaction is stirred at room temperature until completion, as monitored by TLC.

  • Isolation: The solvent is removed under reduced pressure, and the residue is purified to give the tert-butyl carbamate protected benzodiazepine.

Step 3: Introduction of the Amino Group

  • Nitration: The 8-position of the benzodiazepine ring is nitrated using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid).

  • Reduction: The nitro group is then reduced to an amino group, for example, by catalytic hydrogenation using palladium on carbon (Pd/C) or with a reducing agent like tin(II) chloride.

  • Final Product: The final product, tert-butyl 8-amino-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, is obtained after purification.

Biological Activity and Mechanism of Action

Benzodiazepines are a class of psychoactive drugs known for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[4][5] These effects are primarily mediated through their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor.[5]

Mechanism of Action

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[5] This binding potentiates the effect of GABA, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and thus producing a calming effect on the central nervous system.[5]

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABAA GABA-A Receptor Chloride Channel Cl_in Chloride Influx GABAA:f1->Cl_in Opens GABA GABA GABA->GABAA:f0 Binds BZD Benzodiazepine BZD->GABAA:f0 Binds (Allosteric) Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization CNSEffect CNS Depressant Effects (Anxiolytic, Sedative) Hyperpolarization->CNSEffect Leads to

Caption: Signaling pathway of benzodiazepines at the GABA-A receptor.

Experimental Protocols for Biological Evaluation

To assess the pharmacological profile of tert-butyl 8-amino-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, several in vivo and in vitro assays can be employed.

Forced Swim Test (FST) for Antidepressant Activity

This test is widely used to screen for antidepressant activity.[6]

  • Animals: Male mice are typically used.

  • Procedure: Mice are placed individually in a cylinder filled with water from which they cannot escape. The duration of immobility is recorded during the last few minutes of the test.

  • Drug Administration: The test compound, a vehicle control, and a positive control (e.g., imipramine or diazepam) are administered orally or intraperitoneally at a specific time before the test.[6]

  • Analysis: A significant reduction in the duration of immobility compared to the vehicle control group is indicative of antidepressant-like effects.[6]

Light-Dark Box Test for Anxiolytic Activity

This test is used to evaluate anxiolytic-like behavior in rodents.[7]

  • Apparatus: The apparatus consists of a box divided into a large, brightly illuminated compartment and a small, dark compartment.

  • Procedure: Mice are placed in the center of the light compartment and allowed to move freely between the two compartments for a set period.

  • Parameters Measured: The time spent in the light compartment, the number of transitions between the two compartments, and locomotor activity are recorded.[7]

  • Interpretation: An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.[7]

Experimental Workflow

The overall process from synthesis to biological evaluation can be visualized as a workflow.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation Reactants Reactants Synthesis Synthesis Reactants->Synthesis Step 1 Purification Purification Synthesis->Purification Step 2 NMR NMR Purification->NMR MassSpec Mass Spectrometry Purification->MassSpec ElementalAnalysis Elemental Analysis Purification->ElementalAnalysis InVitro In Vitro Assays (e.g., Receptor Binding) Purification->InVitro InVivo In Vivo Assays (e.g., FST, Light-Dark Box) InVitro->InVivo

Caption: General experimental workflow for the synthesis and evaluation of the target compound.

References

An In-Depth Technical Guide to 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (CAS 886363-80-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a key building block in modern medicinal chemistry. This document details its chemical properties, a plausible synthetic route, and its application in the development of targeted therapeutics, particularly focusing on its role as a versatile scaffold.

Core Compound Data

8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a synthetic organic compound featuring a benzodiazepine core. The presence of a primary aromatic amine at the 8-position and a Boc-protected amine at the 4-position makes it a bifunctional scaffold, enabling sequential and site-selective modifications. This characteristic is highly valuable in the construction of complex molecules for drug discovery.

PropertyValueReference
CAS Number 886363-80-0[1][2]
Molecular Formula C₁₄H₂₁N₃O₂[1][2]
Molecular Weight 263.34 g/mol [1][2]
IUPAC Name tert-butyl 8-amino-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate[2]
Canonical SMILES CC(C)(C)OC(=O)N1CCNC2=CC(N)=CC=C2C1[2]
Physical Form SolidN/A
Purity Typically >97%[3]

Synthetic Accessibility

While 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is commercially available, understanding its synthesis provides context for its utility and potential for analogue preparation. A common and logical synthetic route involves the reduction of the corresponding 8-nitro derivative.

Plausible Synthetic Workflow

G cluster_0 Synthesis of 8-Nitro Precursor cluster_1 Reduction to Target Compound Start Starting Materials Step1 Formation of 8-nitro-4-Boc-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine Start->Step1 Multi-step synthesis Step2 Nitro Group Reduction Step1->Step2 Intermediate Product 8-Amino-4-Boc-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine Step2->Product

Plausible synthetic workflow for the target compound.
Experimental Protocol: Reduction of 8-Nitro-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

This protocol is a general method for the reduction of an aromatic nitro group to a primary amine using palladium on carbon as a catalyst. This method is widely used in organic synthesis for its efficiency and mild reaction conditions. A similar reduction is a key step in the synthesis of pyrrolobenzodiazepine (PBD)-based PROTACs.[4]

Materials:

  • tert-butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][5]diazepine-4-carboxylate

  • Palladium on carbon (10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a round-bottom flask, dissolve the 8-nitro-benzodiazepine precursor in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Purge the flask with an inert gas (nitrogen or argon) to remove air.

  • Introduce hydrogen gas, typically via a balloon or by using a Parr hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 8-amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

  • The product can be further purified by column chromatography if necessary.

Applications in Drug Discovery

The 1,4-benzodiazepine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets.[5] The title compound, with its strategically placed reactive handles, is an ideal starting point for creating libraries of compounds for screening against various therapeutic targets.

As a Scaffold for BET Bromodomain Inhibitors

The bromo- and extra-terminal domain (BET) family of proteins are key regulators of gene transcription and are considered important targets in oncology. Several potent BET inhibitors are based on the benzodiazepine scaffold.[2] The 8-amino group of the title compound can be utilized to introduce moieties that mimic acetylated lysine, a key interaction for binding to the bromodomain.

G Scaffold 8-Amino-4-Boc-benzo[e]diazepine Modification Derivatization of 8-amino group Scaffold->Modification Final_Product BET Bromodomain Inhibitor Modification->Final_Product Interaction Binding to BET Bromodomain Final_Product->Interaction Effect Inhibition of Gene Transcription Interaction->Effect

Use of the scaffold in developing BET inhibitors.
In the Synthesis of PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[4] The 8-amino group of the title compound can be acylated with a linker connected to an E3 ligase ligand, while the benzodiazepine core can be further modified to bind to a protein of interest.

Experimental Protocol: Amide Coupling

This is a representative protocol for the derivatization of the 8-amino group via amide bond formation, a common reaction in the synthesis of bioactive molecules, including PROTACs.[4]

Materials:

  • 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

Procedure:

  • Dissolve the carboxylic acid in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the coupling agent (e.g., 1.1 equivalents of HATU) and the organic base (e.g., 2 equivalents of DIPEA).

  • Stir the mixture at room temperature for a few minutes to activate the carboxylic acid.

  • Add a solution of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (1 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

Signaling Pathway Context

Derivatives of the 1,4-benzodiazepine scaffold have been shown to modulate various signaling pathways by targeting key proteins. For instance, as BET inhibitors, they can downregulate the expression of oncogenes like c-MYC, which are critical for the proliferation of certain cancer cells.

G cluster_0 BET Inhibition Pathway BET_Inhibitor Benzodiazepine-based BET Inhibitor BET_Protein BET Protein (e.g., BRD4) BET_Inhibitor->BET_Protein Inhibits cMYC c-MYC Gene BET_Protein->cMYC Promotes transcription of Histone Acetylated Histones Histone->BET_Protein Binds to Transcription Transcription and Proliferation cMYC->Transcription Drives

Simplified pathway of BET inhibition.

Conclusion

8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a strategically designed chemical scaffold with significant potential in drug discovery and development. Its bifunctional nature allows for the synthesis of diverse libraries of compounds targeting a range of proteins implicated in disease. The methodologies outlined in this guide provide a foundation for researchers to utilize this versatile building block in the creation of novel therapeutics.

References

A Technical Guide to the Biological Activity of Aminobenzodiazepine Derivatives: Synthesis, Evaluation, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the biological activities associated with aminobenzodiazepine derivatives, with a particular focus on the synthetic strategies involving tert-butyloxycarbonyl (Boc) protection. It is intended for researchers, medicinal chemists, and drug development professionals interested in the therapeutic potential of this important class of compounds.

The benzodiazepine scaffold is a "privileged structure" in medicinal chemistry, known for its diverse range of biological activities.[1] The introduction of an amino group to this scaffold can significantly modulate its pharmacological profile, leading to the discovery of novel agents with potential applications in oncology, central nervous system (CNS) disorders, and infectious diseases. The synthesis of these derivatives often requires a strategic use of protecting groups, with the Boc group being a common choice due to its stability and ease of removal under acidic conditions.[2]

The Role of Boc Protection in Synthesis

The synthesis of specifically substituted aminobenzodiazepines necessitates the protection of the amine functionality to prevent unwanted side reactions during subsequent chemical modifications of the core scaffold. The Boc group is ideal for this purpose as it is robust against many reagents and reaction conditions, yet can be cleaved cleanly to unveil the free amine in the final steps.

A generalized workflow for the synthesis and evaluation of these compounds is illustrated below. This process begins with the benzodiazepine core, involves the introduction of a Boc-protected amine, allows for further diversification, and culminates in deprotection and biological screening.

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation A Benzodiazepine Core B Introduction of Amine (Boc Protected) A->B C Scaffold Diversification (e.g., R-group modification) B->C D Boc Deprotection (Acidic Conditions) C->D E Final Aminobenzodiazepine Derivative D->E F In Vitro Screening (e.g., Cytotoxicity, Binding Assays) E->F G Hit Identification F->G G->C SAR-guided Optimization H Mechanism of Action Studies (e.g., Pathway Analysis) G->H I In Vivo Studies (Animal Models) H->I

Fig. 1: Generalized workflow for the synthesis and biological evaluation of aminobenzodiazepine derivatives.

Anticancer Activity

While direct data on Boc-protected aminobenzodiazepine derivatives is limited, structurally related nitrogen-containing heterocyclic compounds, such as 2-aminobenzothiazoles and quinazolinones, have demonstrated significant potential as anticancer agents. These compounds often target key signaling pathways involved in cell proliferation, survival, and migration.

Mechanistic studies on related scaffolds have shown that they can induce cell cycle arrest, promote apoptosis, and inhibit critical enzyme families like receptor tyrosine kinases (RTKs) and phosphoinositide 3-kinases (PI3Ks).[3][4] For instance, certain derivatives have been found to inhibit the ALK/PI3K/AKT signaling pathway, which is frequently dysregulated in cancers like non-small cell lung cancer.[3]

The antiproliferative activity of these compounds is typically quantified by their IC₅₀ values, representing the concentration required to inhibit 50% of cell growth. The following table summarizes data for several 2-aminobenzothiazole and quinazolinone derivatives against various cancer cell lines, serving as a reference for the potency that can be achieved with related scaffolds.

Compound ClassDerivativeTarget Cell LineIC₅₀ (µM)Reference
QuinazolinoneCompound 45A549 (Lung Cancer)0.44[3]
QuinazolinoneLead Compound 16hA549 (Lung Cancer)8.27[3]
2-AminobenzothiazoleCompound 8iMCF7 (Breast Cancer)6.34[4]
2-AminobenzothiazoleCompound 8mMCF7 (Breast Cancer)8.30[4]
2-AminobenzothiazoleCompound 13HCT116 (Colon Cancer)6.43[5]
2-AminobenzothiazoleCompound 13A549 (Lung Cancer)9.62[5]
2-AminobenzothiazoleCompound 20HCT-116 (Colon Cancer)7.44[5]
2-AminobenzothiazoleCompound 20MCF-7 (Breast Cancer)8.27[5]
AminobenzylnaphtholCompound 4j, 4k, 4l (Range)HeLa (Cervical Cancer)4.63 - 5.54[6]

A common mechanism of action for anticancer agents is the inhibition of survival signaling pathways. The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis (programmed cell death). A hypothetical aminobenzodiazepine derivative could interfere with this pathway at the level of PI3K.

G cluster_pathway PI3K/AKT Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates MDM2 MDM2 AKT->MDM2 inhibits Proliferation Cell Survival & Proliferation AKT->Proliferation promotes p53 p53 MDM2->p53 inhibits Apoptosis Apoptosis p53->Apoptosis promotes Inhibitor Aminobenzodiazepine Derivative Inhibitor->PI3K

Fig. 2: Inhibition of the PI3K/AKT pathway by a hypothetical aminobenzodiazepine derivative.

Central Nervous System (CNS) Activity

The 1,4-benzodiazepine scaffold is classically associated with activity at the GABA-A receptor in the CNS, producing anxiolytic and anticonvulsant effects.[7] Structure-activity relationship (SAR) studies have shown that modifications to the diazepine ring can significantly alter the pharmacological profile.[7] The introduction of an amino group, facilitated by Boc-protection strategies, allows for the creation of new derivatives that can be tested for their affinity to central and peripheral benzodiazepine receptors.[7] These affinities are often determined through radioligand displacement assays, which measure how effectively a compound competes with a known radiolabeled ligand for its binding site.[7]

Experimental Protocols

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[3]

  • Cell Plating: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

This protocol measures the direct inhibitory effect of a compound on the activity of the PI3Kα enzyme.[4]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing PI3Kα enzyme, the substrate (e.g., PIP₂), and a kinase buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control inhibitor (e.g., HS-173) and a no-enzyme control.

  • Initiation: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The enzyme will phosphorylate the substrate, consuming ATP in the process.

  • Detection: Add a detection reagent that quantifies the amount of ADP produced (or remaining ATP). This is often a luminescence-based assay where the light signal is inversely proportional to the kinase activity.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data against controls. The percent inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Conclusion

Aminobenzodiazepine derivatives represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. The strategic use of Boc protection is a cornerstone of their chemical synthesis, enabling the precise introduction of amino functionalities and facilitating the exploration of structure-activity relationships. While much of the direct biological data comes from structurally related heterocyclic systems, the principles of targeting key cellular pathways, such as PI3K/AKT in cancer, are broadly applicable. Future research focused on synthesizing and screening novel libraries of aminobenzodiazepines is warranted to unlock the full potential of this promising chemical scaffold.

References

The 1,4-Benzodiazepine Scaffold: A Cornerstone in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodiazepine scaffold holds a privileged position in medicinal chemistry, forming the core structure of a class of drugs with profound effects on the central nervous system. Since the discovery of chlordiazepoxide in 1955, this seven-membered heterocyclic ring fused to a benzene ring has been the subject of extensive research, leading to the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the 1,4-benzodiazepine scaffold, encompassing its synthesis, mechanism of action, structure-activity relationships, and therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of the 1,4-Benzodiazepine Core

The synthesis of the 1,4-benzodiazepine scaffold has evolved significantly, with numerous methods developed to afford a diverse range of derivatives. Key strategies include the reaction of 2-aminobenzophenones with amino acids, multicomponent reactions, and modern catalytic approaches.

A classic and widely utilized method for the synthesis of 1,4-benzodiazepine-2-ones, such as diazepam, involves the cyclization of a 2-(acylamino)benzophenone derivative. This approach offers a versatile entry point to this important class of compounds.

General Synthetic Workflow for 1,4-Benzodiazepine-2-ones:

Synthetic Workflow start 2-Aminobenzophenone step1 Acylation with α-haloacetyl halide start->step1 intermediate1 2-(α-Haloacetamido)- benzophenone step1->intermediate1 step2 Cyclization with Ammonia intermediate1->step2 product 1,4-Benzodiazepin-2-one step2->product

A generalized synthetic workflow for 1,4-benzodiazepin-2-ones.

Mechanism of Action: Modulating the GABA-A Receptor

The primary pharmacological effects of 1,4-benzodiazepines are mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2] These compounds act as positive allosteric modulators, binding to a specific site on the receptor, distinct from the GABA binding site.[3][4] This binding event enhances the effect of GABA, increasing the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[1][5]

The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunit combinations, with the most common being two α, two β, and one γ subunit.[6][7] The benzodiazepine binding site is located at the interface of the α and γ subunits.[8] The specific subunit composition of the GABA-A receptor subtype influences the affinity and efficacy of different 1,4-benzodiazepine derivatives.

GABA-A Receptor Signaling Pathway:

GABA-A Signaling cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (α, β, γ subunits) BZD_site Benzodiazepine Binding Site GABA_A->BZD_site contains GABA_site GABA Binding Site GABA_A->GABA_site contains Cl_channel Chloride (Cl⁻) Channel GABA_A->Cl_channel forms BZD_site->GABA_site enhances GABA binding GABA_site->Cl_channel opens Cl_ion Cl_channel->Cl_ion influx GABA GABA GABA->GABA_site binds to BZD 1,4-Benzodiazepine BZD->BZD_site binds to Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability results in

Mechanism of 1,4-benzodiazepine action at the GABA-A receptor.

Structure-Activity Relationships (SAR)

The pharmacological profile of 1,4-benzodiazepines can be significantly altered by modifications at various positions of the scaffold. These structure-activity relationships have been extensively studied to develop compounds with improved potency, selectivity, and pharmacokinetic properties.[4][9][10]

Key SAR Insights for the 1,4-Benzodiazepine Scaffold:

SAR scaffold 1,4-Benzodiazepine Core R1 Position 1 (N1) - Small alkyl group (e.g., -CH₃) can increase activity. scaffold->R1 R2 Position 2 (C2) - Carbonyl group is important for activity. scaffold->R2 R3 Position 3 (C3) - Hydroxylation can lead to shorter-acting metabolites. scaffold->R3 R5 Position 5 (C5) - Phenyl group is optimal for anxiolytic activity. scaffold->R5 R7 Position 7 - Electron-withdrawing group (e.g., Cl, NO₂) increases potency. scaffold->R7

Summary of key structure-activity relationships for 1,4-benzodiazepines.

A summary of these relationships is as follows:

  • Ring A (Benzene Ring): An electron-withdrawing substituent at position 7 (e.g., chlorine, nitro) is crucial for high anxiolytic activity.[10]

  • Ring B (Diazepine Ring):

    • A nitrogen atom at position 1 can be substituted with a small alkyl group, which may affect the duration of action.[4]

    • A carbonyl group at position 2 is generally required for activity.[10]

    • Substitution at position 3 can influence metabolism and duration of action. For example, hydroxylation at this position often leads to faster inactivation.[4]

    • A phenyl group at position 5 is important for binding to the benzodiazepine receptor.[4]

Quantitative Data

Table 1: Binding Affinities (Ki) of Selected 1,4-Benzodiazepines for GABA-A Receptor Subtypes
Compoundα1β3γ2 (Ki, nM)α2β3γ2 (Ki, nM)α3β3γ2 (Ki, nM)α5β3γ2 (Ki, nM)Reference
Diazepam-like (3-S)----[1]
Imidazobenzodiazepine (1-S)190 ± 5567 ± 9136 ± 2417 ± 5[1]
Imidazobenzodiazepine (1-R)273 ± 41253 ± 31501 ± 7956 ± 8[1]
Triazolam-like (2-S)663 ± 21164 ± 15--[1]

Note: Ki values represent the concentration of the drug that will bind to half of the receptors at equilibrium in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity. Data is presented as mean ± SEM.

Table 2: Pharmacokinetic Properties of Commonly Prescribed 1,4-Benzodiazepines
DrugTime to Peak Plasma Level (oral)Elimination Half-Life (h)MetabolismReference
Alprazolam1–2 h6–12CYP3A4[3]
Diazepam1–2 h20–100 (including active metabolites)CYP3A4, CYP2C19[3][11]
Lorazepam2 h10–20Glucuronidation[3][11]

Experimental Protocols

Synthesis of Diazepam

This protocol outlines a common laboratory-scale synthesis of diazepam from 2-amino-5-chlorobenzophenone.

Materials:

  • 2-amino-5-chlorobenzophenone

  • Chloroacetyl chloride

  • Dioxane

  • 3 N Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ether

  • Sodium sulfate (anhydrous)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Methyl iodide

Procedure:

  • Acylation: To a stirred and cooled (10-15°C) solution of 2-amino-5-chlorobenzophenone (0.1 mol) in 150 ml of dioxane, add chloroacetyl chloride (0.11 mol) and an equivalent amount of 3 N NaOH in small portions alternately, maintaining the temperature below 15°C and a neutral to slightly alkaline pH.[12]

  • After 30 minutes, slightly acidify the mixture with HCl, dilute with water, and extract with ether.[12]

  • Dry the ether extract with anhydrous sodium sulfate and concentrate in vacuo to obtain the crude chloroacetyl intermediate.[12]

  • Cyclization: The detailed procedure for cyclization can vary, but a common method involves reacting the intermediate with a source of ammonia, often generated in situ or by using a reagent like hexamethylenetetramine, followed by hydrolysis. A more direct alkylation and cyclization can also be achieved.

  • N-Methylation (alternative route starting from the unmethylated precursor): To a solution of the corresponding 1,4-benzodiazepin-2-one in DMF, add sodium hydride, followed by methyl iodide to introduce the methyl group at the N1 position.

  • Purification: The final product, diazepam, is typically purified by recrystallization from a suitable solvent system, such as a mixture of methylene chloride and petroleum ether.[12]

GABA-A Receptor Radioligand Binding Assay

This protocol describes a method for determining the binding affinity of a test compound for the benzodiazepine site on the GABA-A receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]flunitrazepam).

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]flunitrazepam)

  • Unlabeled displacer (e.g., diazepam for non-specific binding)

  • Test compounds at various concentrations

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer.[13][14]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.[14]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[14]

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation multiple times to remove endogenous GABA.[14]

    • Resuspend the final pellet in a known volume of buffer to achieve a specific protein concentration (determined by a protein assay like Bradford or BCA).[14]

  • Binding Assay:

    • In assay tubes, combine the prepared membrane suspension, the radioligand at a fixed concentration (typically near its Kd value), and either buffer (for total binding), a saturating concentration of an unlabeled displacer (for non-specific binding), or the test compound at various concentrations.[15]

    • Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.[13]

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.[14]

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[14]

    • Calculate specific binding by subtracting non-specific binding from total binding.[14]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Therapeutic Applications

The diverse pharmacological effects of 1,4-benzodiazepines have led to their widespread use in the treatment of various medical conditions. Their primary applications include:

  • Anxiety Disorders: Effective in managing generalized anxiety disorder, panic disorder, and social anxiety disorder.[2]

  • Insomnia: Used for the short-term treatment of sleep disturbances.[2]

  • Seizure Disorders: Employed in the management of epilepsy and status epilepticus.[8]

  • Muscle Spasms: Used as muscle relaxants to alleviate musculoskeletal pain.[2]

  • Alcohol Withdrawal: Help to manage the symptoms of acute alcohol withdrawal.[2]

Conclusion

The 1,4-benzodiazepine scaffold remains a remarkably versatile and enduringly important platform in medicinal chemistry. Its rich history of synthetic exploration and profound impact on neuropharmacology continue to inspire the design and development of new therapeutic agents. A thorough understanding of its synthesis, mechanism of action, and structure-activity relationships is essential for researchers and drug development professionals seeking to innovate in the field of central nervous system therapeutics. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for these endeavors.

References

The Pharmacological Landscape of Tetrahydro-benzo[e]diazepine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydro-benzo[e]diazepine scaffold represents a significant area of interest in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. These derivatives have demonstrated a broad spectrum of pharmacological activities, primarily targeting the central nervous system (CNS), but also exhibiting potential in other therapeutic areas such as cardiovascular disease and infectious diseases. This technical guide provides an in-depth overview of the core pharmacological properties of tetrahydro-benzo[e]diazepine derivatives, with a focus on their anxiolytic, antihypertensive, and antibacterial effects. Detailed experimental protocols and structure-activity relationships (SAR) are presented to facilitate further research and drug development in this promising class of compounds.

Core Pharmacological Properties

Tetrahydro-benzo[e]diazepine derivatives exhibit a range of biological activities, stemming from their interaction with various physiological targets. The core activities explored in this guide are:

  • Anxiolytic Activity: Modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS, is a hallmark of many benzodiazepines. Tetrahydro-benzo[e]diazepine derivatives are also expected to interact with this receptor, leading to a reduction in anxiety.

  • Antihypertensive Activity: Certain derivatives have shown the ability to lower blood pressure, suggesting a potential role in the management of hypertension. This effect may be mediated through actions on the sympathetic nervous system[1].

  • Antibacterial Activity: A growing body of evidence indicates that some tetrahydro-benzo[e]diazepine derivatives possess antimicrobial properties against a range of bacterial strains.

Quantitative Pharmacological Data

The following tables summarize the quantitative data available for the pharmacological properties of select tetrahydro-benzo[e]diazepine and related derivatives.

Table 1: In Vivo Anxiolytic Activity of a Tetrahydro-benzo[e]diazepine Derivative

CompoundAnimal ModelTestDose (mg/kg)Key FindingsReference
VBZ102 (4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one)Swiss miceOpen Field Test1.0Increased time spent in the center and number of total squares crossed.
VBZ102Swiss miceLight-Dark Box Test1.0Increased number of entries and time spent in the light area.

Table 2: In Vivo Antihypertensive Activity of Tetrahydro-1,4-benzodiazepine Derivatives

Compound TypeAnimal ModelDose (mg/kg, p.o.)Mean Arterial Blood Pressure Reduction (mmHg)Mechanism of ActionReference
4-Amidino derivatives and quaternary saltsConscious rats75> 50Impairment of sympathetic nervous system transmission[1]

Table 3: In Vitro Antibacterial Activity of Tetrahydro-benzo[b]thieno[2,3-d]pyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
15e Candida albicans-
Gram-positive bacteriaBroad spectrum
Gram-negative bacteriaBroad spectrum

Note: While not a tetrahydro-benzo[e]diazepine, this related heterocyclic system demonstrates the potential for antimicrobial activity within this structural class.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

In Vivo Anxiolytic Activity Assessment: Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

dot

G cluster_setup Apparatus Setup cluster_procedure Experimental Procedure cluster_data Data Analysis Apparatus Elevated Plus Maze (+ shaped, two open and two closed arms) Elevated 50-70 cm from the floor Environment Quiet, dimly lit room Apparatus->Environment Acclimatization Acclimatize animals to the testing room (at least 1 hour before the test) DrugAdmin Administer test compound or vehicle (e.g., intraperitoneally) Acclimatization->DrugAdmin Placement Place the animal in the center of the maze, facing an open arm DrugAdmin->Placement Recording Record behavior for 5 minutes (video tracking system) Placement->Recording Parameters Measure: - Time spent in open and closed arms - Number of entries into open and closed arms Recording->Parameters Calculation Calculate: - % Time in open arms - % Entries into open arms Parameters->Calculation Interpretation Anxiolytic effect is indicated by an increase in the percentage of time and entries in the open arms Calculation->Interpretation

Caption: Workflow for the Elevated Plus Maze Test.

Protocol Details:

  • Animals: Male Swiss mice (25-30 g) are commonly used. They should be housed in groups of 5-6 per cage with free access to food and water, and maintained on a 12-hour light/dark cycle.

  • Apparatus: The EPM consists of two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) extending from a central platform (5 x 5 cm). The maze is elevated (e.g., 50 cm) above the floor.

  • Procedure:

    • Animals are brought to the experimental room at least 1 hour before testing to acclimate.

    • The test compound or vehicle is administered (e.g., intraperitoneally) 30 minutes before the test.

    • Each mouse is placed on the central platform of the maze, facing one of the open arms.

    • The behavior of the mouse is recorded for a 5-minute period using a video camera mounted above the maze.

  • Data Analysis: The time spent in and the number of entries into the open and closed arms are scored. An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries in the open arms compared to the vehicle-treated control group. Data are typically analyzed using a Student's t-test or ANOVA.

In Vivo Antihypertensive Activity Screening

This protocol describes a non-invasive method for measuring blood pressure in conscious rats to screen for antihypertensive effects.

dot

G cluster_induction Hypertension Induction (Optional) cluster_procedure Experimental Procedure cluster_data Data Analysis Model Use spontaneously hypertensive rats (SHR) or induce hypertension in normotensive rats (e.g., high-salt diet, L-NAME) Acclimatization Acclimatize rats to the restraining device and tail-cuff procedure for several days Model->Acclimatization Baseline Measure baseline systolic blood pressure (SBP) and heart rate (HR) Acclimatization->Baseline DrugAdmin Administer test compound or vehicle orally (p.o.) Baseline->DrugAdmin Measurement Measure SBP and HR at various time points post-administration (e.g., 1, 2, 4, 6, 24 hours) DrugAdmin->Measurement Calculation Calculate the change in SBP and HR from baseline for each animal Measurement->Calculation Comparison Compare the changes in the treated group to the vehicle control group Calculation->Comparison Interpretation A significant decrease in SBP indicates antihypertensive activity Comparison->Interpretation

Caption: Workflow for In Vivo Antihypertensive Screening.

Protocol Details:

  • Animals: Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats (250-300 g) can be used. If using normotensive rats, hypertension can be induced (e.g., by a high-salt diet for 8 weeks).

  • Apparatus: A non-invasive blood pressure system consisting of a tail-cuff, a pulse detector, and a pressure transducer connected to a recording unit.

  • Procedure:

    • Rats are acclimated to the restraining holder and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure fluctuations.

    • Baseline systolic blood pressure and heart rate are measured for each rat.

    • The test compound or vehicle is administered orally via gavage.

    • Blood pressure and heart rate are measured at predetermined time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).

  • Data Analysis: The change in blood pressure from the baseline is calculated for each animal. The mean changes for the treated group are compared with the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in systolic blood pressure indicates antihypertensive activity.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

dot

G cluster_prep Preparation cluster_procedure Assay Procedure cluster_data Data Analysis CompoundPrep Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) SerialDilution Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing MHB CompoundPrep->SerialDilution MediaPrep Prepare sterile Mueller-Hinton Broth (MHB) MediaPrep->SerialDilution InoculumPrep Prepare a standardized bacterial inoculum (0.5 McFarland standard) Inoculation Inoculate each well with the standardized bacterial suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate the plate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect the wells for turbidity (bacterial growth) Incubation->Observation MIC Determine the MIC: the lowest concentration with no visible growth Observation->MIC

Caption: Workflow for Broth Microdilution Assay.

Protocol Details:

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), test compound, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), sterile saline, 0.5 McFarland turbidity standard.

  • Procedure:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

    • Two-fold serial dilutions of the compound are prepared in the wells of a 96-well plate containing MHB.

    • A bacterial inoculum is prepared by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Each well (except for the sterility control) is inoculated with the bacterial suspension.

    • The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the anxiolytic effects of benzodiazepine derivatives involves the potentiation of GABAergic neurotransmission.

dot

G cluster_receptor GABA-A Receptor Complex cluster_action Mechanism of Action GABA_R GABA-A Receptor BZD_site Benzodiazepine Binding Site GABA_R->BZD_site GABA_site GABA Binding Site GABA_R->GABA_site Cl_channel Chloride (Cl-) Channel GABA_R->Cl_channel Potentiation Increases GABA Affinity and Channel Opening Frequency BZD_site->Potentiation GABA_site->Potentiation Cl_influx Increased Cl- Influx Cl_channel->Cl_influx BZD Tetrahydro-benzo[e]diazepine Derivative Binding Binds to Allosteric Site BZD->Binding GABA GABA GABA->GABA_site Binding->BZD_site Potentiation->Cl_channel Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Anxiolysis Anxiolytic Effect Inhibition->Anxiolysis

References

Potential Mechanism of Action for 8-Amino-Benzodiazepine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed exploration of the potential mechanism of action for 8-amino-benzodiazepine compounds. Drawing from the well-established pharmacology of the broader benzodiazepine class, this document outlines the foundational principles of their interaction with the GABA-A receptor, details structure-activity relationships, and presents relevant experimental protocols. All quantitative data is summarized in structured tables, and key concepts are visualized through diagrams.

Introduction: The Benzodiazepine Scaffold and its Primary Target

Benzodiazepines (BZDs) are a class of psychoactive drugs whose core chemical structure is the fusion of a benzene ring and a diazepine ring.[1] They are widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1] The primary mechanism of action for classical benzodiazepines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron.[4][5] This influx leads to hyperpolarization of the cell membrane, resulting in an inhibitory effect on neurotransmission.[4] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[4][6] This binding event does not open the channel directly but rather enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal.[3][4]

Structure-Activity Relationship (SAR) of 1,4-Benzodiazepines

The pharmacological activity of benzodiazepines is highly dependent on the nature and position of substituents on their core structure. The following table summarizes the general structure-activity relationships for the 1,4-benzodiazepine scaffold.

PositionSubstitution Effect on ActivityExamples of Substituents
Ring A
7Essential for activity. An electron-withdrawing group is critical.[7]Cl, NO₂, CF₃[7]
6, 8, 9Substitution generally decreases or abolishes activity.[7]Alkyl, alkoxy groups
Ring B
1A small alkyl group can increase activity. Not essential.[8]CH₃ (Diazepam), H (Oxazepam)[8]
2A carbonyl group is important for binding affinity.[7]=O
3A hydroxyl group can lead to shorter duration of action due to faster metabolism.[9]OH (Oxazepam, Lorazepam)[9]
4,5A double bond (imine) is crucial for in vitro affinity. Saturation leads to loss of affinity.[7]C=N
Ring C
5 (Phenyl)A phenyl group is important for activity.[10]Phenyl
2' (ortho)An electron-withdrawing group can increase activity.[7]Cl, F
4' (para)Substitution generally decreases activity.[7]

Potential Mechanism of Action for 8-Amino-Benzodiazepine Compounds

Based on the established SAR of 1,4-benzodiazepines, the introduction of an amino group at the 8-position of the benzodiazepine ring is predicted to significantly impact its activity.

  • Classical 1,4-Benzodiazepines: For the traditional 1,4-benzodiazepine scaffold, substitution at the 8-position is generally considered to be detrimental to activity.[7] The presence of a substituent at this position can interfere with the optimal binding of the molecule to the GABA-A receptor. An amino group (-NH₂) is an electron-donating group, which is in contrast to the electron-withdrawing groups that are favorable at other positions (e.g., position 7). This could potentially lead to a significant decrease or complete loss of positive allosteric modulatory activity at the GABA-A receptor.

  • Fused-Ring Benzodiazepines: In certain fused-ring benzodiazepine systems, such as triazolobenzodiazepines (e.g., alprazolam, triazolam) and imidazolobenzodiazepines (e.g., midazolam), the numbering of the ring system is altered.[8][9] In these cases, the position equivalent to the crucial 7-position in classical benzodiazepines becomes the 8-position. For these fused-ring systems, an electron-withdrawing group at the 8-position is essential for activity.[9] Therefore, an 8-amino-triazolobenzodiazepine or an 8-amino-imidazolobenzodiazepine would likely have reduced activity due to the electron-donating nature of the amino group.

It is important to note that without empirical data, these predictions remain theoretical. It is possible that an 8-amino-benzodiazepine could exhibit a novel mechanism of action, potentially interacting with other receptor systems or subtypes of the GABA-A receptor in an unforeseen manner.

Experimental Protocols

To elucidate the mechanism of action of a novel 8-amino-benzodiazepine compound, a series of in vitro and in vivo experiments would be necessary.

Objective: To determine the binding affinity of the 8-amino-benzodiazepine compound to the benzodiazepine binding site on the GABA-A receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).

  • Radioligand Binding: Incubate the prepared membranes with a known radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the unlabeled 8-amino-benzodiazepine test compound.

  • Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Objective: To determine the functional effect of the 8-amino-benzodiazepine compound on GABA-A receptor-mediated currents.

Methodology:

  • Cell Culture: Use primary cultured neurons or a cell line stably expressing specific GABA-A receptor subtypes (e.g., HEK293 cells).

  • Whole-Cell Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • GABA Application: Apply a submaximal concentration of GABA to elicit an inward chloride current.

  • Compound Application: Co-apply GABA with varying concentrations of the 8-amino-benzodiazepine test compound.

  • Data Analysis: Measure the potentiation of the GABA-evoked current by the test compound. Determine the EC₅₀ (concentration for 50% of maximal effect) and the maximum potentiation (Emax).

Visualizations

GABA_A_Signaling_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds BZD 8-Amino-Benzodiazepine (Potential Modulator) BZD->GABA_A_Receptor Allosterically Binds Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment Binding_Assay GABA-A Receptor Binding Assay Patch_Clamp Electrophysiology (Patch-Clamp) Binding_Assay->Patch_Clamp Determine Affinity Animal_Models Animal Models of Anxiety/Sedation Patch_Clamp->Animal_Models Confirm Functional Activity PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Models->PK_PD Evaluate Behavioral Effects

Caption: Experimental Workflow for Characterization.

SAR_Logic cluster_R7 Position 7 cluster_R8 Position 8 cluster_R1 Position 1 SAR Structure-Activity Relationship (1,4-Benzodiazepines) R7 Electron-Withdrawing Group (e.g., Cl, NO₂) => Increased Activity SAR->R7 R8 Substitution (e.g., Amino Group) => Decreased Activity SAR->R8 R1 Small Alkyl Group (e.g., CH₃) => Increased Activity SAR->R1

Caption: SAR of 1,4-Benzodiazepines.

References

A Technical Guide to the Synthesis of 1,4-Benzodiazepines: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of activities, including anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant effects. The versatile nature of this privileged structure has spurred the development of a multitude of synthetic strategies. This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of 1,4-benzodiazepines, complete with detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of the 1,4-benzodiazepine ring system can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance. The most prominent of these are:

  • The Classical Approach: Condensation of 2-Aminobenzophenones with α-Amino Acids. This foundational method remains a widely used and reliable route to a variety of 1,4-benzodiazepin-2-ones.

  • Intramolecular Cyclization Strategies. These methods involve the formation of the seven-membered ring through the intramolecular coupling of appropriately functionalized precursors. Palladium- and copper-catalyzed reactions are notable examples of this approach.

  • Multicomponent Reactions (MCRs). MCRs, such as the Ugi reaction, offer a highly efficient and convergent pathway to complex benzodiazepine structures in a single step.

  • Solid-Phase Synthesis. This technique is particularly valuable for the generation of libraries of 1,4-benzodiazepine derivatives for high-throughput screening and drug discovery efforts.

This guide will delve into the specifics of these strategies, providing both the conceptual framework and the practical details necessary for their implementation in a laboratory setting.

The Classical Synthesis of 1,4-Benzodiazepin-2-ones

The reaction of a 2-aminobenzophenone with an α-amino acid or its derivative is a robust and historically significant method for the construction of the 1,4-benzodiazepine core. A prime example of this strategy is the industrial synthesis of Diazepam.

Logical Workflow for the Classical Synthesis of Diazepam

A 2-Amino-5-chlorobenzophenone D 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam) A->D B Glycine Ethyl Ester Hydrochloride B->D C Pyridine (solvent and base) C->D Reflux G Diazepam D->G E Sodium Ethoxide E->G F Methyl Sulfate F->G Methylation

Caption: Classical synthesis of Diazepam from 2-amino-5-chlorobenzophenone.

Experimental Protocol: Synthesis of Diazepam[1]

Step 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam)

  • A mixture of 2-amino-5-chlorobenzophenone and glycine ethyl ester is heated in pyridine.

  • The reaction mixture is refluxed to facilitate the condensation and cyclization, affording 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

Step 2: Methylation to Diazepam

  • The resulting 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one is then treated with a methylating agent, such as methyl sulfate, in the presence of a base like sodium ethoxide.

  • This methylation step introduces the methyl group at the N1 position, yielding diazepam.

Intramolecular Cyclization Strategies

Modern organic synthesis has seen a rise in the use of transition metal-catalyzed reactions to forge complex molecular architectures. In the context of 1,4-benzodiazepine synthesis, intramolecular cyclizations, particularly those catalyzed by palladium and copper, have emerged as powerful tools.

Palladium-Catalyzed Intramolecular Cyclization

Palladium catalysts can facilitate the intramolecular coupling of an amine with an aryl halide to form the diazepine ring. This approach offers good functional group tolerance and can be used to synthesize a variety of substituted benzodiazepines.

A N-Tosyl-disubstituted 2-aminobenzylamine E Substituted 1,4-Benzodiazepine A->E B Propargylic Carbonate B->E C Pd(PPh3)4 C->E Catalyst D Dioxane D->E Solvent

Caption: Palladium-catalyzed synthesis of substituted 1,4-benzodiazepines.

Quantitative Data for Palladium-Catalyzed Cyclization[2][3]
EntrySubstrate 1a (equiv)Substrate 2 (equiv)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
111.3Pd(PPh3)4 (10)Dioxane25397
211.3Pd(PPh3)4 (10)Dioxane251~100
Experimental Protocol: Palladium-Catalyzed Synthesis of Substituted 1,4-Benzodiazepines[2][3]
  • To a stirred solution of propargylic carbonate (1.3 equivalents) in dioxane, add N-tosyl-disubstituted 2-aminobenzylamine (1 equivalent) and Pd(PPh3)4 (10 mol%) at 25 °C.

  • Stir the reaction mixture for 1-3 hours at the same temperature.

  • After the reaction is complete, filter the mixture through a small amount of silica gel and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 1,4-benzodiazepine.

Copper-Catalyzed Intramolecular C–N Bond Coupling

Copper-catalyzed intramolecular C-N bond coupling provides an efficient route to functionalized 1,4-benzodiazepines under mild conditions. This method is particularly useful for constructing novel and functionalized derivatives.[1][2]

A 1-(2-Bromobenzyl)azetidine-2-carboxamides E Azetidine-fused 1,4-diazepine derivatives A->E B CuI/N,N-dimethylglycine B->E Catalyst C Base C->E D 1,4-Dioxane D->E Solvent, Reflux

Caption: Copper-catalyzed intramolecular C-N coupling for azetidine-fused 1,4-diazepines.

Quantitative Data for Copper-Catalyzed Intramolecular Cyclization[6]
SubstrateCatalyst SystemBaseSolventTime (h)Yield (%)
6aCuI/N,N-dimethylglycineK2CO31,4-Dioxane391-98
6bCuI/N,N-dimethylglycineK2CO31,4-Dioxane391-98
6cCuI/N,N-dimethylglycineK2CO31,4-Dioxane391-98
6dCuI/N,N-dimethylglycineK2CO31,4-Dioxane391-98
Experimental Protocol: Copper-Catalyzed Intramolecular Cyclization[6]
  • Prepare a mixture of the 1-(2-bromobenzyl)azetidine-2-carboxamide, CuI, N,N-dimethylglycine, and a base (e.g., K2CO3) in 1,4-dioxane.

  • Reflux the mixture for 3 hours.

  • Upon completion, the reaction yields the fused heterocyclic ring product, 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][3][4]diazepin-10(2H)-ones, in high yields.

Multicomponent Reactions for 1,4-Benzodiazepine Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The Ugi four-component reaction (Ugi-4CR) has been successfully applied to the synthesis of diverse 1,4-benzodiazepine scaffolds.[5]

Logical Workflow for Ugi-4CR based Synthesis

cluster_0 Ugi-4CR cluster_1 Deprotection & Cyclization A Aminophenylketone E Ugi Product A->E B Isocyanide B->E C Boc-glycinal C->E D Carboxylic Acid D->E F 1,4-Benzodiazepine E->F TFA, DCE

Caption: Synthesis of 1,4-benzodiazepines via a Ugi-4CR followed by cyclization.

Quantitative Data for Ugi-4CR based Synthesis[7]
EntryR1R2R3R4Yield (%)
9aHPhcyclohexylMe65
9bHPhcyclohexyli-Pr72
9cHPht-BuMe55
9dHPht-Bui-Pr60
16aHPhcyclohexylMe75
16bHPhcyclohexyli-Pr78
16cHPht-BuMe62
16dHPht-Bui-Pr68
Experimental Protocol: Ugi-4CR based Synthesis of 1,4-Benzodiazepines[7]
  • Ugi Reaction: Combine the aminophenylketone, isocyanide, Boc-glycinal, and carboxylic acid in a suitable solvent (e.g., methanol). The reaction can be performed at room temperature or with microwave irradiation to reduce reaction times.

  • Deprotection and Cyclization: The crude Ugi product is treated with trifluoroacetic acid (TFA) in a solvent like 1,2-dichloroethane (DCE). This one-pot procedure removes the Boc protecting group and facilitates the intramolecular cyclization to form the 1,4-benzodiazepine ring.

Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of compounds. This methodology has been successfully applied to the synthesis of 1,4-benzodiazepine-2,5-diones, which are important scaffolds in drug discovery.[6][7]

Logical Workflow for Solid-Phase Synthesis

A Resin-bound Anthranilic Acid C Acylation A->C B Fmoc-α-amino acid B->C D Resin-bound Dipeptide C->D E Fmoc Deprotection D->E F Resin-bound Amine E->F H N-Alkylation F->H G Alkylating Agent G->H I Resin-bound N-Alkyl Dipeptide H->I J Cyclization/Cleavage I->J K 1,4-Benzodiazepine-2,5-dione J->K

Caption: General workflow for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones.

Experimental Protocol: Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones[8][9]
  • Loading: An anthranilic acid is attached to a solid support (resin).

  • Acylation: The resin-bound anthranilic acid is acylated with an Fmoc-protected α-amino acid.

  • Fmoc Deprotection: The Fmoc protecting group is removed to reveal a free amine.

  • N-Alkylation: The secondary amine is alkylated using an appropriate alkylating agent.

  • Cyclization and Cleavage: The linear precursor is cyclized and cleaved from the resin, typically under acidic conditions, to yield the desired 1,4-benzodiazepine-2,5-dione.

Conclusion

The synthesis of 1,4-benzodiazepines is a rich and evolving field. While classical methods remain relevant, modern synthetic strategies, including transition metal-catalyzed cyclizations and multicomponent reactions, have significantly expanded the accessible chemical space. The choice of synthetic route depends on the desired substitution pattern, the required scale of the synthesis, and the availability of starting materials. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel 1,4-benzodiazepine-based compounds for a variety of therapeutic applications.

References

The Strategic Deployment of Boc-Protected Diamines in Heterocyclic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This in-depth technical guide explores the versatile role of tert-butyloxycarbonyl (Boc)-protected diamines as pivotal building blocks in the synthesis of a diverse array of heterocyclic systems. By leveraging the unique properties of the Boc protecting group, chemists can achieve selective functionalization of diamines, enabling the controlled and high-yield synthesis of valuable nitrogen-containing heterocycles such as piperazines, benzodiazepines, and imidazoles.

The Boc group, renowned for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions, provides an invaluable tool for directing synthetic pathways.[1][2] Its steric bulk can also influence the regioselectivity of reactions, further enhancing its utility. This guide will delve into the practical applications of mono-Boc-protected diamines, offering detailed experimental protocols, quantitative data for key transformations, and visual workflows to illustrate the strategic planning involved in complex heterocyclic synthesis.

Core Principles: The Orthogonal Nature of Boc Protection

The true power of the Boc group is often realized when used in concert with other "orthogonal" protecting groups.[1] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[1] This principle is fundamental to the multi-step synthesis of complex molecules, allowing for the sequential deprotection and elaboration of different functional groups within the same molecule.[1] The acid-lability of the Boc group makes it an ideal orthogonal partner to groups that are cleaved under different conditions, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or groups removed by hydrogenolysis like the carboxybenzyl (Cbz) group.[1][3]

Mono-Boc Protection of Diamines: The Gateway to Versatility

A critical initial step in utilizing diamines for heterocyclic synthesis is the selective protection of one of the amino groups. The challenge lies in preventing the formation of the di-protected byproduct, especially with symmetric diamines like ethylenediamine or piperazine.[4][5] Several strategies have been developed to achieve high yields of the desired mono-Boc-protected product.

One common and effective method involves the in situ mono-protonation of the diamine with one equivalent of acid (e.g., HCl or TFA).[6][7] The resulting ammonium salt is deactivated towards the electrophilic di-tert-butyl dicarbonate (Boc₂O), allowing for the selective protection of the remaining free amine.[7]

G cluster_input Inputs cluster_process Process cluster_output Outputs diamine Symmetrical Diamine (e.g., Piperazine) protonation Mono-protonation of Diamine diamine->protonation boc2o Di-tert-butyl dicarbonate (Boc₂O) boc_protection Selective Boc Protection boc2o->boc_protection acid Acid (e.g., HCl, TFA) acid->protonation protonation->boc_protection Deactivates one amine mono_boc Mono-Boc-Protected Diamine boc_protection->mono_boc Desired Product di_boc Di-Boc-Protected Diamine (Byproduct) boc_protection->di_boc Minimized

Quantitative Data for Mono-Boc Protection of Diamines

The following table summarizes reaction conditions and yields for the selective mono-Boc protection of various diamines, highlighting the efficiency of the acid-mediated approach.

DiamineAcid/ReagentSolventTime (h)Temp (°C)Yield (%)Reference
EthylenediamineHClMethanol/Water1RT65-87[7]
1,3-DiaminopropaneHClMethanol/Water1RT82[7]
1,4-DiaminobutaneHClMethanol/Water1RT87[7]
PiperazineTFA or HClMethanol3-50 to RT~60-70[6]
(1R,2R)-Cyclohexane-1,2-diamineMe₃SiClMethanol10 to RT66[8][9]
Experimental Protocol: Selective Mono-Boc Protection of Piperazine

This protocol utilizes trifluoroacetic acid (TFA) to achieve selective mono-protection of piperazine.[6]

Materials:

  • Piperazine (1.0 equiv.)

  • Methanol

  • Trifluoroacetic acid (TFA) (1.0 equiv.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)

  • 20% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: Dissolve piperazine (1.0 equiv.) in methanol (to a concentration of approx. 0.5 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add a solution of TFA (1.0 equiv.) in methanol dropwise to the piperazine solution. Stir the mixture for 15-30 minutes at 0 °C.

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and adjust the aqueous phase to a pH of 10 with a 20% NaOH solution.

  • Isolation: Extract the aqueous layer multiple times with chloroform or DCM.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine. If necessary, further purification can be performed using column chromatography.

Synthesis of Heterocycles from Boc-Protected Diamines

Mono-Boc-protected diamines are versatile precursors for a variety of heterocyclic systems. The free amine can undergo a range of transformations, including acylation, alkylation, and condensation reactions, to build the desired heterocyclic core. The Boc group can then be removed in a final step to yield the target molecule or to allow for further functionalization at the newly deprotected nitrogen.

Synthesis of Piperazine Derivatives

Differentially protected piperazines are valuable scaffolds in medicinal chemistry. A common strategy involves the reaction of a mono-Boc-protected diamine with a suitable bis-electrophile or a two-step sequence of alkylation followed by cyclization.

G start N-Boc-ethylenediamine step1 Amide Coupling with Acyl Chloride start->step1 intermediate1 Acyclic Di-substituted Intermediate step1->intermediate1 step2 Boc Deprotection (e.g., TFA, HCl) intermediate1->step2 intermediate2 Free Amine Intermediate step2->intermediate2 step3 Reductive Alkylation with Aldehyde intermediate2->step3 end Substituted Piperazine step3->end

Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a privileged class of compounds with a wide range of biological activities. Multicomponent reactions, such as the Ugi reaction, followed by a deprotection-cyclization sequence, provide an efficient route to these scaffolds.[10]

G cluster_Ugi Ugi 4-Component Reaction amine Amine (e.g., Methyl Anthranilate) ugi_product Ugi Product (Boc-protected) amine->ugi_product isocyanide Isocyanide isocyanide->ugi_product aldehyde Aldehyde (Boc-glycinal) aldehyde->ugi_product acid Carboxylic Acid acid->ugi_product deprotection Boc Deprotection (TFA) ugi_product->deprotection cyclization Intramolecular Cyclization deprotection->cyclization product 1,4-Benzodiazepine cyclization->product

In this strategy, a Boc-protected amino aldehyde (Boc-glycinal) is used as one of the components in an Ugi four-component reaction.[10] The resulting acyclic intermediate contains both the Boc-protected amine and an ester group. Treatment with trifluoroacetic acid (TFA) removes the Boc group, and the liberated amine then undergoes intramolecular condensation with the ester to form the seven-membered benzodiazepine ring.[10]

Quantitative Data for Heterocycle Synthesis
Starting MaterialReagentsProductYield (%)Reference
N-Boc-ethylenediamine1. Acyl chloride, 2. TFA, 3. Aldehyde, Na(OAc)₃BHSubstituted PiperazineModest[11]
Ugi Adduct from Boc-glycinalTFA in DCE1,4-Benzodiazepine22-69 (over 2 steps)[10]
Boc-protected N-propargylaminopyridinestBuOK in THFImidazo[1,2-a]pyridineModerate to Good[12]
Experimental Protocol: Synthesis of 1,4-Benzodiazepine-6-ones

This protocol is adapted from a one-pot Ugi/deprotection/cyclization procedure.[10]

Materials:

  • Aminophenylketone (1.0 equiv.)

  • Isocyanide (1.1 equiv.)

  • Boc-glycine (1.1 equiv.)

  • Aldehyde (1.1 equiv.)

  • Methanol

  • Trifluoroacetic acid (TFA)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Ugi Reaction: To a solution of the aminophenylketone (1.0 equiv.) in methanol, add the isocyanide (1.1 equiv.), Boc-glycine (1.1 equiv.), and the aldehyde (1.1 equiv.). Stir the mixture at room temperature for 24-48 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Deprotection and Cyclization: Dissolve the crude Ugi product in 1,2-dichloroethane (DCE). Add trifluoroacetic acid (TFA) (typically 20-50% v/v) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by LC-MS).

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the desired 1,4-benzodiazepine.

Boc Deprotection: The Final Step

The removal of the Boc group is a critical step in many synthetic sequences. While traditionally achieved with strong acids like neat trifluoroacetic acid, milder and more selective methods have been developed to accommodate sensitive functional groups elsewhere in the molecule.[3][13][14]

Common Boc Deprotection Conditions
Reagent(s)SolventTemperatureNotesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RTVery common, but harsh. Can cleave other acid-labile groups.[3]
HCl (4M)1,4-Dioxane or Ethyl Acetate0 °C to RTCommon alternative to TFA.[13]
Oxalyl Chloride / MethanolMethanolRTMild conditions, high yields.[13][14]
Water (reflux)Water100 °C"Green" catalyst-free method.[15]
HeteropolyacidAcetonitrileRefluxRecoverable and reusable catalyst.[16]

The choice of deprotection method depends on the overall stability of the molecule. For substrates with other acid-sensitive groups, milder conditions such as oxalyl chloride in methanol or catalytic methods can be advantageous.[13][14][16]

Conclusion

Boc-protected diamines are undeniably powerful and versatile building blocks in the synthesis of nitrogen-containing heterocycles. The ability to selectively mask one amine functionality allows for a level of control that is essential for the construction of complex and highly functionalized molecular architectures. By understanding the principles of mono-protection, leveraging orthogonal strategies, and selecting the appropriate synthetic routes and deprotection conditions, researchers can efficiently access a vast chemical space of heterocyclic compounds, accelerating the discovery and development of new therapeutic agents and functional materials.

References

Methodological & Application

Synthesis Protocol for 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a detailed protocol for the multi-step synthesis of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a valuable building block in medicinal chemistry and drug development. The synthesis is designed for laboratory-scale preparation and is based on established organic chemistry principles, including the formation of a benzodiazepine ring system, nitro group reduction, and amine protection. The protocol is intended for researchers, scientists, and professionals in the field of drug development. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

The synthetic strategy involves three main stages:

  • Synthesis of the Nitro-Benzodiazepine Intermediate: Formation of the core seven-membered diazepine ring with a nitro functional group at the 8-position. This is achieved through the cyclization of a suitable precursor derived from a nitro-substituted anthranilic acid derivative.

  • Reduction of the Nitro Group: The nitro group of the benzodiazepine intermediate is selectively reduced to a primary amine, yielding 8-amino-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

  • Boc Protection of the Amino Group: The final step involves the protection of the newly formed amino group with a tert-butyloxycarbonyl (Boc) group to give the target compound.

This protocol provides detailed experimental procedures, a summary of quantitative data for each step, and a visual representation of the synthetic workflow.

Quantitative Data Summary

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Physical Appearance
18-Nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepineC_{9}H_{11}N_{3}O_{2}193.2075Yellow solid
28-Amino-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepineC_{9}H_{13}N_{3}163.2285Off-white to pale solid
38-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepineC_{14}H_{21}N_{3}O_{2}263.3490White to off-white solid

Experimental Protocols

Step 1: Synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

This step involves the synthesis of the key nitro-substituted benzodiazepine intermediate. A plausible route involves the reductive cyclization of N-(2-aminoethyl)-2-amino-5-nitrobenzamide. The synthesis of this precursor is a multi-step process starting from 2-amino-5-nitrobenzoic acid.

Materials:

  • 2-Amino-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ethylenediamine

  • Lithium aluminum hydride (LiAlH₄)

  • Dry tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2-amino-5-nitrobenzoyl chloride: In a round-bottom flask, suspend 2-amino-5-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used directly in the next step.

  • Amidation with ethylenediamine: Dissolve the crude 2-amino-5-nitrobenzoyl chloride in dry DCM and cool the solution to 0 °C in an ice bath. Slowly add a solution of ethylenediamine (2.0 eq) and triethylamine (2.2 eq) in DCM. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(2-aminoethyl)-2-amino-5-nitrobenzamide.

  • Reductive Cyclization: In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ (3.0 eq) in dry THF. Cool the suspension to 0 °C and slowly add a solution of the crude N-(2-aminoethyl)-2-amino-5-nitrobenzamide in dry THF. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine as a yellow solid.

Step 2: Reduction of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

The nitro group is reduced to a primary amine using catalytic hydrogenation.

Materials:

  • 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (1.0 eq) in methanol or ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.

  • Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker).

  • Evacuate the flask and purge with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and shake or stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to yield 8-Amino-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine as an off-white to pale solid. This product is often used in the next step without further purification.

Step 3: Boc-Protection of 8-Amino-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

The final step is the protection of the primary amine with a Boc group.[3][4]

Materials:

  • 8-Amino-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-Amino-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (1.0 eq) in DCM or THF.

  • Add triethylamine or DIPEA (1.2-1.5 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1-1.3 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as a white to off-white solid.

Synthesis Workflow Diagram

Synthesis_Workflow A 2-Amino-5-nitrobenzoic acid B 8-Nitro-2,3,4,5-tetrahydro- 1H-benzo[e][1,4]diazepine A->B  Step 1: Cyclization   C 8-Amino-2,3,4,5-tetrahydro- 1H-benzo[e][1,4]diazepine B->C  Step 2: Reduction (H2, Pd/C)   D 8-Amino-4-Boc-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine C->D  Step 3: Boc Protection (Boc2O)  

Caption: Proposed synthetic pathway for 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

References

Application Notes and Protocols: Method for Boc Deprotection of 8-Amino-4-Boc-tetrahydro-benzodiazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2][3] In the synthesis of complex molecules such as 8-Amino-4-Boc-tetrahydro-benzodiazepine, a key intermediate in the development of various therapeutic agents, efficient and clean deprotection of the Boc group is a critical step. This document provides detailed protocols for the removal of the Boc protecting group from the N-4 position of the tetrahydro-benzodiazepine core using two common acidic methods: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-Dioxane.

Signaling Pathway and Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine follows a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. The liberated amine is subsequently protonated by the excess acid to form the corresponding salt.[2]

cluster_0 Boc Deprotection Mechanism A Boc-Protected Amine B Protonation of Carbonyl A->B + H⁺ (Acid) C Formation of tert-Butyl Cation and Carbamic Acid B->C Cleavage D Decarboxylation C->D Spontaneous E Free Amine (Salt) D->E - CO₂

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Two primary methods for the Boc deprotection of 8-Amino-4-Boc-tetrahydro-benzodiazepine are presented below. The choice of method may depend on the scale of the reaction, the desired salt form of the product, and the compatibility of other functional groups in the molecule.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally high-yielding method for Boc deprotection.[3][4]

Materials:

  • 8-Amino-4-Boc-tetrahydro-benzodiazepine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 8-Amino-4-Boc-tetrahydro-benzodiazepine in anhydrous DCM (approx. 0.1–0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add TFA to the stirred solution. A typical concentration is 20-50% (v/v) of TFA in DCM.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. b. Dissolve the residue in ethyl acetate or DCM. c. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid. (Caution: CO₂ evolution). d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. f. Filter and concentrate the solution under reduced pressure to yield the deprotected product, 8-amino-2,3,4,5-tetrahydro-1H-benzo[e][1][4]diazepine.

Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also widely used and often results in the hydrochloride salt of the amine, which can be advantageous for purification and handling.[5]

Materials:

  • 8-Amino-4-Boc-tetrahydro-benzodiazepine

  • 4M HCl in 1,4-Dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve 8-Amino-4-Boc-tetrahydro-benzodiazepine in a minimal amount of 1,4-Dioxane or a mixture of Dioxane and Methanol in a round-bottom flask.

  • Addition of HCl: To the stirred solution, add a 4M solution of HCl in 1,4-Dioxane (typically 5-10 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. The deprotected product may precipitate as the hydrochloride salt. Monitor the reaction by TLC or LC-MS.

  • Work-up: a. Upon completion, if a precipitate has formed, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. b. If no precipitate forms, the solvent can be removed under reduced pressure. The resulting residue can then be triturated with diethyl ether to induce precipitation of the hydrochloride salt, which is then collected by filtration.

Data Presentation

The following tables summarize representative quantitative data for the two deprotection methods. Yields and purity are illustrative and may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Conditions and Yield for TFA/DCM Method

ParameterValueNotes
Substrate Concentration0.2 MIn anhydrous DCM.
TFA Concentration30% (v/v)
Temperature0 °C to RTReaction initiated at 0°C.
Reaction Time2 hoursMonitored by TLC.
Illustrative Yield 92% Isolated yield after work-up.
Illustrative Purity >95% Determined by HPLC.

Table 2: Reaction Conditions and Yield for HCl/Dioxane Method

ParameterValueNotes
Substrate Concentration0.2 MIn 1,4-Dioxane.
HCl Concentration4 M solution8 equivalents.
TemperatureRoom Temperature
Reaction Time12 hours
Illustrative Yield 88% Isolated yield of the HCl salt.
Illustrative Purity >96% Determined by HPLC.

Experimental Workflow

cluster_0 Experimental Workflow: Boc Deprotection Start Start: 8-Amino-4-Boc-tetrahydro- benzodiazepine Dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) Start->Dissolve Cool Cool to 0 °C (for TFA method) Dissolve->Cool Add_Acid Add Acid (TFA or HCl/Dioxane) Dissolve->Add_Acid HCl method skips cooling Cool->Add_Acid React Stir at RT (Monitor by TLC/LC-MS) Add_Acid->React Workup Work-up React->Workup Evaporate Evaporate Solvents Workup->Evaporate TFA Method Isolate_HCl Precipitate/Filter (for HCl method) Workup->Isolate_HCl HCl Method Neutralize Neutralize with NaHCO₃ (for TFA method) Evaporate->Neutralize Extract Extract and Dry Neutralize->Extract Product Final Product: 8-Amino-2,3,4,5-tetrahydro- 1H-benzo[e][1,4]diazepine Extract->Product Isolate_HCl->Product

Caption: General experimental workflow for Boc deprotection.

Conclusion

The deprotection of 8-Amino-4-Boc-tetrahydro-benzodiazepine can be effectively achieved using standard acidic conditions. Both TFA in DCM and HCl in 1,4-Dioxane provide high yields of the desired product. The choice between these methods will depend on the specific requirements of the synthetic route, including the desired salt form of the final compound and the presence of other acid-sensitive functional groups. Careful monitoring of the reaction progress and appropriate work-up procedures are essential for obtaining a high purity product.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 8-Amino-4-Boc-tetrahydro-benzodiazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and sedative effects.[1] Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of large and diverse libraries of small molecules, accelerating the drug discovery process. This document provides detailed application notes and protocols for the use of a pre-formed scaffold, 8-Amino-4-Boc-1,2,3,4-tetrahydro-1,4-benzodiazepine-5-one , in the solid-phase synthesis of novel benzodiazepine libraries. This approach allows for late-stage diversification, enabling the exploration of a broad chemical space around a core benzodiazepine structure.

The key building block, 8-Amino-4-Boc-1,2,3,4-tetrahydro-1,4-benzodiazepine-5-one, possesses two key points of functionality for solid-phase synthesis. The primary aromatic amine at the 8-position serves as the anchor point for immobilization onto a solid support, while the Boc-protected secondary amine at the 4-position can be deprotected and subsequently functionalized to introduce a wide array of substituents.

Proposed Synthetic Workflow

The proposed solid-phase synthesis strategy commences with the immobilization of the 8-Amino-4-Boc-tetrahydro-benzodiazepine scaffold onto a suitable solid support, such as Rink Amide resin. This is followed by the deprotection of the Boc group and subsequent diversification of the exposed secondary amine through acylation, sulfonation, and urea formation. The final compounds are then cleaved from the resin and purified.

SPOS_Workflow cluster_resin_prep Resin Preparation cluster_immobilization Scaffold Immobilization cluster_diversification On-Resin Diversification cluster_cleavage Cleavage and Purification Resin Rink Amide Resin Swelling Resin Swelling in DMF Resin->Swelling Coupling Coupling to Resin (HATU, DIPEA) Swelling->Coupling BuildingBlock 8-Amino-4-Boc- tetrahydro-benzodiazepine BuildingBlock->Coupling Immobilized Resin-Bound Scaffold Coupling->Immobilized Boc_Deprotection Boc Deprotection (TFA/DCM) Immobilized->Boc_Deprotection Free_Amine Resin-Bound Scaffold with Free Amine Boc_Deprotection->Free_Amine Acylation Acylation (R-COOH, HATU) Free_Amine->Acylation R1 Sulfonylation Sulfonylation (R-SO2Cl, DIPEA) Free_Amine->Sulfonylation R2 Urea_Formation Urea Formation (R-NCO) Free_Amine->Urea_Formation R3 Diversified_Products Diversified Resin-Bound Products Acylation->Diversified_Products Sulfonylation->Diversified_Products Urea_Formation->Diversified_Products Cleavage Cleavage from Resin (TFA Cocktail) Diversified_Products->Cleavage Crude_Product Crude Product Cleavage->Crude_Product Purification Purification (Prep-HPLC) Crude_Product->Purification Final_Library Pure Benzodiazepine Library Purification->Final_Library

Caption: Proposed experimental workflow for the solid-phase synthesis of a benzodiazepine library.

Experimental Protocols

Resin Preparation and Swelling

This initial step is crucial for optimal reaction kinetics by ensuring the resin matrix is fully accessible to reagents.

Protocol:

  • Place Rink Amide resin (0.5-0.8 mmol/g loading capacity) in a suitable solid-phase synthesis vessel.

  • Add N,N-dimethylformamide (DMF, 10-15 mL per gram of resin).

  • Agitate the resin slurry at room temperature for 30-60 minutes to allow for complete swelling.

  • Drain the DMF from the vessel.

Immobilization of 8-Amino-4-Boc-tetrahydro-benzodiazepine

The primary aromatic amine of the benzodiazepine scaffold is coupled to the Rink Amide linker via a stable amide bond.

Protocol:

  • Wash the swollen resin with DMF (3 x 10 mL/g).

  • In a separate vial, dissolve 8-Amino-4-Boc-tetrahydro-benzodiazepine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA, 6 equivalents) in DMF.

  • Add the pre-activated solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction for completion using a qualitative test for primary amines (e.g., Kaiser test on a small sample of resin beads). A negative test (beads remain colorless) indicates complete coupling.

  • Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL/g), dichloromethane (DCM, 3 x 10 mL/g), and methanol (3 x 10 mL/g).

  • Dry the resin under vacuum.

On-Resin Diversification

The Boc protecting group is removed under acidic conditions to expose the secondary amine for subsequent functionalization.

Protocol:

  • Swell the resin-bound benzodiazepine in DCM (10 mL/g) for 20 minutes.

  • Treat the resin with a solution of 20-50% trifluoroacetic acid (TFA) in DCM (v/v) for 30 minutes at room temperature.[2]

  • Drain the deprotection solution.

  • Repeat the TFA/DCM treatment for another 30 minutes.

  • Wash the resin with DCM (3 x 10 mL/g), 10% DIPEA in DMF (v/v) (3 x 10 mL/g) to neutralize the trifluoroacetate salt, and finally with DMF (3 x 10 mL/g).

The newly exposed secondary amine can be functionalized with a variety of reagents to generate a diverse library. The following are representative protocols for acylation, sulfonation, and urea formation.

a) Acylation (Amide Formation)

Protocol:

  • In a separate vial, pre-activate the desired carboxylic acid (3 equivalents) with a coupling agent such as HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.

  • Add the activated carboxylic acid solution to the deprotected resin-bound benzodiazepine.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction for completion using a suitable test for secondary amines (e.g., chloranil test).[3]

  • Wash the resin with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and methanol (3 x 10 mL/g).

  • Dry the resin under vacuum.

b) Sulfonylation (Sulfonamide Formation)

Protocol:

  • Swell the deprotected resin-bound benzodiazepine in DCM.

  • Add a solution of the desired sulfonyl chloride (3-5 equivalents) and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (5-10 equivalents) in DCM.

  • Agitate the reaction at room temperature for 4-16 hours.

  • Wash the resin with DCM (3 x 10 mL/g), DMF (3 x 10 mL/g), and methanol (3 x 10 mL/g).

  • Dry the resin under vacuum.

c) Urea Formation

Protocol:

  • Swell the deprotected resin-bound benzodiazepine in a suitable solvent such as DMF or THF.

  • Add a solution of the desired isocyanate (3-5 equivalents) to the resin slurry.

  • Agitate the reaction at room temperature for 2-12 hours.

  • Wash the resin with the reaction solvent (3 x 10 mL/g), DCM (3 x 10 mL/g), and methanol (3 x 10 mL/g).

  • Dry the resin under vacuum.

Cleavage from Resin and Purification

The final diversified benzodiazepine derivatives are cleaved from the solid support using a strong acid cocktail.

Protocol:

  • Wash the dried, functionalized resin with DCM (3 x 10 mL/g).

  • Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[4]

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2 x 2 mL/g) and combine the filtrates.

  • Reduce the volume of the combined filtrates under a stream of nitrogen.

  • Precipitate the crude product by adding the concentrated filtrate to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated product by centrifugation or filtration.

  • Wash the crude product with cold diethyl ether.

  • Purify the final compounds using preparative reverse-phase high-performance liquid chromatography (prep-HPLC).

  • Lyophilize the pure fractions to obtain the final products as powders.

Data Presentation: Expected Yields and Purity

The following tables summarize the expected quantitative data for the solid-phase synthesis of a diversified benzodiazepine library based on literature precedents for similar solid-phase syntheses of N-substituted heterocyclic compounds. Actual yields and purities may vary depending on the specific substrates and reaction conditions used.

Table 1: On-Resin Reaction Efficiency

Reaction StepMonitoring MethodExpected Completion
Scaffold ImmobilizationKaiser Test> 99%
Boc DeprotectionN/A (assumed quantitative)> 99%
AcylationChloranil Test> 95%
SulfonylationChloranil Test> 90%
Urea FormationChloranil Test> 95%

Table 2: Overall Yields and Purity of Final Products (Post-Purification)

Diversification ReactionRepresentative R-GroupExpected Overall Yield*Expected Purity (LC-MS)Reference Analogy
AcylationBenzoyl40-60%> 95%Solid-phase synthesis of tetrahydroquinolines[5]
SulfonylationTosyl35-55%> 95%Synthesis of N-sulfonyl-tetrahydroisoquinolines[6][7]
Urea FormationPhenyl45-65%> 95%Solid-phase synthesis of urea-containing peptides[8]

*Overall yield is calculated from the initial loading of the resin.

Signaling Pathways and Biological Relevance

1,4-Benzodiazepines are well-known to exert their primary effects by modulating the activity of the γ-aminobutyric acid (GABA) type A (GABAA) receptor, a ligand-gated ion channel in the central nervous system.[1] Binding of benzodiazepines to a specific site on the GABAA receptor enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in a calming effect.[1]

The diversification of the 1,4-benzodiazepine scaffold as described in these protocols can lead to the discovery of novel ligands with altered selectivity for different GABAA receptor subtypes or even novel biological targets. For instance, libraries of 1,4-benzodiazepines have been evaluated for their binding to the cholecystokinin A receptor.[9][10][11] The generation of diverse benzodiazepine libraries is therefore a valuable strategy in the search for new and improved therapeutic agents.

GABA_Pathway cluster_pathway GABAergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor (Postsynaptic Neuron) GABA->GABA_A_Receptor Binds BZD Benzodiazepine (from library) BZD->GABA_A_Receptor Binds & Modulates Cl_Channel Chloride (Cl-) Channel GABA_A_Receptor->Cl_Channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization Cl- Influx Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition Leads to

Caption: Simplified signaling pathway of benzodiazepines at the GABA-A receptor.

References

Application of 8-Amino-4-Boc-tetrahydro-benzodiazepine in Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to provide ligands for a variety of biological targets.[1] Its derivatives have found widespread use as therapeutic agents, particularly targeting the central nervous system.[1] The tetrahydro-benzodiazepine core offers a more three-dimensional and flexible structure compared to its aromatic counterpart, potentially enabling interaction with a different spectrum of protein targets.

This document outlines a proposed strategy for the application of a novel, functionalized scaffold, 8-Amino-4-Boc-tetrahydro-benzodiazepine , in the solid-phase synthesis of combinatorial libraries. The presence of a primary aromatic amine at the 8-position and a Boc-protected amine at the 4-position offers two distinct points for diversification, allowing for the generation of a large and structurally diverse library of compounds for high-throughput screening in drug discovery programs.

Core Scaffold: 8-Amino-4-Boc-tetrahydro-benzodiazepine

The hypothetical starting material, 8-Amino-4-Boc-tetrahydro-benzodiazepine, is a versatile building block for combinatorial chemistry. The 8-amino group serves as a primary handle for diversification through reactions such as acylation, sulfonylation, and reductive amination. The Boc-protecting group on the nitrogen at the 4-position can be selectively removed under acidic conditions, revealing a secondary amine for a second stage of diversification. This dual-functionality allows for a "two-dimensional" library synthesis approach.

Proposed Solid-Phase Synthesis Strategy

A solid-phase synthesis approach is recommended for the construction of a combinatorial library from the 8-Amino-4-Boc-tetrahydro-benzodiazepine scaffold.[2][3][4] This methodology offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification by filtration and washing of the resin-bound intermediates.

The proposed workflow is as follows:

  • Immobilization: The scaffold is attached to a solid support, typically a resin bead, through a suitable linker.

  • Diversification at 8-Amino Position: The free aromatic amine is functionalized with a diverse set of building blocks.

  • Optional Boc Deprotection and Diversification at N-4: The Boc group is removed, and the newly exposed secondary amine is functionalized.

  • Cleavage: The final compounds are cleaved from the solid support.

Data Presentation: Potential Library Composition

The following table summarizes the potential diversification of the 8-Amino-4-Boc-tetrahydro-benzodiazepine scaffold based on common building blocks used in combinatorial chemistry.

R1 Position (from 8-Amino)Building BlockReaction TypeR2 Position (from N-4)Building BlockReaction TypeEstimated Library Size
AmideCarboxylic AcidsAmide CouplingAlkylAlkyl HalidesN-Alkylation>10,000
SulfonamideSulfonyl ChloridesSulfonylationAcylAcyl ChloridesN-Acylation>10,000
AmineAldehydes/KetonesReductive AminationArylAryl HalidesBuchwald-Hartwig>5,000
Urea/ThioureaIsocyanates/IsothiocyanatesAdditionCarbamateChloroformatesN-Acylation>5,000

Experimental Protocols

Note: As the specific reactivity of 8-Amino-4-Boc-tetrahydro-benzodiazepine has not been reported in the context of combinatorial library synthesis, the following protocols are generalized based on established methods for similar scaffolds.[2][4][5] Optimization may be required.

Materials:

  • 8-Amino-4-Boc-tetrahydro-benzodiazepine scaffold

  • Rink Amide MBHA resin (or similar)

  • Building Blocks: Carboxylic acids, sulfonyl chlorides, aldehydes, etc.

  • Reagents: HATU, DIPEA, Piperidine, TFA, Scavengers (e.g., triisopropylsilane, water)

  • Solvents: DMF, DCM, NMP

Protocol 1: Immobilization of the Scaffold (Generalized)
  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the linker.

  • Washing: Wash the resin thoroughly with DMF, DCM, and then DMF.

  • Scaffold Coupling:

    • Pre-activate a solution of a suitable linker-compatible derivative of the scaffold (e.g., with a carboxylic acid handle) with HATU (4 eq.) and DIPEA (8 eq.) in DMF for 15 min.

    • Add the activated scaffold solution to the deprotected resin.

    • Agitate at room temperature for 12-24 hours.

  • Washing: Wash the resin with DMF, DCM, and MeOH and dry under vacuum.

Protocol 2: Diversification at the 8-Amino Position (Acylation Example)
  • Resin Swelling: Swell the scaffold-bound resin in DMF.

  • Building Block Addition:

    • In a separate vessel, pre-activate the desired carboxylic acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 15 min.

    • Add the activated carboxylic acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 4-12 hours.

  • Washing: Wash the resin with DMF, DCM, and MeOH.

  • Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 3: Boc Deprotection and Diversification at N-4 (Alkylation Example)
  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 hours.

  • Washing and Neutralization: Wash the resin with DCM, then neutralize with 10% DIPEA in DMF. Wash again with DMF and DCM.

  • N-Alkylation:

    • Add a solution of the desired alkyl halide (10 eq.) and DIPEA (10 eq.) in NMP to the resin.

    • Heat the reaction mixture to 60-80°C for 12-24 hours.

  • Washing: Wash the resin with NMP, DMF, DCM, and MeOH and dry under vacuum.

Protocol 4: Cleavage from Resin
  • Resin Preparation: Wash the final, derivatized resin with DCM and dry briefly.

  • Cleavage Cocktail: Prepare a cleavage cocktail, for example, 95% TFA, 2.5% triisopropylsilane, and 2.5% water.[6]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA or DCM.

    • Concentrate the combined filtrates under reduced pressure.

  • Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Collect the solid by centrifugation and purify by preparative HPLC.

Visualizations

G cluster_0 Solid-Phase Synthesis Workflow start Rink Amide Resin immobilize Immobilize Scaffold start->immobilize diversify_r1 Diversify at 8-Amino (R1) immobilize->diversify_r1 deprotect Boc Deprotection diversify_r1->deprotect diversify_r2 Diversify at N-4 (R2) deprotect->diversify_r2 cleave Cleavage from Resin diversify_r2->cleave product Final Library cleave->product

Caption: Proposed workflow for solid-phase synthesis of a tetrahydro-benzodiazepine library.

G cluster_R1 R1 Diversification cluster_R2 R2 Diversification scaffold Resin-Bound Scaffold (8-NH2, 4-NHBoc) r1_acid R1-COOH scaffold->r1_acid 8-NH2 r1_sulfonyl R1-SO2Cl scaffold->r1_sulfonyl 8-NH2 r1_aldehyde R1-CHO scaffold->r1_aldehyde 8-NH2 deprotection Boc Deprotection r1_acid->deprotection r1_sulfonyl->deprotection r1_aldehyde->deprotection r2_halide R2-X r2_acyl R2-COCl deprotection->r2_halide 4-NH deprotection->r2_acyl 4-NH

Caption: Diversification logic for the 8-Amino-4-Boc-tetrahydro-benzodiazepine scaffold.

Conclusion

The 8-Amino-4-Boc-tetrahydro-benzodiazepine scaffold represents a promising starting point for the generation of diverse combinatorial libraries. The proposed solid-phase synthesis strategy, leveraging established methodologies for related benzodiazepine systems, provides a clear path to a large number of novel compounds. The resulting libraries can be screened against a wide array of biological targets to identify new hit compounds and accelerate the drug discovery process.

References

Application Note: Structural Characterization of Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate (C14H21N3O2) using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural characterization of the novel compound Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate, with the molecular formula C14H21N3O2. The following sections outline the methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, present predicted spectral data for reference, and include a hypothetical signaling pathway to illustrate the compound's potential biological context. This guide is intended to assist researchers in the structural elucidation and analysis of similar small molecules.

Compound Profile

  • Compound Name: Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

  • Molecular Formula: C14H21N3O2

  • Molecular Weight: 263.34 g/mol

  • Chemical Structure:

    alt text

    (Image Source: PubChem CID 11149707)[1]

Predicted NMR and Mass Spectrometry Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ ppm)MultiplicityIntegration
Pyridine-H (aromatic)7.8 - 8.0d1H
Pyridine-H (aromatic)6.4 - 6.6d1H
Pyridine-H (aromatic)6.3 - 6.5s1H
NH4.5 - 5.5br s1H
O-CH2 (ethyl)4.1 - 4.3q2H
N-CH (piperidine)3.8 - 4.0m1H
N-CH2 (piperidine)2.9 - 3.2m4H
Pyridine-CH32.2 - 2.4s3H
Piperidine-CH21.8 - 2.1m2H
Piperidine-CH21.3 - 1.6m2H
CH3 (ethyl)1.2 - 1.4t3H
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ ppm)
C=O (ester)155 - 157
Pyridine-C (aromatic)158 - 160
Pyridine-C (aromatic)148 - 150
Pyridine-C (aromatic)147 - 149
Pyridine-C (aromatic)112 - 114
Pyridine-C (aromatic)105 - 107
O-CH2 (ethyl)60 - 62
N-CH (piperidine)48 - 52
N-CH2 (piperidine)42 - 45
Pyridine-CH320 - 22
Piperidine-CH230 - 33
CH3 (ethyl)14 - 16
Predicted Mass Spectrometry Data

Table 3: Predicted m/z of Major Fragments in ESI-MS

m/zProposed Fragment
264.168[M+H]⁺
218.145[M - C2H5O]⁺
190.119[M - C2H5O - CO]⁺
172.134[M - C5H5N(CH3)]⁺
107.071[C6H7N2]⁺ (methyl-aminopyridine moiety)

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small drop of TMS if required.

    • Cap the NMR tube and gently invert to mix.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • ¹H NMR:

      • Acquire a single-pulse ¹H spectrum.

      • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the solvent peak or TMS (δ 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate (1 mg)

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for enhancing ionization)

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

    • Prepare a working solution by diluting the stock solution to 1-10 µg/mL in the same solvent.

    • For positive ion mode, add 0.1% formic acid to the working solution to facilitate protonation.

  • Instrument Setup and Data Acquisition:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set up the ESI source in positive ion mode.

    • Typical ESI parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas flow of 600-800 L/hr, and desolvation temperature of 300-400 °C.

    • Acquire the full scan mass spectrum over a mass range of m/z 50-500.

    • For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and apply a collision energy (typically 10-40 eV) to induce fragmentation. Acquire the product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺) from the full scan spectrum and use it to confirm the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which provides further structural information.

Hypothetical Biological Signaling Pathway

To illustrate a potential application in drug development, a hypothetical signaling pathway is presented where the compound acts as an inhibitor of a fictitious kinase, "Kinase X," which is implicated in a pro-inflammatory signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Pro-inflammatory Receptor KinaseX Kinase X Receptor->KinaseX Activates KinaseY Kinase Y KinaseX->KinaseY Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseY->TranscriptionFactor Activates ProInflammatoryGenes Pro-inflammatory Gene Expression TranscriptionFactor->ProInflammatoryGenes Translocates and Activates Compound C14H21N3O2 Compound->KinaseX Inhibits

Caption: Hypothetical inhibition of the Kinase X signaling pathway by C14H21N3O2.

Experimental Workflow

The following diagram outlines the logical flow of experiments for the structural characterization of the target compound.

G Synthesis Compound Synthesis (C14H21N3O2) Purification Purification (e.g., Chromatography) Synthesis->Purification Purity Purity Check (e.g., LC-MS, HPLC) Purification->Purity NMR NMR Spectroscopy (1H, 13C, 2D) Purity->NMR MS Mass Spectrometry (HRMS, MS/MS) Purity->MS StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation DataReporting Data Reporting and Application Note StructureElucidation->DataReporting

References

Synthetic Routes to Functionalized 1,4-Benzodiazepine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized 1,4-benzodiazepine derivatives, a core scaffold in many therapeutic agents. The following sections outline several modern and classical synthetic strategies, complete with experimental procedures and comparative data.

Introduction

1,4-Benzodiazepines are a class of heterocyclic compounds that form the backbone of numerous drugs with a wide range of biological activities, including anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant effects.[1][2][3] The functionalization of the 1,4-benzodiazepine core is a key area of research in medicinal chemistry, as it allows for the modulation of pharmacological properties and the development of new therapeutic agents.[1][4] This document details several synthetic routes that provide access to a variety of functionalized 1,4-benzodiazepine derivatives.

Synthesis via Intramolecular C-N Coupling and Azetidine Ring Opening

A modern approach to functionalized 1,4-benzodiazepines involves an intramolecular copper-catalyzed C-N coupling to form an azetidine-fused benzodiazepine, followed by nucleophilic ring opening of the strained four-membered azetidine ring.[1] This strategy allows for the introduction of diverse functional groups at the C3 position.

Experimental Protocol: Two-Step Synthesis of Functionalized 1,4-Benzodiazepines[1]

Step 1: Synthesis of 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e][1][5]diazepin-10(2H)-ones

A mixture of 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 mmol), CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), and K2CO3 (2.0 mmol) in 1,4-dioxane (10 mL) is heated at reflux for 3 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired azetidine-fused benzodiazepine.

Step 2: Nucleophilic Ring Opening of the Azetidine Ring

To a solution of the azetidine-fused benzodiazepine (1.0 mmol) in an appropriate solvent (5.0 mL), the nucleophile (e.g., NaN3, KCN, or PhSNa; 2.0 mmol) is added. The reaction mixture is stirred at the specified temperature for 6-24 hours. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the functionalized 1,4-benzodiazepine derivative.

Data Summary
Starting Material (Substituent)Product (Yield %)[1]
H94
7-Chloro93
6-Chloro98
7-Methyl91
NucleophileProduct (Yield %)[1]
NaN385-95
KCN78-92
PhSNa82-96

Synthetic Workflow

G A 1-(2-Bromobenzyl)azetidine- 2-carboxamide B CuI, N,N-dimethylglycine, K2CO3, 1,4-dioxane, reflux A->B Intramolecular C-N Coupling C Azetidine-fused 1,4-Benzodiazepine B->C D Nucleophile (NaN3, KCN, PhSNa) C->D Nucleophilic Ring Opening E Functionalized 1,4-Benzodiazepine Derivative D->E

Fig. 1: Intramolecular C-N Coupling and Ring Opening.

Enantioselective Synthesis of "Quaternary" 1,4-Benzodiazepin-2-ones via Memory of Chirality

For the synthesis of chiral 1,4-benzodiazepines, a "memory of chirality" approach can be employed.[6][7] In this method, a chiral center at the C3 position of the benzodiazepine ring, derived from an amino acid, directs the stereoselective alkylation even after the original chiral center is temporarily destroyed during the reaction.[6]

Experimental Protocol: Enantioselective Alkylation[6]

To a solution of the N-isopropyl 1,4-benzodiazepin-2-one derived from (S)-alanine or (S)-phenylalanine in an anhydrous aprotic solvent at low temperature, a strong base (e.g., lithium diisopropylamide) is added to generate the enolate. An alkylating agent (e.g., an alkyl halide) is then added, and the reaction is stirred until completion. The reaction is quenched, and the product is purified to yield the C3-alkylated 1,4-benzodiazepin-2-one with a "quaternary" stereocenter.

Data Summary
SubstrateAlkylating AgentEnantiomeric Excess (ee %)[6]
(S)-Ala derivedMethyl iodide92
(S)-Ala derivedEthyl iodide90
(S)-Phe derivedMethyl iodide99
(S)-Phe derivedPropyl iodide86

Logical Relationship Diagram

G A Chiral 1,4-Benzodiazepin-2-one (from S-amino acid) B Deprotonation (Strong Base) A->B C Achiral Enolate Intermediate (Retains Chiral Conformation) B->C Memory of Chirality D Alkylation (Alkyl Halide) C->D E Enantioenriched Quaternary 1,4-Benzodiazepin-2-one D->E

Fig. 2: Memory of Chirality in Benzodiazepine Synthesis.

Palladium-Catalyzed Cyclization for Substituted 1,4-Benzodiazepines

Palladium-catalyzed reactions offer a versatile methodology for the construction of the 1,4-benzodiazepine framework.[3][8] One such approach involves the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, proceeding through a π-allylpalladium intermediate.[3]

Experimental Protocol: Palladium-Catalyzed Cyclization[3]

A solution of N-tosyl-disubstituted 2-aminobenzylamine (1.0 equiv), propargylic carbonate (1.2 equiv), a palladium catalyst (e.g., Pd2(dba)3, 2.5 mol %), and a ligand (e.g., P(OPh)3, 20 mol %) in a suitable solvent (e.g., THF) is stirred at a specified temperature until the starting materials are consumed. The solvent is then evaporated, and the residue is purified by column chromatography to give the substituted 1,4-benzodiazepine.

Data Summary
Propargylic Carbonate Substituent (Ar)Product (Yield %)[3]
Phenyl75
4-Methoxyphenyl82
4-Chlorophenyl68
2-Naphthyl71

Signaling Pathway Diagram

G A N-Tosyl-2-aminobenzylamine + Propargylic Carbonate B Pd(0) Catalyst A->B C Oxidative Addition B->C D π-Allylpalladium Intermediate C->D E Intramolecular Nucleophilic Attack D->E F Substituted 1,4-Benzodiazepine E->F G Pd(0) Catalyst (Regenerated) F->G G->B

Fig. 3: Palladium-Catalyzed Cyclization Pathway.

Classical Synthesis: Condensation of o-Phenylenediamines with Ketones

The condensation of o-phenylenediamines with ketones is a long-established and straightforward method for synthesizing 1,5-benzodiazepine derivatives, and with appropriate precursors, 1,4-benzodiazepines.[2][9][10] This reaction is typically catalyzed by an acid.

Experimental Protocol: Acid-Catalyzed Condensation[9]

A mixture of o-phenylenediamine (1.0 mmol), a ketone (2.2 mmol), and a catalytic amount of an acid catalyst (e.g., H-MCM-22) in a solvent such as acetonitrile is stirred at room temperature for 1-3 hours. After completion of the reaction, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified, often by recrystallization, to afford the 1,5-benzodiazepine derivative.

Data Summary
KetoneProduct (Yield %)[9]
Acetone92
Cyclohexanone95
Acetophenone88
Propiophenone85

Experimental Workflow

G A o-Phenylenediamine + Ketone B Acid Catalyst (e.g., H-MCM-22) A->B C Condensation Reaction B->C D Purification (Filtration, Recrystallization) C->D E 1,5-Benzodiazepine Derivative D->E

Fig. 4: Classical Condensation for Benzodiazepine Synthesis.

Conclusion

The synthetic routes presented here highlight the diversity of methods available for accessing functionalized 1,4-benzodiazepine derivatives. The choice of a particular route will depend on the desired substitution pattern, the need for stereochemical control, and the availability of starting materials. Modern catalytic methods offer high efficiency and functional group tolerance, while classical methods remain valuable for their simplicity and scalability. These protocols and data provide a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize novel benzodiazepine-based compounds for further investigation.

References

Application Notes and Protocols for the Use of Amino-Benzodiazepine Scaffolds in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of functionalized tetrahydro-benzodiazepine derivatives using multicomponent reactions (MCRs). The focus is on a one-pot synthesis that utilizes an aromatic diamine, a ketone, an isocyanide, and water to generate a 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxamide scaffold. This approach is a powerful alternative to traditional linear syntheses, offering significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of diverse compounds for drug discovery.

While the direct use of 8-amino-tetrahydro-benzodiazepine as a standalone component in MCRs is not widely documented, the following protocols detail a highly relevant MCR that constructs the benzodiazepine core in situ. This method is particularly valuable as it builds the desired heterocyclic system and introduces complexity in a single, efficient step.

Overview of the Multicomponent Reaction

The described reaction is a pseudo-five-component reaction that proceeds via an initial condensation of an aromatic diamine with a ketone, followed by an intramolecular cyclization and subsequent reaction with an isocyanide and water. This one-pot process is catalyzed by p-toluenesulfonic acid (p-TsOH·H₂O) and is typically carried out in methanol at ambient temperature.

Key Features:

  • High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product.

  • Operational Simplicity: The reaction is a one-pot procedure with a simple work-up.

  • Diversity-Oriented: A wide range of aromatic diamines, ketones, and isocyanides can be used to generate a library of structurally diverse products.

  • Mild Reaction Conditions: The reaction proceeds at room temperature, making it suitable for a variety of functional groups.

Experimental Protocols

General Protocol for the Synthesis of 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine-2-carboxamide Derivatives

This protocol is based on the work of Shaabani, A. et al. (2008).[1]

Materials:

  • o-Phenylenediamine or its derivatives (1.0 mmol)

  • Ketone (linear or cyclic) (2.0 mmol)

  • Isocyanide (1.0 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 mmol, 5 mol%)

  • Methanol (5 mL)

  • Water (0.5 mL)

  • Ethyl acetate and n-hexane for work-up and chromatography

Procedure:

  • To a solution of the o-phenylenediamine derivative (1.0 mmol) and the ketone (2.0 mmol) in methanol (5 mL), add p-toluenesulfonic acid monohydrate (0.095 g, 5 mol%).

  • Stir the mixture at ambient temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/n-hexane, 3:1).

  • Upon completion of the initial condensation, add the isocyanide (1.0 mmol) and water (0.5 mL) to the reaction mixture.

  • Continue stirring the resulting mixture for 20 hours at ambient temperature.

  • After the reaction is complete (as indicated by TLC), remove the methanol under reduced pressure.

  • Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxamide derivative.

Quantitative Data

The following table summarizes the results for the synthesis of various 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxamide derivatives using the general protocol.[1]

EntryDiamine (1)Ketone (2)Isocyanide (3)Product (4)Yield (%)
1o-PhenylenediamineAcetoneBenzyl isocyanide4a92
2o-PhenylenediamineAcetoneCyclohexyl isocyanide4b94
3o-PhenylenediamineAcetonetert-Butyl isocyanide4c95
44,5-Dimethyl-1,2-phenylenediamineAcetoneBenzyl isocyanide4d90
54,5-Dimethyl-1,2-phenylenediamineAcetoneCyclohexyl isocyanide4e93
64-Chloro-1,2-phenylenediamineAcetoneBenzyl isocyanide4f88
7o-PhenylenediamineButan-2-oneBenzyl isocyanide4g91
8o-Phenylenediamine3-PentanoneBenzyl isocyanide4h89
9o-PhenylenediamineCyclohexanoneBenzyl isocyanide4i96
10o-PhenylenediamineCyclopentanoneBenzyl isocyanide4j94
114,5-Dimethyl-1,2-phenylenediamineCyclohexanoneBenzyl isocyanide4k95
124-Chloro-1,2-phenylenediamineCyclohexanoneBenzyl isocyanide4l92

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Multicomponent Reaction cluster_2 Work-up and Purification A o-Phenylenediamine E Stir at RT, 4h A->E B Ketone B->E C p-TsOH·H₂O (cat.) C->E D Methanol D->E H Stir at RT, 20h E->H E->H F Isocyanide F->H G Water G->H I Solvent Removal H->I J Aqueous Work-up I->J K Extraction with EtOAc J->K L Drying and Concentration K->L M Column Chromatography L->M N Pure Product M->N

Caption: General experimental workflow for the one-pot synthesis of tetrahydro-benzodiazepine derivatives.

Proposed Reaction Mechanism

G cluster_0 Step 1: Diimine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Isocyanide Addition cluster_3 Step 4: Water Attack and Tautomerization A o-Phenylenediamine (1) + 2x Ketone (2) B Diimine (5) A->B -2H₂O A->B C Diimine (5) D Tetrahydro-benzodiazepine Intermediate (6) C->D Imine-enamine tautomerization & cyclization C->D E Intermediate (6) + Isocyanide (3) F Nitrilium Intermediate (7) E->F Nucleophilic attack E->F G Nitrilium Intermediate (7) + H₂O H Intermediate (8) G->H Nucleophilic attack G->H I Final Product (4) H->I Tautomerization H->I

Caption: Proposed mechanism for the multicomponent synthesis of tetrahydro-benzodiazepine-2-carboxamides.[1]

Applications in Drug Discovery

The 1,5-benzodiazepine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including as antibiotics, and in the treatment of cancer, viral infections (such as HIV), and cardiovascular disorders.[1] The multicomponent reaction described herein provides a rapid and efficient means to access novel, highly substituted tetrahydro-benzodiazepine derivatives. The structural diversity that can be achieved by varying the four components makes this method ideal for the generation of compound libraries for high-throughput screening in drug discovery programs. The resulting carboxamide functionality can also serve as a handle for further chemical modifications, allowing for the exploration of a broader chemical space.

References

Application Note: Derivatization of the 8-Amino Group on the Tetrahydro-Benzodiazepine Core

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tetrahydro-benzodiazepine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[1][2] The derivatization of this core allows for the fine-tuning of its biological properties. The 8-amino group, in particular, serves as a versatile synthetic handle for introducing diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR). For instance, studies have shown that substitution at this position can be critical for activity at novel targets like the Vitamin D Receptor (VDR).[3]

This document provides detailed protocols for the synthesis of the key 8-amino-2,3,4,5-tetrahydro-1H-benzo[e][1][4]diazepine intermediate and its subsequent derivatization via N-acylation, N-alkylation (reductive amination), and N-arylation (Suzuki-Miyaura coupling).

Part 1: Synthesis of the 8-Amino-Tetrahydro-Benzodiazepine Intermediate

The common precursor for the target intermediate is the corresponding 8-nitro derivative. The synthesis involves a standard reduction of the aromatic nitro group.

Experimental Protocol: Reduction of 8-Nitro-Tetrahydro-Benzodiazepine

  • Reaction Setup: In a round-bottom flask, suspend the 8-nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][4]diazepine (1.0 eq.) in ethanol or a similar suitable solvent.

  • Reagent Addition: Add an aqueous solution of sodium dithionite (Na₂S₂O₄, ~5.0 eq.) to the suspension.[5] Alternatively, stannous chloride (SnCl₂) in ethanol can be used.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with water and basify with an aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the 8-amino-2,3,4,5-tetrahydro-1H-benzo[e][1][4]diazepine.

G Overall Synthesis and Derivatization Workflow cluster_start Precursor Synthesis cluster_deriv Derivatization Reactions cluster_end Final Products & Analysis start 8-Nitro-Tetrahydro- Benzodiazepine reduction Nitro Group Reduction (e.g., Na₂S₂O₄) start->reduction Ethanol/Water intermediate 8-Amino-Tetrahydro- Benzodiazepine reduction->intermediate acylation N-Acylation intermediate->acylation Acyl Chloride, Base alkylation Reductive Amination intermediate->alkylation Aldehyde/Ketone, NaBH₃CN arylation Suzuki Coupling intermediate->arylation Aryl Boronic Acid, Pd Catalyst product_acyl 8-Acylamino Derivatives acylation->product_acyl product_alkyl 8-Alkylamino Derivatives alkylation->product_alkyl product_aryl 8-Arylamino Derivatives arylation->product_aryl purification Purification & Characterization (HPLC, NMR, MS) product_acyl->purification product_alkyl->purification product_aryl->purification

Caption: Workflow for synthesis and derivatization.

Part 2: Derivatization Protocols

The following protocols outline common methods to derivatize the 8-amino group.

N-Acylation

N-acylation is a fundamental transformation used to form amide bonds, which are prevalent in pharmaceuticals.[5] This can be achieved using acyl chlorides or anhydrides under basic conditions.

Experimental Protocol: Acylation with Acyl Chloride

  • Reaction Setup: Dissolve the 8-amino-tetrahydro-benzodiazepine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or acetonitrile in a flask.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq.).

  • Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise while stirring.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor completion by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting amide by column chromatography or recrystallization.

Quantitative Data (Illustrative)

Entry Acyl Chloride (R-COCl) Reaction Time (h) Yield (%) Purity (HPLC, %)
1 Acetyl chloride 2 91 >98
2 Benzoyl chloride 4 88 >99
3 Cyclopropanecarbonyl chloride 3 93 >98

| 4 | Thiophene-2-carbonyl chloride | 5 | 85 | >97 |

N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used for synthesizing secondary and tertiary amines from primary amines. The reaction proceeds via an imine or iminium ion intermediate, which is then reduced.

Experimental Protocol: Reductive Amination

  • Reaction Setup: Dissolve the 8-amino-tetrahydro-benzodiazepine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent, such as methanol or 1,2-dichloroethane (DCE).

  • pH Adjustment: Add a small amount of acetic acid to adjust the pH to approximately 6-7, which facilitates imine formation.

  • Reducing Agent: Add a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) in one portion.[4]

  • Reaction Conditions: Stir the mixture at room temperature for several hours to overnight. Monitor by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure. Purify the N-alkylated product by column chromatography.

Quantitative Data (Illustrative)

Entry Carbonyl Compound Reaction Time (h) Yield (%) Purity (HPLC, %)
1 Formaldehyde (37% aq.) 6 78 >97
2 Acetone 12 72 >98
3 Cyclohexanone 16 81 >99

| 4 | Benzaldehyde | 12 | 75 | >98 |

N-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a robust palladium-catalyzed reaction that forms carbon-carbon or carbon-heteroatom bonds. While traditionally used for C-C bonds, modern methods allow for efficient C-N bond formation between amines and aryl halides or boronic acids.

Experimental Protocol: Suzuki-Miyaura C-N Coupling

  • Reaction Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine the 8-amino-tetrahydro-benzodiazepine (1.0 eq.), the aryl boronic acid (1.5 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable ligand (e.g., a biarylphosphine ligand like SPhos or XPhos, 4-10 mol%).

  • Solvent and Base: Add a solvent (e.g., toluene or dioxane) and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).

  • Reaction Conditions: Degas the mixture (e.g., by bubbling argon through it for 15-20 minutes). Heat the reaction to 80-110 °C and stir for 12-24 hours under an inert atmosphere (N₂ or Ar). Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the N-arylated product by column chromatography.

Quantitative Data (Illustrative)

Entry Aryl Boronic Acid Reaction Time (h) Yield (%) Purity (HPLC, %)
1 Phenylboronic acid 18 65 >98
2 4-Methoxyphenylboronic acid 16 71 >99
3 Pyridine-3-boronic acid 24 55 >96

| 4 | 3-Fluorophenylboronic acid | 18 | 68 | >97 |

G Key Derivatization Pathways cluster_acyl N-Acylation cluster_alkyl N-Alkylation cluster_aryl N-Arylation center 8-Amino-Tetrahydro- Benzodiazepine Core reagent_acyl R-COCl Base center->reagent_acyl reagent_alkyl R'-CHO / R'₂-CO Reducing Agent center->reagent_alkyl reagent_aryl Ar-B(OH)₂ Pd Catalyst, Base center->reagent_aryl product_acyl 8-Acylamino Derivative (Amide) reagent_acyl->product_acyl Forms Amide Bond product_alkyl 8-Alkylamino Derivative (Secondary/Tertiary Amine) reagent_alkyl->product_alkyl Forms C-N Single Bond product_aryl 8-Arylamino Derivative (Diaryl Amine) reagent_aryl->product_aryl Forms C(sp²)-N Bond

Caption: Chemical transformations of the 8-amino group.

Part 3: Characterization

The synthesized derivatives must be characterized to confirm their structure and purity. Standard analytical techniques are employed:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.[3][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized derivatives.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure and confirm the position of the new substituent.[7]

Part 4: Biological Significance and Signaling Pathways

Derivatives of the benzodiazepine core are well-known modulators of the central nervous system (CNS). Their primary mechanism of action often involves the GABA-A receptor. However, novel activities have also been discovered.

Classical Pathway: GABA-A Receptor Modulation

Benzodiazepines typically act as positive allosteric modulators (PAMs) of the GABA-A receptor, which is a ligand-gated chloride ion channel.[7][8] Binding of a benzodiazepine derivative to the receptor enhances the effect of the endogenous neurotransmitter GABA, leading to increased chloride influx, hyperpolarization of the neuron, and an overall inhibitory effect on neurotransmission.[9] This mechanism is responsible for the classic anxiolytic and sedative effects of this drug class.[7][10]

G Hypothetical GABA-A Receptor Modulation Pathway cluster_membrane Postsynaptic Membrane drug 8-Substituted-THBZD Derivative receptor GABA-A Receptor (α/γ subunit interface) drug->receptor Binds (PAM) channel Chloride (Cl⁻) Channel receptor->channel Increases opening frequency gaba GABA gaba->receptor Binds influx Increased Cl⁻ Influx channel->influx hyper Neuronal Hyperpolarization influx->hyper outcome Anxiolytic / Sedative CNS Effects hyper->outcome Leads to

Caption: Modulation of GABA-A receptor signaling.
Novel Pathway: Vitamin D Receptor (VDR) Inhibition

Recent research has identified alternative targets for benzodiazepine derivatives. A study investigating LXXLL peptide mimetics found that the 8-amino group on a benzodiazepine scaffold is a critical determinant for inhibiting the interaction between the Vitamin D Receptor (VDR) and its coactivators.[3] This interaction is essential for VDR-mediated gene transcription. By blocking this protein-protein interaction, 8-amino benzodiazepine derivatives can suppress VDR transactivation, a mechanism of potential therapeutic value in diseases like Paget's disease of bone.[3]

G Hypothetical VDR Coactivator Inhibition Pathway cluster_nucleus Cell Nucleus drug 8-Amino-THBZD Derivative interaction VDR-Coactivator Interaction drug->interaction Inhibits vdr Vitamin D Receptor (VDR) vdr->interaction coactivator Coactivator (e.g., SRC/p160) coactivator->interaction transcription VDR-Mediated Gene Transcription interaction->transcription Required for outcome Suppression of VDR Transactivation transcription->outcome Inhibition leads to

Caption: Inhibition of VDR-coactivator interaction.

References

Application of 8-Amino-4-Boc-tetrahydro-benzodiazepine Scaffolds in Parallel Synthesis: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

The 1,4-benzodiazepine (BDZ) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Parallel synthesis techniques, particularly solid-phase organic synthesis (SPOS), have been instrumental in the rapid generation of large, diverse libraries of benzodiazepine derivatives for high-throughput screening. The use of a Boc-protected amino group on the benzodiazepine scaffold allows for a modular approach, where subsequent deprotection and coupling with a variety of building blocks can introduce significant molecular diversity.

I. Overview of Parallel Synthesis Workflow

The general strategy for the parallel synthesis of a 1,4-benzodiazepine library using a Boc-protected amino-tetrahydro-benzodiazepine scaffold involves a multi-step process. This typically begins with the immobilization of the scaffold onto a solid support, followed by a series of reactions to introduce diversity at various points of the molecule.

Parallel_Synthesis_Workflow cluster_SolidPhase Solid-Phase Synthesis Scaffold 8-Amino-4-Boc-tetrahydro- benzodiazepine Scaffold Immobilization Immobilization on Solid Support Scaffold->Immobilization Attachment to resin Boc_Deprotection Boc Deprotection Immobilization->Boc_Deprotection TFA or HCl Acylation Acylation with Diverse Carboxylic Acids (R1-COOH) Boc_Deprotection->Acylation Coupling agents (e.g., HATU) N_Alkylation N-Alkylation with Diverse Alkyl Halides (R2-X) Acylation->N_Alkylation Base (e.g., DBU) Cleavage Cleavage from Resin N_Alkylation->Cleavage Strong acid (e.g., TFA) Library Diverse Benzodiazepine Library Cleavage->Library

Caption: General workflow for parallel solid-phase synthesis of a 1,4-benzodiazepine library.

II. Experimental Protocols

The following are generalized protocols adapted from literature on the solid-phase synthesis of 1,4-benzodiazepine libraries. These should be optimized for the specific 8-Amino-4-Boc-tetrahydro-benzodiazepine scaffold and desired diversification.

Protocol 1: Immobilization of the Scaffold on Wang Resin
  • Resin Swelling: Swell Wang resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Scaffold Activation: In a separate vessel, dissolve the 8-Amino-4-Boc-tetrahydro-benzodiazepine (1.5 eq) and a coupling agent such as HATU (1.5 eq) in DMF. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

  • Coupling: Add the activated scaffold solution to the swollen resin and agitate at room temperature for 12-24 hours.

  • Washing: Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

Protocol 2: Boc Deprotection
  • Resin Swelling: Swell the resin-bound scaffold in DCM.

  • Deprotection: Treat the resin with a solution of 20-50% trifluoroacetic acid (TFA) in DCM for 30-60 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DCM, DIPEA in DMF (to neutralize), and DMF to remove excess reagents and byproducts.

Protocol 3: Parallel Acylation
  • Reagent Preparation: Prepare a stock solution of diverse carboxylic acids (R¹-COOH, 3.0 eq) and a coupling agent (e.g., HATU, 2.9 eq) in DMF. Prepare a separate stock solution of DIPEA (6.0 eq) in DMF.

  • Reaction Setup: Dispense the resin-bound deprotected scaffold into an array of reaction vessels (e.g., a 96-well filter plate).

  • Acylation Reaction: To each well, add the carboxylic acid/HATU solution followed by the DIPEA solution. Agitate the reaction plate at room temperature for 4-12 hours.

  • Washing: Wash the resin in each well extensively with DMF, DCM, and methanol.

Protocol 4: Parallel N-Alkylation
  • Reagent Preparation: Prepare stock solutions of diverse alkylating agents (R²-X, 5.0 eq, e.g., alkyl bromides or iodides) and a non-nucleophilic base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 5.0 eq) in a suitable solvent like DMF.

  • Alkylation Reaction: Add the base solution followed by the alkylating agent solution to each well of the reaction plate containing the acylated resin. Heat the plate to 50-80 °C and agitate for 12-24 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol.

Protocol 5: Cleavage and Product Isolation
  • Cleavage Cocktail: Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

  • Cleavage: Add the cleavage cocktail to each well and agitate for 2-4 hours at room temperature.

  • Isolation: Collect the filtrate from each well into a corresponding collection plate.

  • Purification: Concentrate the solutions in the collection plate and purify the resulting library members, typically by preparative HPLC.

III. Data Presentation

The success of a parallel synthesis campaign is often measured by the purity and yield of the resulting library members. The following table represents hypothetical data for a small library generated from an 8-Amino-4-Boc-tetrahydro-benzodiazepine scaffold, illustrating the expected outcomes.

Library MemberR¹ GroupR² GroupPurity (%)Yield (mg)
1 PhenylMethyl925.2
2 PhenylEthyl884.8
3 PhenylBenzyl955.5
4 4-ChlorophenylMethyl915.0
5 4-ChlorophenylEthyl854.5
6 4-ChlorophenylBenzyl935.3
7 Thiophen-2-ylMethyl894.9
8 Thiophen-2-ylEthyl824.3
9 Thiophen-2-ylBenzyl905.1

IV. Logical Relationships in Library Design

The design of a combinatorial library based on the 8-Amino-4-Boc-tetrahydro-benzodiazepine scaffold allows for the systematic exploration of chemical space around a core structure. The choice of R¹ and R² building blocks is critical for achieving the desired diversity and physicochemical properties.

Library_Design_Logic cluster_R1 R1 Diversity (Acylation) cluster_R2 R2 Diversity (N-Alkylation) Core 8-Amino-4-Boc-tetrahydro- benzodiazepine Core Scaffold R1_A Aromatic Carboxylic Acids Core->R1_A Introduces diversity at N1 R1_H Heterocyclic Carboxylic Acids Core->R1_H Introduces diversity at N1 R1_Al Aliphatic Carboxylic Acids Core->R1_Al Introduces diversity at N1 R2_A Small Alkyl Halides Core->R2_A Introduces diversity at N4 R2_B Benzylic Halides Core->R2_B Introduces diversity at N4 R2_F Functionalized Alkyl Halides Core->R2_F Introduces diversity at N4 Final_Library Diverse 1,4-Benzodiazepine Library R1_A->Final_Library Combines with R2 R1_H->Final_Library Combines with R2 R1_Al->Final_Library Combines with R2 R2_A->Final_Library Combines with R1 R2_B->Final_Library Combines with R1 R2_F->Final_Library Combines with R1

Caption: Logical relationship for diversifying the benzodiazepine scaffold.

V. Conclusion

The use of Boc-protected amino-tetrahydro-benzodiazepine scaffolds in parallel synthesis provides a powerful platform for the generation of large and diverse libraries of potential drug candidates. The protocols and strategies outlined in this document, while generalized, offer a solid foundation for researchers to develop and execute their own combinatorial chemistry campaigns. Careful selection of building blocks and optimization of reaction conditions will be key to accessing novel chemical space and identifying new bioactive molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.

Step 1: Synthesis of the Benzodiazepine Core

A common route to the tetrahydro-1H-benzo[e][1][2]diazepine core involves the cyclization of a suitable precursor, often derived from 2-aminobenzylamine or 2-aminobenzophenone derivatives.

Question: Low yield during the cyclization to form the 1,2,3,4-tetrahydro-benzo[e][1][2]diazepin-5-one ring.

Answer:

Low yields in the cyclization step can be attributed to several factors. Here are some troubleshooting suggestions:

  • Incomplete Starting Material Conversion:

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the reaction temperature or adding more of the coupling reagent.

  • Side Reactions:

    • Solution: The formation of dimers or other byproducts can be minimized by using high-dilution conditions. Slowly adding the linear precursor to a heated reaction mixture can favor intramolecular cyclization over intermolecular reactions.

  • Suboptimal Catalyst or Reagent:

    • Solution: Different cyclization methods can be employed. While solid-phase synthesis using polystyrene resin has been described for similar structures, solution-phase approaches using palladium-catalyzed amination or multicomponent reactions like the Ugi reaction followed by cyclization are also common.[3][4] Experiment with different catalytic systems (e.g., Pd(OAc)2 with various phosphine ligands) to find the optimal conditions for your specific substrate.[5]

  • Reaction Conditions:

    • Solution: Optimize the solvent, temperature, and reaction time. Some cyclizations may benefit from microwave irradiation to reduce reaction times and improve yields.[2]

Step 2: Boc Protection of the Diazepine Nitrogen (N-4)

The introduction of the tert-butoxycarbonyl (Boc) protecting group is crucial for controlling reactivity in subsequent steps.

Question: Incomplete Boc protection or formation of multiple products.

Answer:

Challenges during Boc protection can often be resolved by adjusting the reaction conditions.

  • Low Reaction Rate:

    • Solution: Ensure the reaction is performed under anhydrous conditions if using a non-aqueous solvent. The choice of base is critical; tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Side Reactions:

    • Solution: If the starting material contains other nucleophilic groups (e.g., a primary amine), competitive Boc protection can occur. It is often advantageous to perform the Boc protection before introducing or deprotecting other sensitive functionalities.

  • Difficult Work-up:

    • Solution: The removal of excess di-tert-butyl dicarbonate (Boc₂O) and the DMAP catalyst can be challenging. A mild acidic wash (e.g., dilute citric acid) can help remove DMAP, while unreacted Boc₂O can often be removed during column chromatography.

Step 3: Nitration of the Benzene Ring (Position 8)

Introducing the nitro group at the 8-position is a key step to enable the final amino functionality.

Question: Poor regioselectivity or low yield during nitration.

Answer:

Nitration reactions require careful control to achieve the desired outcome.

  • Incorrect Regioisomer:

    • Solution: The directing effect of the substituents on the benzodiazepine ring will influence the position of nitration. The reaction temperature is a critical parameter for controlling regioselectivity. Running the reaction at a lower temperature can often improve the selectivity for the desired isomer.

  • Over-nitration:

    • Solution: Use of a milder nitrating agent or a shorter reaction time can prevent the formation of dinitro products. Monitor the reaction progress carefully and quench it as soon as the desired product is formed.

  • Decomposition of Starting Material:

    • Solution: Strong nitrating conditions (e.g., concentrated nitric acid and sulfuric acid) can lead to degradation. Consider using milder conditions, such as KNO₃ in H₂SO₄, and maintain a low reaction temperature.

Step 4: Reduction of the Nitro Group to an Amine

The final step involves the reduction of the 8-nitro group to the desired 8-amino group.

Question: Incomplete reduction or side reactions during catalytic hydrogenation.

Answer:

Catalytic hydrogenation is a common method for nitro group reduction, but it requires optimization.

  • Incomplete Reaction:

    • Solution: Ensure the catalyst (e.g., Palladium on carbon - Pd/C, Raney Nickel) is active. Use a fresh batch of catalyst if necessary. Increase the hydrogen pressure and/or the reaction temperature. Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen.

  • Catalyst Poisoning:

    • Solution: The presence of sulfur-containing compounds or other impurities can poison the catalyst. Ensure the starting material is of high purity.

  • Alternative Reducing Agents:

    • Solution: If catalytic hydrogenation is problematic, other reducing agents can be used, such as tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid. These methods can sometimes offer better functional group tolerance.[6]

  • Product Instability:

    • Solution: The resulting aniline derivative might be sensitive to oxidation. Work-up the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider storing the final product under inert conditions.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine?

A1: The overall yield can vary significantly depending on the specific synthetic route and optimization of each step. While there is no single reported overall yield for this exact molecule in the provided search results, yields for the synthesis of similar substituted benzodiazepine derivatives can range from moderate to good. For example, individual steps like the formation of functionalized 1,4-benzodiazepine derivatives have been reported with yields from 73% to 98%.[3][7] A multi-step synthesis will have a lower overall yield, which is the product of the yields of individual steps.

Q2: What are the key starting materials for this synthesis?

A2: A plausible synthetic route would start from a substituted 2-aminobenzylamine or a related precursor. For instance, a synthesis could begin with a 4-nitro-2-aminobenzylamine derivative, which would already contain the necessary nitro group for the final reduction step. Solid-phase syntheses of similar compounds have utilized polymer-supported 1,2-diaminoethane and 4-chloro-2-fluoro-5-nitrobenzoic acid as key synthons.[8]

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any major byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and key intermediates.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O, NO₂).

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes, standard laboratory safety procedures should be followed. Specific hazards to consider include:

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation is performed in a well-ventilated fume hood using appropriate equipment.

  • Nitrating Agents: Concentrated acids are corrosive and strong oxidizers. Handle with appropriate personal protective equipment (PPE).

  • Solvents: Many organic solvents are flammable and/or toxic. Use in a well-ventilated area.

Data Presentation

Table 1: Comparison of Reported Yields for Key Transformation Steps in Benzodiazepine Synthesis

Transformation StepReagents/CatalystSolventYield (%)Reference
C-N Bond Coupling/CyclizationCuI/N,N-dimethylglycine1,4-Dioxane91-98[3]
Ring Opening of AzetidiniumNaN₃DMF91-97[3]
Palladium-Catalyzed CyclizationPd(OAc)₂ / PtBu₂Me·HBF₄TolueneGood yields[5]
Microwave-Assisted CyclizationGlacial Acetic Acid-61-71[2]
Catalytic Hydrogenation (C=N)10% Pd/CMeOH-HCl80-90[9]
Nitro Group ReductionManganese Catalyst / H₂2-MeTHFHigh yields[10]

Experimental Protocols

The following are generalized, plausible experimental protocols for the key steps in the synthesis of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, based on established chemical literature.

Protocol 1: Boc Protection of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
  • Dissolve 8-nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-Boc-8-nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.[11]

Protocol 2: Catalytic Hydrogenation of 4-Boc-8-nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
  • Dissolve 4-Boc-8-nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Evacuate the reaction vessel and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (1-4 atm) at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.[12]

  • If necessary, purify the product by column chromatography or recrystallization.

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product 2-Aminobenzylamine_Derivative Substituted 2-Aminobenzylamine Cyclization Cyclization 2-Aminobenzylamine_Derivative->Cyclization Cyclizing_Agent Cyclizing Agent Cyclizing_Agent->Cyclization Boc_Protection Boc Protection Cyclization->Boc_Protection Forms Benzodiazepine Core Nitration Nitration Boc_Protection->Nitration Protects N-4 Reduction Nitro Group Reduction Nitration->Reduction Adds NO2 at C-8 Final_Product 8-Amino-4-Boc-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine Reduction->Final_Product Converts NO2 to NH2

Caption: Synthetic workflow for 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

TroubleshootingPathway cluster_check Initial Checks cluster_optimization Optimization Strategies Start Low Yield or Impurities Detected Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Optimize_Reagents Optimize Reagent/Catalyst Concentration Check_Purity->Optimize_Reagents If Impure Check_Conditions->Optimize_Reagents If Suboptimal Change_Solvent Screen Different Solvents Optimize_Reagents->Change_Solvent If No Improvement Modify_Workup Modify Work-up/ Purification Protocol Change_Solvent->Modify_Workup If Still Issues End Successful Optimization Modify_Workup->End Improved Yield

Caption: A logical troubleshooting pathway for yield optimization.

References

Technical Support Center: Purification of 8-Amino-4-Boc-tetrahydro-benzodiazepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 8-Amino-4-Boc-tetrahydro-benzodiazepine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 8-Amino-4-Boc-tetrahydro-benzodiazepine?

The two primary methods for the purification of 8-Amino-4-Boc-tetrahydro-benzodiazepine are flash column chromatography and recrystallization. The choice between these methods depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

Common impurities can include:

  • Unreacted starting materials: Depending on the synthetic route, these could be various substituted aminobenzophenones or other precursors.

  • Di-Boc protected product: Formation of a di-Boc protected species on the primary amine can occur if an excess of Boc anhydride is used.[1]

  • Side-reaction products: The specific side products will be dependent on the synthetic pathway employed.

  • Excess Boc anhydride (Boc₂O): If not properly quenched, it can complicate the purification process.[1]

  • Reagents and catalysts: Residual catalysts or reagents from the reaction mixture.

Q3: My purified 8-Amino-4-Boc-tetrahydro-benzodiazepine is an oil and won't crystallize. What should I do?

Oiling out is a common issue in recrystallization. Here are several troubleshooting steps:

  • Adjust the solvent system: The chosen solvent system may not be appropriate. If using a binary solvent system (a "good" solvent and a "poor" solvent), try altering the ratio. You might have an excess of the "good" solvent.[2]

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[2] Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

  • Slow down the cooling process: Rapid cooling often leads to the formation of an oil. Allow the saturated solution to cool slowly to room temperature before transferring it to a colder environment like a refrigerator.[2]

  • Increase the concentration: Your solution might be too dilute. Carefully evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again.[2]

  • Re-purify by chromatography: If recrystallization consistently fails, it may be due to persistent impurities. An additional round of column chromatography might be necessary to remove these before attempting recrystallization again.

Q4: Is the Boc protecting group stable to silica gel column chromatography?

Yes, the N-Boc group is generally stable to silica gel chromatography. The Boc group is acid-labile and can be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), but it is stable under the neutral conditions of standard silica gel chromatography.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Product from Impurities Inappropriate mobile phase polarity.Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for Boc-protected amines is a mixture of hexane and ethyl acetate. Gradually increase the polarity by adding more ethyl acetate or a small amount of methanol.
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
Issues with the column packing.Ensure the silica gel is packed uniformly without any cracks or channels.
Product Elutes with the Solvent Front The mobile phase is too polar.Decrease the polarity of the eluent. Start with a less polar solvent mixture (e.g., higher percentage of hexane).
Product Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system can be effective.
Streaking or Tailing of the Product Band The compound may be too polar for the eluent system, or there might be acidic impurities in the silica.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize acidic sites on the silica gel and improve the peak shape of basic compounds.
The sample was not fully dissolved or was loaded in a solvent that is too strong.Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column.
Recrystallization
Problem Possible Cause(s) Solution(s)
Compound "Oils Out" Instead of Crystallizing The solution is supersaturated, or cooling is too rapid.Add a small amount of the "good" solvent to dissolve the oil, then allow the solution to cool more slowly.[2]
The chosen solvent is not suitable.Experiment with different solvent systems. Good solvent pairs for Boc-protected compounds include ethyl acetate/hexane and ethanol/water.[2]
No Crystals Form Upon Cooling The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration and then try cooling again.[2]
Impurities are inhibiting crystallization.Try purifying the crude material by column chromatography first to remove impurities that may interfere with crystal lattice formation.[2]
Lack of nucleation sites.Scratch the inner surface of the flask with a glass rod or add a seed crystal.[2]
Low Recovery of Purified Product The compound has significant solubility in the cold recrystallization solvent.Minimize the amount of solvent used to dissolve the crude product. Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration to maximize precipitation. Wash the collected crystals with a minimal amount of the cold "poor" solvent.
Premature crystallization during hot filtration.Use a heated funnel or preheat the filtration apparatus. Add a small excess of the hot solvent before filtration to ensure the compound remains dissolved.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and level bed. Drain the excess solvent until it reaches the top of the silica bed.

  • Sample Preparation: Dissolve the crude 8-Amino-4-Boc-tetrahydro-benzodiazepine in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).

  • Loading: Carefully apply the sample solution to the top of the silica bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a flash chromatography system or by hand bellows) to push the solvent through the column. Start with a low polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate or by adding a small percentage of methanol) to elute the compound of interest.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Analysis and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. For a solvent pair, the "good" solvent should readily dissolve the compound, while the "poor" solvent should be one in which the compound is insoluble.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent to just dissolve it.[2]

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat briefly.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, then in an ice bath. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate.[2] Allow the clear solution to cool slowly.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

While specific quantitative data for the purification of 8-Amino-4-Boc-tetrahydro-benzodiazepine is not widely available in the public domain, the following table provides typical performance metrics for the described purification methods based on general laboratory experience with similar Boc-protected amino compounds.

Purification Method Typical Purity (by HPLC) Typical Recovery Rate Scale Notes
Flash Column Chromatography >95%60-90%Milligrams to several gramsPurity and recovery are highly dependent on the separation of the target compound from its impurities on TLC.
Recrystallization >98%50-85%Milligrams to kilogramsCan provide very high purity if a suitable solvent system is found. Recovery can be lower due to the solubility of the compound in the mother liquor.

Visualizations

experimental_workflow crude Crude 8-Amino-4-Boc-tetrahydro-benzodiazepine column_chromatography Flash Column Chromatography crude->column_chromatography purity_analysis Purity Analysis (e.g., HPLC, NMR) column_chromatography->purity_analysis recrystallization Recrystallization recrystallization->purity_analysis pure_product Pure Product (>98%) purity_analysis->pure_product Purity OK further_purification Further Purification Needed purity_analysis->further_purification Purity Not OK further_purification->recrystallization

Caption: A general experimental workflow for the purification of 8-Amino-4-Boc-tetrahydro-benzodiazepine.

troubleshooting_decision_tree start Purification Issue Encountered is_chromatography Column Chromatography Issue? start->is_chromatography is_recrystallization Recrystallization Issue? is_chromatography->is_recrystallization No poor_separation Poor Separation is_chromatography->poor_separation Yes no_elution Product Not Eluting is_chromatography->no_elution Yes streaking Peak Streaking/Tailing is_chromatography->streaking Yes oiling_out Compound Oils Out is_recrystallization->oiling_out Yes no_crystals No Crystals Form is_recrystallization->no_crystals Yes low_recovery Low Recovery is_recrystallization->low_recovery Yes optimize_eluent Optimize Mobile Phase poor_separation->optimize_eluent check_loading Check Sample Load poor_separation->check_loading no_elution->optimize_eluent add_modifier Add Basic Modifier (e.g., TEA) streaking->add_modifier adjust_solvent Adjust Solvent System/Cooling Rate oiling_out->adjust_solvent no_crystals->adjust_solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization minimize_solvent Minimize Solvent Volume low_recovery->minimize_solvent

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: 1,4-Benzodiazepine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of the 1,4-benzodiazepine ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 1,4-benzodiazepines?

The most prevalent precursors for the synthesis of 1,4-benzodiazepines are 2-aminobenzophenones and their derivatives.[1][2][3][4] These compounds provide the necessary structural framework for the construction of the fused benzene and diazepine rings. Other starting materials, such as o-phenylenediamine, can also be used, particularly for the synthesis of 1,5-benzodiazepines.

Q2: What is a critical intermediate in some benzodiazepine syntheses that can also lead to side products?

In certain synthetic routes, such as in the synthesis of lorazepam, a quinazolin-3-oxide derivative is a key intermediate.[5][6] While essential for the desired ring expansion to the benzodiazepine structure, improper control of the reaction can lead to a mixture of intermediates and byproducts.[5]

Q3: Can 2-aminobenzophenones lead to other heterocyclic systems besides benzodiazepines?

Yes, 2-aminobenzophenones are versatile synthons for a variety of heterocyclic compounds, including acridones, quinolines, and quinazolines.[1][2][7][8] The formation of these alternative ring systems can be a competing side reaction under certain conditions.

Troubleshooting Guides

Issue 1: Low Yield of 1,4-Benzodiazepine and Formation of Quinazoline-3-Oxide Byproducts

Symptoms:

  • The desired 1,4-benzodiazepine is obtained in low yield.

  • Significant amounts of a quinazoline-3-oxide derivative are isolated as a byproduct.

Possible Causes:

  • Incomplete Ring Expansion: The rearrangement of the quinazoline-3-oxide intermediate to the 7-membered benzodiazepine ring is a critical step.[5][6] Inefficient conversion at this stage will lead to the accumulation of the quinazoline byproduct.

  • Reaction Conditions: Harsh acidic or basic conditions can promote the formation of stable quinazoline derivatives over the desired benzodiazepine.[5]

Troubleshooting Steps:

  • Optimize Reaction Temperature and Time: Carefully control the temperature and reaction time during the ring expansion step. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the quinazoline-3-oxide intermediate.

  • Choice of Reagents: For the ring expansion, the choice of amine (e.g., methylamine) and solvent is crucial.[6] Ensure the purity of the reagents and consider screening different solvents to improve the reaction efficiency.

  • pH Control: Maintain the pH of the reaction mixture within the optimal range for the ring expansion. Avoid excessively acidic or basic conditions that could favor the stability of the quinazoline ring.

Issue 2: Formation of Di-acylated Byproducts During Acylation of 2-Aminobenzophenone

Symptoms:

  • Isolation of a byproduct with a higher molecular weight than the expected N-acylated intermediate.

  • This is often observed during the initial acylation of the 2-aminobenzophenone with an agent like chloroacetyl chloride.[5][9]

Possible Causes:

  • Over-acylation: The acylating agent reacts with both the primary amino group and the aromatic ring.[5]

  • Harsh Reaction Conditions: High temperatures and excess acylating agent can promote this side reaction.[5]

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the 2-aminobenzophenone to the acylating agent.[5]

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.[5]

  • Slow Addition: Add the acylating agent dropwise to the reaction mixture to prevent localized high concentrations.[5]

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base to prevent its participation in side reactions.[5]

Issue 3: Incomplete Cyclization and Intermolecular Side Reactions

Symptoms:

  • Low yield of the final 1,4-benzodiazepine product.

  • Presence of unreacted N-acylated intermediate.

  • Formation of high molecular weight byproducts, potentially dimers or polymers.

Possible Causes:

  • Incomplete Intramolecular Cyclization: The ring-closing step to form the seven-membered diazepine ring is not proceeding to completion.[10]

  • Intermolecular Reactions: The N-acylated intermediate reacts with another molecule of itself instead of cyclizing, leading to dimers or oligomers.[10] This is more likely at high concentrations.

Troubleshooting Steps:

  • Monitor Reaction Completion: Use TLC to ensure the complete consumption of the starting N-acylated intermediate.[10] If the reaction stalls, consider increasing the temperature or reaction time.

  • Adjust Concentration: Run the cyclization step at a lower concentration to favor the intramolecular reaction over intermolecular side reactions.[10]

  • Purity of Starting Material: Ensure the N-acylated intermediate is of high purity, as impurities can inhibit the cyclization.[10]

  • Optimize Ammonia Source: When using ammonia for cyclization, consider using gaseous ammonia or a reagent like hexamethylenetetramine, which can be more effective than aqueous ammonia solutions.[10]

Issue 4: Formation of Acridone Byproducts

Symptoms:

  • Isolation of a planar, tricyclic byproduct, often highly colored.

  • This can occur when using 2-aminobenzophenone derivatives under conditions that favor intramolecular cyclization leading to a six-membered ring.

Possible Causes:

  • Reaction Conditions Favoring Aromatic Cyclization: Certain acidic or high-temperature conditions can promote the intramolecular cyclization between the amino group and the second aromatic ring of the benzophenone, leading to the formation of an acridone scaffold.[7]

Troubleshooting Steps:

  • Milder Reaction Conditions: Employ milder reaction conditions, particularly avoiding strong acids and high temperatures, if acridone formation is observed.

  • Protecting Groups: If feasible, consider protecting the amino group before subsequent transformations that might inadvertently lead to acridone formation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzodiazepine Synthesis from 2-Aminobenzophenones

MethodReagentsSolventTemperatureTimeYield of Desired ProductCommon Side ProductsReference
Method A: Reaction with Glycine Ester Hydrochloride 2-amino-5-chlorobenzophenone, Glycine ethyl ester hydrochloridePyridineReflux4-6 h60-70%Unreacted starting materials, minor unidentified impurities[10]
Method B: Acylation followed by Amination 1. 2-amino-5-chlorobenzophenone, Chloroacetyl chloride 2. Ammonia1. Toluene 2. Methanol1. Reflux 2. Room Temp to Reflux1. 2-4 h 2. 4-8 h70-80%Di-acylated byproduct, incomplete cyclization[5][9]
Method C: Microwave-Assisted Cyclization 2-(2-chloroacetamido)-5-chloro-2'-fluorobenzophenone, Ammonia in MethanolMethanol100 °C (Microwave)30 min~85%Minimal[11]

Experimental Protocols

Protocol 1: Synthesis of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one via Acylation and Cyclization

Step 1: Acylation of 2-amino-5-chlorobenzophenone

  • Materials: 2-amino-5-chlorobenzophenone, Chloroacetyl chloride, Toluene.

  • Procedure:

    • Dissolve 2-amino-5-chlorobenzophenone in toluene in a round-bottom flask equipped with a reflux condenser.

    • Slowly add a stoichiometric amount of chloroacetyl chloride to the solution at room temperature with stirring.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the mixture to room temperature. The product, 2-(2-chloroacetamido)-5-chlorobenzophenone, will precipitate.

    • Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

Step 2: Cyclization to form the 1,4-benzodiazepine ring

  • Materials: 2-(2-chloroacetamido)-5-chlorobenzophenone, Methanolic ammonia solution (or hexamethylenetetramine).

  • Procedure:

    • Dissolve the dried 2-(2-chloroacetamido)-5-chlorobenzophenone in methanol.

    • Add an excess of a saturated solution of ammonia in methanol.

    • Stir the reaction mixture at room temperature to gentle reflux, monitoring by TLC for the formation of the product and disappearance of the starting material (typically 4-8 hours).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.[10]

Visualizations

Reaction_Pathway A 2-Aminobenzophenone B N-(2-Chloroacetyl)- 2-aminobenzophenone A->B Acylation (e.g., ClCOCH2Cl) D Di-acylated Product A->D C 1,4-Benzodiazepine B->C Intramolecular Cyclization (e.g., NH3) E Quinazoline-3-oxide B->E Alternative Cyclization G Dimer/Oligomer B->G Intermolecular Reaction (High Concentration) F Rearrangement Failure E->F Troubleshooting_Workflow cluster_byproducts Potential Byproducts cluster_solutions Troubleshooting Steps start Low Yield of 1,4-Benzodiazepine issue1 Identify Byproducts (TLC, NMR, MS) start->issue1 byproduct1 Quinazoline-3-oxide issue1->byproduct1 byproduct2 Di-acylated Product issue1->byproduct2 byproduct3 Unreacted Intermediate issue1->byproduct3 byproduct4 Dimer/Polymer issue1->byproduct4 solution1 Optimize Ring Expansion Conditions byproduct1->solution1 solution2 Control Acylation Stoichiometry & Temp. byproduct2->solution2 solution3 Increase Cyclization Time/Temp & Lower Conc. byproduct3->solution3 byproduct4->solution3

References

Technical Support Center: Optimizing Boc Protection of 2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-Boc protection of 2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Boc protection of 2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Issue 1: Formation of a significant amount of di-Boc protected product.

  • Q: My reaction is producing a mixture of mono- and di-Boc protected 2,3,4,5-tetrahydro-1H-benzo[e]diazepine, with a high percentage of the di-substituted product. How can I improve the selectivity for the mono-Boc product?

    A: The formation of the di-Boc product occurs when both nitrogen atoms of the diazepine ring react with di-tert-butyl dicarbonate ((Boc)₂O). To enhance mono-selectivity, it is crucial to differentiate the reactivity of the two amine groups. A highly effective strategy is the in situ generation of one equivalent of acid to mono-protonate the diamine. This renders one amine nucleophilic while the other is protected as an ammonium salt, directing the Boc protection to the free amine.

    Recommended Protocol for Selective Mono-Boc Protection:

    • Dissolve 2,3,4,5-tetrahydro-1H-benzo[e]diazepine (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere.

    • Slowly add a solution of chlorotrimethylsilane (Me₃SiCl) (1.0 eq) in anhydrous methanol. This generates one equivalent of HCl in situ.

    • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure equilibrium is reached.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.1 eq) in methanol.

    • Stir the reaction at room temperature for 1-3 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, the work-up typically involves dilution with water, washing with a nonpolar solvent like diethyl ether to remove any di-Boc byproduct, followed by basification of the aqueous layer and extraction of the mono-Boc product with a solvent such as dichloromethane.[1]

    Key Optimization Parameters:

    • Stoichiometry: Precise control of the stoichiometry of the acid and (Boc)₂O is critical. Use of excess (Boc)₂O can lead to di-protection.

    • Temperature: Running the reaction at lower temperatures (0 °C to room temperature) generally favors mono-protection.[2]

    • Base: Avoid strong bases, which can deprotonate the mono-Boc protected intermediate, making it susceptible to a second Boc addition.[2] Weaker bases like sodium bicarbonate can be used in alternative protocols.[2]

Issue 2: Poor solubility of the starting material.

  • Q: I am having difficulty dissolving the 2,3,4,5-tetrahydro-1H-benzo[e]diazepine starting material in common organic solvents for the Boc protection reaction.

    A: 2,3,4,5-tetrahydro-1H-benzo[e]diazepine can exhibit poor solubility in non-polar organic solvents. To address this, consider the following:

    • Solvent Choice: A mixture of solvents can be effective. For instance, using an aqueous-organic solvent system like water/acetone or THF/water can improve solubility.[3] The use of methanol is also common in protocols involving in situ acid generation.[1]

    • Salt Formation: The mono-protonation strategy described above can also enhance solubility in polar solvents like methanol.

Issue 3: Incomplete reaction or low yield.

  • Q: My Boc protection reaction is sluggish, or the yield of the desired mono-Boc product is low. What can I do to improve the reaction efficiency?

    A: Low conversion or yield can be due to several factors:

    • Reagent Quality: Ensure that the di-tert-butyl dicarbonate is of high purity and has not hydrolyzed.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times might lead to side product formation.

    • Catalyst: While not always necessary, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction. However, be cautious as DMAP can also increase the rate of di-Boc formation.[2][4] If used, it should be in substoichiometric amounts.

    • Work-up and Purification: Losses during extraction and purification can significantly impact the final yield. Ensure proper pH adjustment during work-up to maximize the recovery of the product. Purification by column chromatography may be necessary to isolate the pure mono-Boc product from unreacted starting material and di-Boc byproduct.[5]

Frequently Asked Questions (FAQs)

  • Q1: What are the typical reaction conditions for Boc protection of 2,3,4,5-tetrahydro-1H-benzo[e]diazepine?

    A1: A summary of typical and optimized reaction conditions is presented in the table below.

    ParameterStandard ConditionsOptimized for Mono-selectivity
    Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Di-tert-butyl dicarbonate ((Boc)₂O)
    Stoichiometry 1.1 - 1.5 eq (Boc)₂O1.0 - 1.1 eq (Boc)₂O
    Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Methanol, Water/Acetone
    Base Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃)In situ generated HCl (from Me₃SiCl or SOCl₂)
    Temperature Room Temperature0 °C to Room Temperature
    Reaction Time 1 - 12 hours1 - 3 hours (monitor by TLC/LC-MS)
  • Q2: How can I effectively remove the di-Boc byproduct during purification?

    A2: The di-Boc protected 2,3,4,5-tetrahydro-1H-benzo[e]diazepine is significantly less polar than the mono-Boc product. This difference in polarity can be exploited for purification:

    • Acid Wash: During the work-up of the selective mono-protection protocol, a wash with a nonpolar organic solvent like diethyl ether before basification can remove the more nonpolar di-Boc byproduct.[1]

    • Column Chromatography: Silica gel column chromatography is a reliable method for separating the mono- and di-Boc products. A gradient elution with a solvent system such as hexane/ethyl acetate or dichloromethane/methanol is typically effective.

  • Q3: Are there any known side reactions other than di-Boc formation?

    A3: While di-Boc formation is the primary side reaction, others can occur under certain conditions:

    • Over-alkylation: If the reaction is not performed under controlled conditions, the Boc group can potentially react with other nucleophilic sites if present on a substituted version of the benzodiazepine ring.

    • Decomposition of (Boc)₂O: In the presence of strong nucleophiles or high temperatures, di-tert-butyl dicarbonate can decompose.

Experimental Protocols & Visualizations

Protocol 1: Selective Mono-Boc Protection using in situ HCl Generation

This protocol is designed to maximize the yield of the mono-Boc protected product.

experimental_workflow_mono_boc Workflow for Selective Mono-Boc Protection cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Diazepine in Anhydrous MeOH cool Cool to 0 °C start->cool add_tmscl Add Me₃SiCl (1.0 eq) in MeOH cool->add_tmscl stir Stir at RT for 30 min add_tmscl->stir add_boc Add (Boc)₂O (1.0-1.1 eq) in MeOH stir->add_boc react Stir at RT for 1-3h (Monitor) add_boc->react dilute Dilute with Water react->dilute wash_ether Wash with Diethyl Ether dilute->wash_ether basify Basify Aqueous Layer (pH > 12) wash_ether->basify extract Extract with DCM basify->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: Workflow for selective mono-Boc protection of 2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Logical Relationship of Species in Selective Mono-Boc Protection

This diagram illustrates the equilibrium between the free diamine and its mono-protonated form, which is key to achieving selectivity.

logical_relationship Equilibrium for Selective Protection Diamine Diamine (Free Base) MonoProtonated Mono-protonated Diamine Diamine->MonoProtonated + H⁺ MonoProtonated->Diamine - H⁺ DiProtonated Di-protonated Diamine MonoProtonated->DiProtonated + H⁺ Boc2O (Boc)₂O DiProtonated->MonoProtonated - H⁺ MonoBoc Mono-Boc Product Boc2O->MonoBoc Reaction at free amine

Caption: Logical flow showing the mono-protonation equilibrium enabling selective Boc protection.

References

Technical Support Center: Scale-Up Synthesis of 8-Amino-4-Boc-tetrahydro-benzodiazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 8-Amino-4-Boc-tetrahydro-benzodiazepine. The information is presented in a question-and-answer format to directly address potential challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue 1: Incomplete Boc Protection of the Starting Diamine

  • Question: My reaction to protect the secondary amine of the diamine precursor with Boc-anhydride is sluggish and gives a low yield. What are the potential causes and how can I improve this step?

  • Answer: Incomplete N-Boc protection is a common issue, especially with substrates that may have poor solubility or competing reactive sites.[1] Potential causes include:

    • Insufficient Base: The base is crucial for scavenging the proton released during the reaction.[2]

    • Poor Solubility of Starting Material: The diamine precursor might not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.[1]

    • Reaction of the Carboxylate with Boc₂O: If the starting material is a zwitterion, the carboxylate can react with Boc-anhydride to form a mixed anhydride, leading to side products.[1]

    • Inadequate Temperature Control: While many Boc protections proceed at room temperature, some substrates may require gentle heating to improve solubility and reaction rate.

    Recommended Solutions:

    • Optimize Base and Solvent: Ensure at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used.[2] Consider switching to a more polar solvent system like THF/water or using aqueous sodium bicarbonate if solubility is an issue.[1]

    • Control Reagent Addition: Add the Boc-anhydride solution portion-wise to the solution of the diamine and base to maintain better control over the reaction exotherm and minimize side reactions.

    • Monitor the Reaction: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Low Yield and Side Product Formation During Cyclization

  • Question: The intramolecular cyclization to form the benzodiazepine ring is resulting in a low yield of the desired product along with several impurities. What are the likely causes and troubleshooting steps?

  • Answer: The formation of a seven-membered ring can be entropically disfavored, and various factors can lead to low yields and side reactions.[3] Key considerations include:

    • Choice of Catalyst and Reaction Conditions: The selection of an appropriate catalyst is critical for promoting the desired intramolecular cyclization over intermolecular side reactions.[3]

    • Solvent Effects: The solvent can significantly influence the reaction rate and the solubility of intermediates and products.[3]

    • Reaction Temperature and Time: Both temperature and reaction duration need to be carefully optimized to ensure complete conversion without promoting degradation or side reactions.[3]

    Recommended Solutions:

    • Catalyst Screening: A range of catalysts can be employed for benzodiazepine synthesis, including Lewis acids like BF₃-etherate or solid acid catalysts such as zeolites (e.g., H-MCM-22).[3] A screening of different catalysts and loadings is recommended.

    • Solvent Optimization: Evaluate different solvents to find the optimal balance of solubility and reactivity.

    • Temperature and Time Study: Monitor the reaction at various temperatures and time points to identify the conditions that maximize the yield of the desired product while minimizing impurity formation.[3]

Issue 3: Difficulties in Product Purification and Isolation

  • Question: I am facing challenges in purifying the final 8-Amino-4-Boc-tetrahydro-benzodiazepine, and the isolated product has low purity. What purification strategies are recommended?

  • Answer: The purification of benzodiazepine derivatives can be challenging due to their polarity and potential for multiple protonation states.

    • Incomplete Reactions: The presence of unreacted starting materials or intermediates complicates purification.

    • Formation of Polar Byproducts: Side reactions can lead to the formation of highly polar impurities that are difficult to separate from the product.

    • Product Solubility: The product may have limited solubility in common chromatography solvents.

    Recommended Solutions:

    • Optimize Reaction Work-up: A well-designed work-up procedure can remove a significant portion of impurities before chromatographic purification. This may include aqueous washes with mild acid and base to remove unreacted starting materials and byproducts.

    • Chromatography Optimization:

      • Column Chromatography: Silica gel chromatography is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

      • Reverse-Phase HPLC: For high-purity requirements, preparative reverse-phase High-Performance Liquid Chromatography (HPLC) can be employed.

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

  • Q1: What is a plausible synthetic route for 8-Amino-4-Boc-tetrahydro-benzodiazepine?

    • A1: A common strategy for the synthesis of similar 1,4-benzodiazepine scaffolds involves a multi-step sequence.[4] A plausible route could start from a suitable aminobenzophenone derivative, followed by protection of one of the amino groups, introduction of the second nitrogen atom, and subsequent cyclization. The final step would be the protection of the newly formed secondary amine with a Boc group.

  • Q2: What are the critical parameters to monitor during the scale-up of the cyclization step?

    • A2: During scale-up, heat transfer, mixing, and reagent addition rates become critical. The cyclization reaction may be exothermic, and inefficient heat removal can lead to side reactions and product degradation. Ensure adequate reactor cooling and controlled addition of reagents. The choice of a suitable catalyst that is robust and easily removable on a large scale is also crucial.[3]

  • Q3: Are there any specific safety precautions to consider during this synthesis?

    • A3: Standard laboratory safety practices should always be followed. When working with flammable organic solvents, ensure proper ventilation and avoid ignition sources. Some reagents used in the synthesis may be corrosive or toxic, so appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is essential. When using reagents that release gas, such as Boc-anhydride, ensure the reaction is not performed in a closed system.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzodiazepine Cyclization

CatalystSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
H-MCM-22AcetonitrileRoom Temperature1 - 385-95[5]
BF₃-etherateDichloromethane0 to RT4 - 870-85[3]
Polyphosphoric AcidNeat80 - 1002 - 565-80[3]
Yb(OTf)₃AcetonitrileRoom Temperature6 - 1280-90[3]

Note: Yields are highly substrate-dependent and the conditions provided are for analogous benzodiazepine syntheses.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Diamine Precursor

  • Dissolve the diamine starting material in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet.

  • Add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 equivalents) in the same solvent.

  • Add the Boc₂O solution dropwise to the stirred solution of the diamine and base over 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Intramolecular Cyclization to form the Tetrahydro-benzodiazepine Ring

  • Dissolve the Boc-protected precursor in a suitable solvent (e.g., acetonitrile) in a reaction vessel.

  • Add the chosen catalyst (e.g., H-MCM-22, 10 wt%) to the solution.[3]

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature) for the predetermined time.[3]

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Mandatory Visualization

Synthetic_Workflow A Starting Material (e.g., Amino-benzophenone derivative) B Step 1: Introduction of Second Nitrogen Atom A->B Reagents C Intermediate Diamine B->C D Step 2: Boc Protection C->D Boc₂O, Base E Boc-Protected Diamine D->E F Step 3: Intramolecular Cyclization E->F Catalyst G 8-Amino-4-Boc-tetrahydro- benzodiazepine F->G Troubleshooting_Decision_Tree Start Low Yield or Impurities in Final Product Q1 Which step shows poor conversion? Start->Q1 Boc Boc Protection Q1->Boc Step 2 Cyclization Cyclization Q1->Cyclization Step 3 Purification Purification Q1->Purification Final Step Boc_Sol Optimize Base/Solvent Check Solubility Boc->Boc_Sol Cyclization_Sol Screen Catalysts Optimize Temp/Time Cyclization->Cyclization_Sol Purification_Sol Optimize Work-up Alternative Chromatography Purification->Purification_Sol

References

Long-term stability and storage of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and storage of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, along with troubleshooting for common issues encountered during its handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine?

For optimal long-term stability, it is recommended to store 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine under the following conditions:

  • Temperature: ≤ -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and degradation from atmospheric moisture.

  • Container: Use a tightly sealed, light-resistant container to prevent photo-degradation and moisture ingress. A safety data sheet for a similar compound suggests storing it in a dry, cool, and well-ventilated place.[1]

Q2: What are the primary degradation pathways for this compound?

The two primary points of instability in the molecule are the Boc-protecting group and the benzodiazepine ring system.

  • Boc-Group Hydrolysis: The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions.[2][3][4] Accidental exposure to acidic reagents or protic solvents can lead to the formation of the deprotected amine.

  • Benzodiazepine Ring Instability: The benzodiazepine core can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. Studies on other benzodiazepines have shown degradation in both acidic and basic environments.[5][6]

  • Oxidation: The amino group and the tetrahydrobenzodiazepine ring may be susceptible to oxidation over time, especially if not stored under an inert atmosphere.

Q3: What are the visible signs of degradation?

Visual inspection can sometimes indicate degradation, although chemical analysis is required for confirmation. Signs of degradation may include:

  • Color Change: A noticeable change from its initial color may indicate the formation of degradation products.

  • Clumping or Change in Texture: This could indicate the absorption of moisture, which can accelerate degradation.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can be a sign of impurity formation.

Q4: How can I assess the purity and stability of my sample?

The purity of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine can be assessed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a preferred method for quantifying the purity of benzodiazepines and detecting degradation products.[5][6][7] A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of a modifier like trifluoroacetic acid) is a good starting point.

  • Mass Spectrometry (MS): To identify the parent compound and any potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of your compound. 2. Assess the purity of your current stock using HPLC. 3. If degradation is confirmed, use a fresh, unopened vial of the compound.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.1. Characterize the unexpected peaks using LC-MS to identify potential degradation products such as the Boc-deprotected compound. 2. Review your experimental protocol for any steps that might introduce acidic or basic conditions.
Low yield in subsequent synthetic steps The starting material has degraded, or there are issues with the reaction conditions.1. Confirm the purity of the 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. 2. If the compound is pure, troubleshoot the reaction conditions (e.g., solvent, temperature, reagents).
Compound has changed color Potential oxidation or formation of colored impurities.1. Do not use the compound if a significant color change is observed. 2. Analyze a small sample by HPLC-MS to identify the impurities. 3. Ensure future storage is under an inert atmosphere and protected from light.

Stability Data Summary

Storage Temperature Expected Stability (General Benzodiazepines) Reference
Room TemperatureSignificant degradation can occur over several months.[8][9]
4°CBetter than room temperature, but degradation is still possible over extended periods.[8][9]
-20°CGenerally good stability for several months to a year.[8]
-80°COptimal for long-term storage, with minimal degradation expected over a year.[8]

Experimental Protocols

Protocol for Stability Assessment via HPLC

This protocol outlines a general method for assessing the stability of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Create aliquots of the stock solution in sealed vials.

    • Store the aliquots at different temperature conditions (e.g., room temperature, 4°C, -20°C, and -80°C).

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Collection:

    • Analyze an aliquot from each storage temperature at regular intervals (e.g., time 0, 1 week, 1 month, 3 months, 6 months, 1 year).

    • Record the peak area of the parent compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial analysis (time 0).

    • Plot the percentage of the parent compound remaining versus time for each storage condition.

Visualizations

degradation_pathway cluster_degradation Potential Degradation Pathways compound 8-Amino-4-Boc-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine deprotected 8-Amino-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine (Boc-deprotected) compound->deprotected Acidic Conditions (e.g., trace acid) oxidized Oxidized Products compound->oxidized Oxygen / Light hydrolyzed Hydrolyzed Ring Products compound->hydrolyzed Strong Acid / Base

Caption: Potential degradation pathways for 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

experimental_workflow start Receive/Synthesize Compound storage Aliquot and Store at Different Temperatures (RT, 4°C, -20°C, -80°C) start->storage analysis Analyze Purity at Time 0 (HPLC, LC-MS) storage->analysis monitoring Periodic Purity Analysis (e.g., 1, 3, 6, 12 months) analysis->monitoring data Compare Data to Time 0 and Assess Degradation monitoring->data decision Determine Shelf-Life and Optimal Storage Conditions data->decision

Caption: Experimental workflow for long-term stability assessment.

References

Troubleshooting intramolecular cyclization for benzodiazepine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzodiazepine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the intramolecular cyclization step in benzodiazepine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the intramolecular cyclization for benzodiazepine synthesis?

A1: The formation of the seven-membered diazepine ring can be challenging. Key difficulties include:

  • Low Reactivity: The electrophilicity of the reacting carbon and the nucleophilicity of the reacting nitrogen can be insufficient for efficient cyclization. For example, the formyl group in N-(2-Benzoyl-4-chlorophenyl)formamide is not electrophilic enough to react with the aniline nitrogen under standard conditions.[1]

  • Unfavorable Ring Closure: The formation of a seven-membered ring is entropically less favorable compared to the formation of five- or six-membered rings.[1]

  • Side Reactions: Competing reactions, such as hydrolysis of starting materials, can significantly reduce the yield of the desired benzodiazepine.[1] For instance, attempting the cyclization of N-(2-Benzoyl-4-chlorophenyl)formamide under harsh acidic or basic conditions can lead to its hydrolysis to 2-amino-5-chlorobenzophenone.[1]

  • Steric Hindrance: Bulky substituents on the reacting partners can sterically hinder the intramolecular cyclization process.[2]

Q2: What are some common strategies to overcome low reactivity in benzodiazepine cyclization?

A2: Several strategies can be employed to enhance the reactivity of the precursors for cyclization:

  • Use of Catalysts: Various catalysts are used to promote the reaction. These include palladium catalysts for reactions like the Buchwald-Hartwig amination, solid acid catalysts like H-MCM-22, and others such as sulfated zirconia and zeolites.[3][4]

  • Activation of Functional Groups: Converting a less reactive functional group to a more reactive one is a common approach. For instance, instead of a direct cyclization of a formamide, it is often more effective to first hydrolyze it to the corresponding amine, which is then cyclized with a suitable synthon.[1]

  • Multi-component Reactions: Utilizing multi-component reactions, such as the Ugi four-component reaction, can assemble the benzodiazepine precursor in a way that facilitates the subsequent cyclization.[3]

Q3: How can I minimize the formation of byproducts during the cyclization reaction?

A3: Minimizing byproducts requires careful optimization of reaction conditions:

  • Avoid Harsh Conditions: Strong acids, strong bases, and high temperatures can promote side reactions like hydrolysis.[1] It's crucial to use milder conditions whenever possible.

  • Solvent Selection: The choice of solvent can significantly impact the reaction outcome. For example, in some syntheses, polar solvents like ethanol, methanol, and acetonitrile give good yields, while non-polar solvents are ineffective.[5]

  • Catalyst Choice: The appropriate catalyst can selectively promote the desired cyclization over side reactions. For instance, palladium catalysts with specific ligands have been shown to be highly efficient for intramolecular C-N bond formation.[3][6]

  • Reaction Time: Prolonged reaction times can sometimes lead to the degradation of products or the formation of more byproducts. Monitoring the reaction progress using techniques like TLC is important to stop the reaction at the optimal time.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Low reactivity of the precursor.[1] 2. Unfavorable reaction conditions (temperature, solvent, catalyst). 3. Steric hindrance from bulky substituents.[2] 4. Incorrect starting material or reagent.1. a) Modify the precursor to increase reactivity (e.g., convert amide to amine).[1] b) Employ a suitable catalyst (e.g., Pd-based, solid acid).[3][4] 2. a) Screen different solvents (polar aprotic, polar protic, non-polar).[5] b) Optimize the reaction temperature.[7] c) Screen different catalysts and catalyst loadings.[4][5] 3. Consider a different synthetic route that is less sensitive to steric effects. 4. Verify the identity and purity of all starting materials and reagents.
Formation of Hydrolysis Byproduct 1. Presence of water in the reaction mixture. 2. Use of harsh acidic or basic conditions.[1]1. a) Use anhydrous solvents and reagents. b) Perform the reaction under an inert atmosphere (e.g., nitrogen, argon). 2. a) Use milder bases (e.g., Cs₂CO₃) or acids.[3] b) If hydrolysis is unavoidable, consider a synthetic strategy that incorporates the hydrolysis as a planned step.[1]
Multiple Unidentified Products 1. Competing side reactions. 2. Decomposition of starting material or product under the reaction conditions.1. a) Lower the reaction temperature. b) Use a more selective catalyst. c) Change the solvent. 2. a) Reduce the reaction time. b) Ensure the reaction is performed under an inert atmosphere if reactants/products are air-sensitive.
Reaction Fails to Go to Completion 1. Insufficient catalyst activity or catalyst poisoning. 2. Reversible reaction equilibrium. 3. Inadequate reaction time or temperature.1. a) Increase catalyst loading. b) Use a fresh batch of catalyst. c) Ensure starting materials are free of impurities that could poison the catalyst. 2. a) Remove a byproduct to drive the reaction forward (e.g., remove water). 3. a) Increase the reaction time and monitor by TLC/LC-MS. b) Gradually increase the reaction temperature.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Cyclization

This protocol describes a general procedure for the synthesis of 1,4-benzodiazepin-2,5-diones from precursors prepared via the Ugi four-component reaction, as described in studies on Pd-catalyzed benzodiazepine synthesis.[3]

Materials:

  • Precursor (e.g., substituted N-(2-bromophenyl)amide)

  • Pd₂(dba)₃ (Palladium catalyst)

  • P(o-tolyl)₃ (Ligand)

  • Cs₂CO₃ (Base)

  • Anhydrous toluene (Solvent)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon), add the precursor, Pd₂(dba)₃ (5 mol%), P(o-tolyl)₃ (10 mol%), and Cs₂CO₃ (1.5 equivalents).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture at 110 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: H-MCM-22 Catalyzed Synthesis of 1,5-Benzodiazepines

This protocol is adapted from a method for the condensation of o-phenylenediamines (OPDA) and ketones using H-MCM-22 as a solid acid catalyst.[4]

Materials:

  • o-phenylenediamine (OPDA)

  • Ketone (e.g., acetone)

  • H-MCM-22 catalyst

  • Acetonitrile (Solvent)

Procedure:

  • In a round-bottom flask, combine OPDA (1 mmol), the ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg).

  • Add acetonitrile (4 mL) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction completion by TLC, using a mobile phase such as 10% ethyl acetate in hexane.[4] The disappearance of the OPDA spot indicates the end of the reaction.[4]

  • After completion, filter the catalyst from the reaction mixture.

  • Wash the catalyst with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Low Yield in Cyclization check_sm Verify Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_byproducts Analyze for Byproducts start->check_byproducts optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent optimize_catalyst Optimize Catalyst/ Ligand/Base check_conditions->optimize_catalyst success Improved Yield optimize_temp->success optimize_solvent->success optimize_catalyst->success hydrolysis Hydrolysis Observed? check_byproducts->hydrolysis other_byproducts Other Side Reactions? hydrolysis->other_byproducts No use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous Yes milder_conditions Use Milder Acid/Base hydrolysis->milder_conditions Yes modify_route Modify Synthetic Route other_byproducts->modify_route Yes other_byproducts->success No use_anhydrous->success milder_conditions->success modify_route->success

Caption: A logical workflow for troubleshooting low yields in benzodiazepine cyclization.

Benzodiazepine_Synthesis_Pathway start_material start_material intermediate intermediate product product process process A 2-Aminobenzophenone Derivative C Amide/Amine Intermediate A->C Acylation/ Alkylation B Acylating/Alkylating Agent B->C D Benzodiazepine Core C->D Intramolecular Cyclization (e.g., Pd-catalyzed)

Caption: A simplified pathway for the synthesis of a benzodiazepine core.

References

Preventing common impurities in 8-Amino-4-Boc-tetrahydro-benzodiazepine preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common impurities during the preparation of 8-Amino-4-Boc-tetrahydro-benzodiazepine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing 8-Amino-4-Boc-tetrahydro-benzodiazepine?

A1: A common synthetic approach involves a multi-step process that typically begins with the formation of a nitro-substituted benzodiazepine core. This is followed by the protection of the nitrogen atom at the 4-position with a tert-butyloxycarbonyl (Boc) group. The final key step is the reduction of the nitro group at the 8-position to the desired amino group.

Q2: What are the most critical steps in the synthesis where impurities can be introduced?

A2: The most critical stages for impurity formation are the Boc-protection step and the nitro group reduction. Incomplete reactions, side reactions of starting materials, and the use of inappropriate reagents or conditions can all lead to the generation of undesirable byproducts.

Q3: What are the common analytical techniques used to identify and quantify impurities in the final product?

A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary method for assessing the purity of 8-Amino-4-Boc-tetrahydro-benzodiazepine and quantifying impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for the structural confirmation of the final product and any isolated impurities.

Troubleshooting Guides

Issue 1: Incomplete Boc Protection

Symptom: HPLC analysis of the reaction mixture after the Boc protection step shows a significant amount of the unprotected starting material.

Potential Cause Recommended Action
Insufficient Boc Anhydride ((Boc)₂O) Increase the molar excess of (Boc)₂O to 1.5-2.0 equivalents relative to the starting amine.
Inadequate Base Ensure the use of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in at least stoichiometric amounts to neutralize the acid formed during the reaction.
Low Reaction Temperature While the reaction is often performed at room temperature, gentle heating to 40-50 °C may be required for less reactive substrates.
Poor Solubility of Starting Material Select a solvent system in which the starting material is fully soluble. Dichloromethane (DCM), tetrahydrofuran (THF), or a mixture thereof are common choices.
Issue 2: Formation of Di-Boc Protected Impurity

Symptom: A significant peak corresponding to a higher molecular weight is observed in the LC-MS, suggesting double Boc protection.

Potential Cause Recommended Action
Excessive (Boc)₂O and/or Strong Base Reduce the equivalents of (Boc)₂O to 1.1-1.2 and use a milder base. Careful monitoring of the reaction progress by TLC or HPLC is crucial to stop the reaction upon consumption of the starting material.
Prolonged Reaction Time Optimize the reaction time. Over-running the reaction can lead to the formation of over-protected byproducts.
Issue 3: Incomplete Reduction of the Nitro Group

Symptom: The final product is contaminated with the 8-nitro precursor, as detected by HPLC and LC-MS.

Potential Cause Recommended Action
Insufficient Reducing Agent Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C). For catalytic hydrogenation, ensure the catalyst is active and used in an appropriate loading (e.g., 5-10 mol%).
Deactivated Catalyst (for catalytic hydrogenation) Use fresh, high-quality catalyst. Ensure the reaction setup is properly purged to remove any potential catalyst poisons.
Inadequate Reaction Time or Temperature Monitor the reaction progress closely. If the reaction stalls, a slight increase in temperature or extension of the reaction time may be necessary.
Poor Solubility of the Nitro Compound Choose a solvent or solvent mixture that ensures complete dissolution of the starting material. Methanol, ethanol, or ethyl acetate are commonly used for catalytic hydrogenation.
Issue 4: Presence of Over-Reduced or Other Side-Products

Symptom: LC-MS analysis reveals impurities corresponding to dehalogenation (if applicable) or other unexpected structural modifications.

Potential Cause Recommended Action
Harsh Reduction Conditions For catalytic hydrogenation, consider using a milder catalyst or lowering the hydrogen pressure and reaction temperature. For chemical reductions, explore alternative reagents that are more selective.
Side Reactions of Intermediates The formation of partially reduced intermediates (e.g., nitroso, hydroxylamino) can lead to dimerization or other side reactions. Ensure the reduction goes to completion.

Experimental Protocols

Key Experiment 1: Boc Protection of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
  • Dissolution: Dissolve 8-nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Addition of Base: Add triethylamine (1.5 eq.) to the solution and stir for 10 minutes at room temperature.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in DCM (2 mL/mmol) dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Key Experiment 2: Reduction of 8-Nitro-4-Boc-tetrahydro-benzodiazepine
  • Setup: To a solution of 8-nitro-4-Boc-tetrahydro-benzodiazepine (1.0 eq.) in ethanol (15 mL/mmol) in a flask suitable for hydrogenation, add Palladium on carbon (10% w/w, 5 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure is often sufficient). Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 8-12 hours. Monitor the reaction by TLC or HPLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. If necessary, purify by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway A Nitro-Benzodiazepine Precursor B Boc-Protection A->B (Boc)₂O, Base C 8-Nitro-4-Boc-tetrahydro-benzodiazepine B->C D Reduction C->D H₂/Pd-C or SnCl₂ E 8-Amino-4-Boc-tetrahydro-benzodiazepine D->E

Caption: Synthetic pathway for 8-Amino-4-Boc-tetrahydro-benzodiazepine.

Impurity_Formation cluster_boc Boc-Protection Step cluster_reduction Reduction Step Start_Boc Nitro-Benzodiazepine DiBoc Di-Boc Impurity Start_Boc->DiBoc Excess (Boc)₂O Unreacted_Boc Unreacted Starting Material Start_Boc->Unreacted_Boc Incomplete Reaction Start_Red 8-Nitro-4-Boc-tetrahydro-benzodiazepine Nitroso Nitroso Impurity Start_Red->Nitroso Incomplete Reduction Unreacted_Red Unreacted Starting Material Start_Red->Unreacted_Red Insufficient Reducing Agent

Caption: Potential impurity formation pathways.

Troubleshooting_Workflow Start Impurity Detected in Final Product Identify Identify Impurity by LC-MS/NMR Start->Identify IsNitro Is it the 8-Nitro Precursor? Identify->IsNitro IsBoc Is it an Unprotected or Di-Boc Impurity? Identify->IsBoc IsNitro->IsBoc No OptimizeRed Optimize Reduction Step: - Increase reducing agent - Check catalyst activity - Adjust reaction time/temp IsNitro->OptimizeRed Yes OptimizeBoc Optimize Boc-Protection Step: - Adjust (Boc)₂O equivalency - Check base and solvent - Monitor reaction closely IsBoc->OptimizeBoc Yes Other Characterize and investigate other side reactions IsBoc->Other No End Pure Product OptimizeRed->End OptimizeBoc->End

References

Optimizing reaction conditions for substituted 1,4-benzodiazepine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted 1,4-benzodiazepines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of substituted 1,4-benzodiazepines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired 1,4-benzodiazepine product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low product yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Extend the reaction time or increase the temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Catalyst Inactivity: The catalyst may be inactive or used in an insufficient amount.

      • Solution: Ensure the catalyst is fresh and handled under the recommended conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider increasing the catalyst loading. For instance, in palladium-catalyzed reactions, the catalyst amount can be critical.[1] Some syntheses benefit from specific catalysts like heteropolyacids or copper iodide.[2][3]

    • Improper Solvent: The solvent may not be suitable for the reaction.

      • Solution: The choice of solvent can significantly impact the reaction outcome. For example, some reactions proceed well in dioxane, while others may require ethanol or even solvent-free conditions.[1][2][4] It has been noted that in some ultrasound-assisted syntheses, polar solvents like water, methanol, and ethanol give good yields, while non-polar solvents do not yield the desired product.[5]

    • Poor Quality Reagents: The starting materials may be impure or degraded.

      • Solution: Use high-purity, anhydrous reagents and solvents, especially for moisture-sensitive reactions. Purify starting materials if necessary.

    • Side Reactions: Competing side reactions may be consuming the starting materials or the product.

      • Solution: Adjusting the reaction temperature or the rate of addition of reagents can sometimes minimize side product formation. The choice of protective groups can also be crucial in preventing unwanted reactions.

Issue 2: Formation of Multiple Products or Impurities

  • Question: I am observing the formation of multiple products or significant impurities in my reaction mixture. How can I improve the selectivity of my reaction?

  • Answer: The formation of multiple products often points to issues with regioselectivity or the occurrence of side reactions. Here are some strategies to enhance selectivity:

    • Optimize Reaction Conditions:

      • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

      • Catalyst and Ligand: In metal-catalyzed reactions, the choice of catalyst and ligand can have a profound effect on regioselectivity. For example, in palladium-catalyzed cyclizations, electronic effects of the substituents can direct the nucleophilic attack.[1]

    • Purification Challenges: Some impurities may be difficult to separate from the desired product.

      • Solution: Column chromatography on silica gel is a common method for purifying 1,4-benzodiazepine derivatives. The solvent system for chromatography needs to be optimized for efficient separation. For example, a mixture of hexane and ethyl acetate is often used.[1] Recrystallization can also be an effective purification technique for solid products.[6]

Issue 3: Difficulty with Ring Closure

  • Question: I am struggling with the final ring-closing step to form the seven-membered benzodiazepine ring. What factors can influence this step?

  • Answer: The formation of a seven-membered ring can be entropically disfavored. Several factors can influence the efficiency of this crucial step:

    • Reaction Type: Different synthetic strategies employ various methods for ring closure. Reductive cyclization, intramolecular C-N bond coupling, and condensation reactions are common approaches.[3][7]

    • Activating Groups: The presence of activating groups on the substrates can facilitate ring closure.

    • Catalyst Choice: The appropriate catalyst is often essential for promoting the cyclization. For instance, CuI/N,N-dimethylglycine has been used to catalyze intramolecular cross-coupling reactions to form the benzodiazepine core.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of substituted 1,4-benzodiazepines?

A1: Common precursors include o-phenylenediamines, 2-aminobenzophenones, 2-aminobenzylamines, and anthranilic acid derivatives.[2][5][8] The choice of starting material often dictates the overall synthetic strategy.

Q2: How can I introduce substituents at specific positions on the 1,4-benzodiazepine scaffold?

A2: Substituents can be introduced in several ways:

  • From Starting Materials: Using appropriately substituted precursors is the most direct method.

  • Post-Synthesis Modification: Functional groups on the benzodiazepine core can be modified after its formation. For example, N-alkylation can be performed to introduce substituents on the nitrogen atoms.[7]

Q3: Are there any "green" or environmentally friendly methods for synthesizing 1,4-benzodiazepines?

A3: Yes, several eco-friendly approaches have been developed. These include:

  • Ultrasound-assisted synthesis: This method can reduce reaction times and often uses water as a solvent.[5][9]

  • Solvent-free reactions: Conducting reactions without a solvent minimizes waste.[4]

  • Use of reusable catalysts: Catalysts like silica-alumina or certain nanocatalysts can be recovered and reused, reducing waste and cost.[10][11]

Q4: What analytical techniques are essential for characterizing substituted 1,4-benzodiazepines?

A4: A combination of spectroscopic techniques is typically used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[3][12]

  • Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns for structural elucidation. High-resolution mass spectrometry (HRMS) is used for accurate mass determination.[3][12]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.[3][12]

  • Melting Point: Used to assess the purity of solid compounds.[3][12]

Data Presentation: Reaction Condition Comparison

Table 1: Comparison of Catalysts and Conditions for 1,4-Benzodiazepine Synthesis

CatalystStarting MaterialsSolventTemperature (°C)Reaction TimeYield (%)Reference
Pd(PPh₃)₄N-tosyl-disubstituted 2-aminobenzylamine and propargylic carbonateDioxane253 h61-71[1]
Keggin-type heteropolyacids (H₅PMo₁₀V₂O₄₀)Ketimine intermediates and aldehydesEthanolRefluxNot specifiedGood to excellent[2]
CuI/N,N-dimethylglycine1-(2-bromobenzyl)azetidine-2-carboxamides1,4-DioxaneReflux3 h91-98[3]
None (Ultrasound-assisted)Isatin, 1,2-phenylenediamine, and 5,5-dimethylcyclohexane-1,3-dioneWater8010 min85-95[5][9]
Sulfamic Acidα,β-Unsaturated carbonyl compounds and o-phenylenediamineSolvent-freeNot specifiedNot specifiedExcellent[4]
ACT@IRMOF-31,2-phenylenediamine and aromatic aldehydesWaterNot specifiedShortExcellent[13]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of Substituted 1,4-Benzodiazepines [1]

  • To a stirred solution of the propargylic carbonate (1.3 equiv.) in dioxane (0.5 mL), add the N-tosyl-disubstituted 2-aminobenzylamine (1.0 equiv.) and Pd(PPh₃)₄ (0.1 equiv.) at 25 °C.

  • Stir the reaction mixture at the same temperature for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to afford the desired 1,4-benzodiazepine.

Protocol 2: Copper-Catalyzed Intramolecular C-N Coupling [3]

  • To a flask equipped with a magnetic stirrer, add 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 equiv.), CuI (0.1 equiv.), N,N-dimethylglycine (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add 1,4-dioxane as the solvent.

  • Stir the reaction mixture at reflux for 3 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the azetidine-fused 1,4-benzodiazepine.

Visualizations

experimental_workflow cluster_start Starting Materials Preparation cluster_reaction Reaction Setup & Execution cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis start Prepare Substituted Starting Materials reaction Combine Reactants, Catalyst, & Solvent start->reaction heating Heat/Stir for Specified Time reaction->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring workup Quench Reaction & Extract Product monitoring->workup purification Purify Crude Product (Chromatography/Recrystallization) workup->purification analysis Characterize Product (NMR, MS, IR, MP) purification->analysis end Pure Substituted 1,4-Benzodiazepine analysis->end

Caption: General experimental workflow for the synthesis of substituted 1,4-benzodiazepines.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low/No Product Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn inactive_catalyst Inactive/Insufficient Catalyst start->inactive_catalyst wrong_solvent Improper Solvent start->wrong_solvent impure_reagents Impure Reagents start->impure_reagents extend_time Increase Reaction Time/Temp incomplete_rxn->extend_time optimize_catalyst Use Fresh/More Catalyst inactive_catalyst->optimize_catalyst change_solvent Screen Different Solvents wrong_solvent->change_solvent purify_reagents Use High Purity Reagents impure_reagents->purify_reagents

Caption: Troubleshooting logic for addressing low product yield in 1,4-benzodiazepine synthesis.

References

Technical Support Center: Refinement of Work-up Procedures for 8-Amino-Benzodiazepine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for 8-amino-benzodiazepine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the work-up of 8-amino-benzodiazepine compounds?

A1: Researchers often face challenges such as low product yield, difficulty in removing impurities, emulsion formation during liquid-liquid extraction, and issues with product isolation and crystallization. The basic nature of the 8-amino group can also influence solubility and reactivity during the work-up process.

Q2: How does the pH of the aqueous phase affect the extraction of 8-amino-benzodiazepines?

A2: The pH of the aqueous phase is a critical factor in the liquid-liquid extraction of 8-amino-benzodiazepines. Due to the presence of the basic amino group, the solubility of these compounds is pH-dependent. At acidic pH, the amino group is protonated, increasing the compound's solubility in the aqueous phase. Conversely, at basic pH, the amino group is in its free base form, which is more soluble in organic solvents. Therefore, adjusting the pH to a basic level (typically pH 8-10) is crucial for efficient extraction into an organic solvent.[1][2]

Q3: What are the recommended storage conditions for 8-amino-benzodiazepine compounds and their solutions to prevent degradation?

A3: 8-amino-benzodiazepine compounds can be susceptible to degradation, especially at room temperature and in acidic solutions.[3] For long-term storage, it is recommended to store solid compounds and solutions in a cool, dark, and dry place, preferably at -20°C or -80°C.[4][5][6] Stock solutions are often prepared in methanol and can be stable for several months when stored at -20°C.[4] It is advisable to minimize freeze-thaw cycles.[7]

Q4: What are the most suitable analytical techniques to assess the purity of 8-amino-benzodiazepine compounds after work-up?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of benzodiazepines due to its high resolution and sensitivity.[8][9] Other valuable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for both quantification and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[10]

Troubleshooting Guides

Problem 1: Low Recovery After Liquid-Liquid Extraction (LLE)

Symptoms:

  • Low yield of the final product.

  • Significant amount of product remains in the aqueous layer upon analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Protocol/Explanation
Incorrect pH of the aqueous phase Adjust the pH of the aqueous layer to a basic range (pH 8-10) before extraction.The 8-amino group is protonated at acidic or neutral pH, making the compound more soluble in water. Adding a base like sodium bicarbonate or sodium hydroxide deprotonates the amino group, increasing its lipophilicity and partitioning into the organic solvent. Monitor the pH with a pH meter or pH paper.[1][2]
Insufficient mixing or contact time Ensure vigorous mixing of the two phases and allow adequate time for partitioning.In a separatory funnel, shake the mixture vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to fully separate before draining the organic layer.
Inappropriate choice of organic solvent Select a water-immiscible organic solvent in which the compound is highly soluble.Common solvents for benzodiazepine extraction include dichloromethane (DCM), ethyl acetate, and 1-chlorobutane.[11][12] Perform small-scale solubility tests to determine the optimal solvent for your specific compound.
Salting-out effect not utilized Add a saturated solution of sodium chloride (brine) to the aqueous phase.The addition of salt increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and promoting its transfer to the organic phase.[12]
Problem 2: Emulsion Formation During Liquid-Liquid Extraction

Symptoms:

  • A stable or slow-to-break emulsion layer forms between the aqueous and organic phases, making separation difficult.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Protocol/Explanation
Vigorous shaking Gently invert the separatory funnel multiple times instead of vigorous shaking.This reduces the mechanical energy that can lead to the formation of fine droplets and a stable emulsion.
Presence of surfactants or particulate matter Filter the initial reaction mixture before extraction.Particulate matter can stabilize emulsions. Filtration through a pad of celite can remove fine solids.
High concentration of the compound Dilute the reaction mixture with more of the aqueous and organic solvents.Lowering the concentration can sometimes prevent emulsion formation.
Emulsion has already formed 1. Add brine. 2. Centrifuge the mixture. 3. Use Supported Liquid Extraction (SLE).1. Adding a saturated NaCl solution can help break the emulsion by increasing the density of the aqueous phase. 2. Centrifugation can provide the force needed to separate the layers. 3. For persistent emulsions, consider using a solid support for the aqueous phase, such as diatomaceous earth (e.g., ISOLUTE® SLE+). The aqueous sample is loaded onto the support, and the organic solvent is passed through to elute the compound of interest, avoiding emulsion formation altogether.[11][13][14]
Problem 3: Product "Oils Out" or Forms an Amorphous Solid During Crystallization

Symptoms:

  • Instead of forming crystals, the product separates as an oil or a non-crystalline solid upon cooling or addition of an anti-solvent.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Protocol/Explanation
Solution is too supersaturated 1. Add a small amount of the crystallization solvent to redissolve the oil and cool slowly. 2. Use a solvent/anti-solvent system and add the anti-solvent very slowly.1. Rapid cooling of a highly concentrated solution can lead to oiling out. Slow cooling allows for more ordered crystal lattice formation. 2. Dissolve the compound in a good solvent and slowly add a poor solvent (anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid. Then, allow it to stand undisturbed.
Presence of impurities Purify the crude product by column chromatography before crystallization.Impurities can inhibit crystal nucleation and growth.
Inappropriate solvent system Screen for a more suitable crystallization solvent or solvent mixture.A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[15] For basic compounds like 8-amino-benzodiazepines, consider crystallization of a salt form (e.g., hydrochloride) which may have better crystallization properties.[15]
Lack of nucleation sites 1. Scratch the inside of the flask with a glass rod. 2. Add a seed crystal.1. Scratching creates microscopic imperfections on the glass surface that can act as nucleation sites. 2. Adding a tiny crystal of the pure compound provides a template for crystal growth.

Data Presentation

Table 1: Comparison of Extraction Methods for Benzodiazepines

Extraction Method Principle Typical Recovery (%) Advantages Disadvantages Reference
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.70-95%Simple, inexpensive.Prone to emulsion formation, can be labor-intensive, requires large solvent volumes.[12][16]
Solid-Phase Extraction (SPE) Partitioning between a solid stationary phase and a liquid mobile phase.85-105%High recovery and purity, easily automated.Can be more expensive, requires method development.[17]
Supported Liquid Extraction (SLE) Aqueous sample is absorbed onto a solid support, and the analyte is eluted with an organic solvent.>90%Avoids emulsion formation, high recovery, simple procedure.Single-use cartridges can increase cost.[11][13][14]
Dispersive Liquid-Liquid Microextraction (DLLME) A small amount of extraction solvent is dispersed in the aqueous sample with the help of a disperser solvent.>90%Fast, requires very small solvent volumes, high enrichment factor.Can be sensitive to experimental parameters.[12]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of 8-Amino-Benzodiazepines
  • Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water or an appropriate aqueous solution.

  • pH Adjustment: Transfer the mixture to a separatory funnel. Add deionized water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Adjust the pH of the aqueous layer to 8-10 by adding a base (e.g., saturated sodium bicarbonate solution or 1M sodium hydroxide). Check the pH using a pH strip.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.

  • Phase Separation: Drain the organic layer. Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction two more times.

  • Combine and Wash: Combine all the organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude 8-amino-benzodiazepine in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent should be optimized using Thin Layer Chromatography (TLC).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 8-amino-benzodiazepine.

Mandatory Visualizations

Diagram 1: General Workflow for 8-Amino-Benzodiazepine Work-up and Purification

G cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_isolation Final Product Isolation reaction Crude Reaction Mixture quench Quench Reaction reaction->quench ph_adjust pH Adjustment (Basic) quench->ph_adjust lle Liquid-Liquid Extraction ph_adjust->lle wash Wash with Brine lle->wash dry Dry Organic Layer wash->dry concentrate1 Concentrate dry->concentrate1 chromatography Column Chromatography concentrate1->chromatography concentrate2 Concentrate Pure Fractions chromatography->concentrate2 crystallization Recrystallization concentrate2->crystallization final_product Pure 8-Amino-Benzodiazepine crystallization->final_product

Caption: Workflow for the work-up and purification of 8-amino-benzodiazepines.

Diagram 2: Decision Tree for Troubleshooting Emulsion Formation in LLE

G start Emulsion Formed? gentle_mixing Use gentle inversion instead of shaking start->gentle_mixing Yes no_emulsion No Emulsion: Proceed with Separation start->no_emulsion No emulsion_persists1 Emulsion Persists? gentle_mixing->emulsion_persists1 add_brine Add saturated NaCl (brine) emulsion_persists2 Emulsion Persists? add_brine->emulsion_persists2 centrifuge Centrifuge the mixture emulsion_persists3 Emulsion Persists? centrifuge->emulsion_persists3 use_sle Consider Supported Liquid Extraction (SLE) emulsion_persists1->add_brine Yes emulsion_persists1->no_emulsion No emulsion_persists2->centrifuge Yes emulsion_persists2->no_emulsion No emulsion_persists3->use_sle Yes emulsion_persists3->no_emulsion No G start Product 'Oils Out'? slow_cooling Ensure slow cooling start->slow_cooling Yes crystals_form Crystals Form start->crystals_form No oiling_persists1 Oiling Persists? slow_cooling->oiling_persists1 change_solvent Screen for a different solvent/anti-solvent system oiling_persists2 Oiling Persists? change_solvent->oiling_persists2 column_purify Purify by column chromatography first oiling_persists3 Oiling Persists? column_purify->oiling_persists3 seed_crystal Add a seed crystal or scratch the flask oiling_persists1->change_solvent Yes oiling_persists1->crystals_form No oiling_persists2->column_purify Yes oiling_persists2->crystals_form No oiling_persists3->seed_crystal Yes oiling_persists3->crystals_form No

References

Validation & Comparative

A Strategic Guide to Benzodiazepine Scaffolds: Comparing 8-Amino-4-Boc-tetrahydro-benzodiazepine with Alternative Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the design and synthesis of novel therapeutic agents. The benzodiazepine scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of new drugs targeting a wide range of biological targets. This guide provides an in-depth comparison of 8-Amino-4-Boc-tetrahydro-benzodiazepine , a versatile building block, with other commonly employed benzodiazepine precursors. We will explore their synthetic accessibility, diversification potential, and provide illustrative experimental protocols and pathway visualizations to inform your research and development endeavors.

The 1,4-benzodiazepine core is a key feature in numerous approved drugs, primarily those acting on the central nervous system.[1] The therapeutic potential of this scaffold has spurred the development of diverse synthetic methodologies to generate libraries of analogues for biological screening.[2] The strategic introduction of functional groups at various positions on the benzodiazepine ring system allows for the fine-tuning of pharmacological properties and the exploration of new biological activities.

The Versatility of 8-Amino-4-Boc-tetrahydro-benzodiazepine

8-Amino-4-Boc-tetrahydro-benzodiazepine is a pre-functionalized scaffold that offers a unique set of advantages for diversity-oriented synthesis. Its key features include a saturated seven-membered diazepine ring, a Boc-protected nitrogen at the N-4 position, and a primary amino group at the C-8 position of the fused benzene ring.

The Boc (tert-butyloxycarbonyl) protecting group on the N-4 nitrogen serves to modulate the reactivity of this position, allowing for selective transformations at other sites of the molecule. More importantly, the primary amino group at the C-8 position provides a readily accessible handle for a wide array of chemical modifications, enabling the generation of large and diverse compound libraries.

Plausible Synthetic Pathway

A potential synthetic workflow is outlined below:

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 2-Amino-4-nitrobenzylamine 2-Amino-4-nitrobenzylamine N-(2-amino-4-nitrobenzyl)-2-chloroacetamide N-(2-amino-4-nitrobenzyl)-2-chloroacetamide 2-Amino-4-nitrobenzylamine->N-(2-amino-4-nitrobenzyl)-2-chloroacetamide Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->N-(2-amino-4-nitrobenzyl)-2-chloroacetamide 8-Nitro-tetrahydro-benzodiazepinone 8-Nitro-tetrahydro-benzodiazepinone N-(2-amino-4-nitrobenzyl)-2-chloroacetamide->8-Nitro-tetrahydro-benzodiazepinone Intramolecular Cyclization 8-Nitro-tetrahydro-benzodiazepine 8-Nitro-tetrahydro-benzodiazepine 8-Nitro-tetrahydro-benzodiazepinone->8-Nitro-tetrahydro-benzodiazepine Reduction (e.g., LiAlH4) 8-Nitro-4-Boc-tetrahydro-benzodiazepine 8-Nitro-4-Boc-tetrahydro-benzodiazepine 8-Nitro-tetrahydro-benzodiazepine->8-Nitro-4-Boc-tetrahydro-benzodiazepine Boc Protection 8-Amino-4-Boc-tetrahydro-benzodiazepine 8-Amino-4-Boc-tetrahydro-benzodiazepine 8-Nitro-4-Boc-tetrahydro-benzodiazepine->8-Amino-4-Boc-tetrahydro-benzodiazepine Nitro Group Reduction

Figure 1: Plausible synthetic pathway to 8-Amino-4-Boc-tetrahydro-benzodiazepine.

Comparison with Alternative Benzodiazepine Building Blocks

The choice of a benzodiazepine building block largely depends on the desired diversification strategy and the target molecular space. Below is a comparison of 8-Amino-4-Boc-tetrahydro-benzodiazepine with other common precursors.

Building BlockStructureKey FeaturesDiversification Strategy
8-Amino-4-Boc-tetrahydro-benzodiazepine - Pre-formed tetrahydro-benzodiazepine core- Boc-protected N-4 position- Reactive amino group at C-8- Acylation, sulfonylation, alkylation, arylation, etc., at the 8-amino position.
2-Aminobenzophenones - Readily available starting materials- Versatile precursors for 1,4-benzodiazepines- Introduction of diversity at N-1, C-2, C-3, and C-5 positions through various cyclization and modification strategies.[3]
Anthranilic Acids - Used in multicomponent reactions (e.g., Ugi reaction) for rapid library synthesis.[1]- Allows for the introduction of multiple points of diversity in a single step.
N-Boc-amino acids - Introduce chiral centers and peptide-like side chains.- Variation of the amino acid side chain provides a straightforward way to introduce diversity.[1]

Table 1: Comparison of Benzodiazepine Building Blocks.

Experimental Protocols

The following section provides a general protocol for a key transformation utilizing the 8-amino group of the title building block.

General Procedure for the Acylation of 8-Amino-4-Boc-tetrahydro-benzodiazepine

Materials:

  • 8-Amino-4-Boc-tetrahydro-benzodiazepine

  • Acid chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve 8-Amino-4-Boc-tetrahydro-benzodiazepine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.2-2.0 eq).

  • If using an acid chloride, add it dropwise to the solution at 0 °C and allow the reaction to warm to room temperature.

  • If using a carboxylic acid, pre-activate it with the coupling agent and HOBt (if applicable) according to the manufacturer's instructions, and then add it to the solution containing the benzodiazepine building block.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-acylamino-4-Boc-tetrahydro-benzodiazepine.

Logical Framework for Building Block Selection

The decision of which benzodiazepine building block to employ is guided by the specific goals of the drug discovery program. The following diagram illustrates a logical workflow for this selection process.

Building_Block_Selection Start Start Define_Target_Scaffold Define Target Benzodiazepine Scaffold Start->Define_Target_Scaffold Identify_Diversification_Points Identify Desired Points of Diversification Define_Target_Scaffold->Identify_Diversification_Points Decision Primary Diversification at C-8? Identify_Diversification_Points->Decision Use_8-Amino_Building_Block Select 8-Amino-4-Boc-tetrahydro-benzodiazepine Decision->Use_8-Amino_Building_Block Yes Consider_Alternatives Consider Alternative Building Blocks Decision->Consider_Alternatives No Synthesize_Library Synthesize Compound Library Use_8-Amino_Building_Block->Synthesize_Library Alternative_1 2-Aminobenzophenones (N-1, C-2, C-3, C-5 diversity) Consider_Alternatives->Alternative_1 Alternative_2 Anthranilic Acids (Multicomponent reactions) Consider_Alternatives->Alternative_2 Alternative_3 N-Boc-amino acids (Chiral side-chain diversity) Consider_Alternatives->Alternative_3 Alternative_1->Synthesize_Library Alternative_2->Synthesize_Library Alternative_3->Synthesize_Library

Figure 2: Decision workflow for selecting a benzodiazepine building block.

Conclusion

8-Amino-4-Boc-tetrahydro-benzodiazepine represents a valuable and strategic building block for the synthesis of novel benzodiazepine-based compound libraries. Its pre-installed amino functionality at the C-8 position provides a convenient and versatile point for diversification, complementing other established building blocks that allow for modifications at different positions of the scaffold. By carefully considering the desired diversification strategy, researchers can select the most appropriate building block to efficiently explore the vast chemical space of benzodiazepine derivatives and accelerate the discovery of new therapeutic agents.

References

Unveiling the Biological Potential of Novel 8-Amino-Tetrahydro-Benzodiazepine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Within the vast landscape of medicinal chemistry, 8-amino-tetrahydro-benzodiazepine derivatives have emerged as a promising scaffold, exhibiting a diverse range of biological activities. This guide provides a comparative overview of the biological activities of these novel compounds, supported by available experimental data and detailed methodologies.

Diverse Biological Activities Explored

Recent studies have investigated the potential of 8-amino-tetrahydro-benzodiazepine derivatives across various therapeutic areas, including their roles as central nervous system (CNS) agents, antimicrobial compounds, and modulators of specific receptors like the vitamin D receptor and dopamine receptors. The strategic placement of an amino group at the 8-position of the tetrahydro-benzodiazepine core has been shown to be a critical determinant of their biological function.[1]

Comparative Biological Activity Data

The following tables summarize the quantitative data from studies evaluating the biological activities of different 8-amino-tetrahydro-benzodiazepine derivatives and related compounds.

CompoundTarget/ActivityAssayResult (e.g., IC50, MIC)Reference
8-amino substituted benzodiazepine derivativeVitamin D Receptor (VDR) InhibitionCoactivator Interaction AssayCritical for inhibitory activity[1]
8-amino-tetrahydro-benzazepine derivativeDopamine D1 Receptor AffinityRadioligand Binding AssayDid not significantly improve affinity compared to 8-hydroxy analog[2]
Tetrahydroquino[7,8-b][1][3]benzodiazepine derivative (Compound 8)Antibacterial (S. aureus)Minimum Inhibitory Concentration (MIC)0.39 µg/mL[4]
Tetrahydroquino[7,8-b][1][3]benzodiazepine derivative (Compound 8)Antibacterial (B. subtilis)Minimum Inhibitory Concentration (MIC)0.78 µg/mL[4]
Tetrahydroquino[7,8-b][1][3]benzodiazepine derivative (Compound 5a)Antifungal (C. albicans)Minimum Inhibitory Concentration (MIC)1.56 µg/mL[4]
Tetrahydroquino[7,8-b][1][3]benzodiazepine derivative (Compound 9)Antifungal (C. albicans)Minimum Inhibitory Concentration (MIC)0.78 µg/mL[4]

Detailed Experimental Protocols

A comprehensive understanding of the biological activity of these compounds necessitates a review of the experimental methodologies employed.

Vitamin D Receptor (VDR) Coactivator Interaction Assay

This assay is designed to evaluate the ability of a compound to inhibit the interaction between the Vitamin D Receptor and its coactivators, a crucial step in VDR-mediated gene transcription.

G VDR Vitamin D Receptor (VDR) Interaction VDR-Coactivator Interaction VDR->Interaction Coactivator Coactivator (e.g., SRC-1) Coactivator->Interaction Compound 8-Amino-Tetrahydro- Benzodiazepine Derivative Compound->Interaction Binds to VDR Inhibition Inhibition Transcription Gene Transcription Interaction->Transcription

VDR Coactivator Interaction Assay Workflow.

Methodology:

  • Protein Expression and Purification: Recombinant VDR and a specific coactivator (e.g., SRC-1) are expressed and purified.

  • Binding Reaction: The VDR and coactivator are incubated together in the presence and absence of the test compound (8-amino-tetrahydro-benzodiazepine derivative).

  • Detection: The extent of interaction is measured using techniques such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) or fluorescence polarization.

  • Data Analysis: The concentration of the compound that inhibits 50% of the VDR-coactivator interaction (IC50) is calculated.

Dopamine Receptor Binding Assay

This assay determines the affinity of a compound for a specific dopamine receptor subtype (e.g., D1).

G Receptor Dopamine Receptor (e.g., D1) Binding Binding to Receptor Receptor->Binding Radioligand Radiolabeled Ligand (e.g., [3H]SCH23390) Radioligand->Binding Compound 8-Amino-Tetrahydro- Benzodiazepine Derivative Compound->Binding Competes for binding site Displacement Displacement

Competitive Dopamine Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target dopamine receptor subtype are prepared.

  • Competitive Binding: The membranes are incubated with a known radiolabeled ligand for the receptor and varying concentrations of the test compound.

  • Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.

  • Data Analysis: The Ki (inhibitory constant) value is calculated from the IC50 value, representing the affinity of the test compound for the receptor.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

G cluster_0 Preparation cluster_1 Incubation Compound_Stock Compound Stock Solution Serial_Dilutions Serial Dilutions of Compound Compound_Stock->Serial_Dilutions Microplate Well 1 Well 2 ... Well 12 Serial_Dilutions->Microplate Addition to wells Inoculum Standardized Microbial Inoculum Inoculum->Microplate Addition to wells Incubation_Step Incubation (e.g., 37°C for 24h) Microplate->Incubation_Step Observation Visual Observation of Growth Incubation_Step->Observation MIC_Determination MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Workflow for MIC Determination.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Insights

The available data, although from different studies, provides preliminary insights into the structure-activity relationships of 8-amino-tetrahydro-benzodiazepine derivatives. The presence of the 8-amino group is crucial for VDR inhibitory activity.[1] In the context of dopamine receptor affinity, its substitution for an 8-hydroxy group did not yield an improvement, suggesting that for this target, other structural features may be more critical for potent binding.[2] The promising antibacterial and antifungal activities of the tetrahydroquino[7,8-b][1][3]benzodiazepine scaffold highlight the potential of this fused ring system in antimicrobial drug discovery.[4]

Future Directions

The diverse biological activities observed for 8-amino-tetrahydro-benzodiazepine derivatives warrant further investigation. Future studies should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of analogs to delineate the structural requirements for activity and selectivity for each biological target.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • In vivo efficacy studies: Evaluating the therapeutic potential of the most promising compounds in relevant animal models.

By continuing to explore the chemical space around the 8-amino-tetrahydro-benzodiazepine scaffold, researchers can unlock its full potential for the development of novel and effective therapeutic agents.

References

Spectroscopic Blueprint for 8-Amino-4-Boc-tetrahydro-benzodiazepine: A Comparative Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectroscopic techniques used for the structural confirmation of 8-Amino-4-Boc-tetrahydro-benzodiazepine. Due to the limited availability of a complete, published dataset for this specific molecule, this guide leverages experimental data from closely related analogs and established principles of spectroscopic interpretation to provide a robust framework for its characterization. By comparing expected data with that of reference compounds, researchers can confidently verify the structure of synthesized 8-Amino-4-Boc-tetrahydro-benzodiazepine.

Structural Overview

8-Amino-4-Boc-tetrahydro-benzodiazepine is a synthetic intermediate featuring a benzodiazepine core, a common scaffold in pharmacologically active compounds. The structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms of the diazepine ring and an amino group on the benzene ring. The molecular formula is C₁₄H₂₁N₃O₂, with a molecular weight of 263.34 g/mol .

Comparative Spectroscopic Data Analysis

The following tables summarize the expected and comparative spectroscopic data for the structural elucidation of 8-Amino-4-Boc-tetrahydro-benzodiazepine.

Table 1: Predicted ¹H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Comparative Notes
Boc (t-butyl)~1.4 - 1.5s-Characteristic singlet for the nine equivalent protons of the Boc group.
CH₂ (diazepine ring)~2.5 - 3.8m-Complex multiplets due to coupling between adjacent methylene groups.
CH (diazepine ring)~4.0 - 4.5m-
NH₂ (aromatic)~3.5 - 4.5br s-Broad singlet, chemical shift can vary with solvent and concentration.
Aromatic CH~6.5 - 7.5m-Multiplets corresponding to the protons on the substituted benzene ring.
NH (diazepine ring)~5.0 - 6.0br s-Broad singlet, may exchange with D₂O.
Table 2: Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)Comparative Notes
Boc (C(CH₃)₃)~28Characteristic signal for the methyl carbons of the Boc group.
Boc (C(CH₃)₃)~80Quaternary carbon of the Boc group.
CH₂ (diazepine ring)~40 - 60
C-N (diazepine ring)~150 - 160Carbonyl-like carbon of the carbamate.
Aromatic C-NH₂~140 - 150
Aromatic CH~115 - 130
Aromatic C (quaternary)~120 - 140
Table 3: Mass Spectrometry Fragmentation
TechniqueExpected m/zFragmentation Pattern
ESI-MS264.16 [M+H]⁺Protonated molecule.
HRMS264.1712 [M+H]⁺Calculated for C₁₄H₂₂N₃O₂⁺.
MS/MS208, 164, 108Loss of isobutylene (-56) or the entire Boc group (-100) are characteristic fragmentations for Boc-protected amines.
Table 4: FT-IR Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H (amine)3300 - 3500Medium, sharp (doublet)
N-H (amide/carbamate)3200 - 3400Medium, broad
C-H (aliphatic)2850 - 3000Medium
C=O (Boc carbamate)1680 - 1700Strong
C=C (aromatic)1450 - 1600Medium
C-N1200 - 1350Medium

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts of labile protons (NH, OH).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is recommended.

  • ESI-MS Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas flow of 600-800 L/hr, and a source temperature of 120-150 °C.

  • MS/MS Fragmentation Analysis:

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply a collision energy (typically 10-30 eV) to induce fragmentation.

    • Analyze the resulting product ions to confirm the presence of key structural motifs, such as the Boc group and the benzodiazepine core.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) and place a drop between two salt plates (e.g., NaCl, KBr).

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent/KBr).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Process the spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Workflow and Structural Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of structural confirmation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of 8-Amino-4-Boc-tetrahydro- benzodiazepine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS, HRMS, MS/MS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Experimental workflow for the synthesis and structural confirmation of 8-Amino-4-Boc-tetrahydro-benzodiazepine.

Structural_Confirmation_Logic cluster_nmr NMR Evidence cluster_ms MS Evidence cluster_ftir FT-IR Evidence H_NMR ¹H NMR: - Boc singlet (~1.4 ppm) - Aromatic signals - Diazepine ring signals Confirmed_Structure Confirmed Structure: 8-Amino-4-Boc-tetrahydro- benzodiazepine H_NMR->Confirmed_Structure C_NMR ¹³C NMR: - Boc carbons (~28, 80 ppm) - Carbamate C=O (~155 ppm) - Aromatic carbons C_NMR->Confirmed_Structure TwoD_NMR 2D NMR (COSY, HSQC): - Confirms connectivity TwoD_NMR->Confirmed_Structure HRMS HRMS: - Accurate mass confirms  molecular formula C₁₄H₂₁N₃O₂ HRMS->Confirmed_Structure MSMS MS/MS: - Fragmentation confirms  Boc group and core structure MSMS->Confirmed_Structure FTIR_Data FT-IR: - N-H stretches (amine, amide) - C=O stretch (Boc) - Aromatic C=C FTIR_Data->Confirmed_Structure

Caption: Logical flow for structural confirmation using combined spectroscopic data.

By following the detailed protocols and comparing the acquired data with the expected values and patterns outlined in this guide, researchers can achieve a high degree of confidence in the structural integrity of their synthesized 8-Amino-4-Boc-tetrahydro-benzodiazepine. This systematic approach is crucial for ensuring the quality and reliability of materials used in further research and development.

Unlocking the Potential of 1,4-Benzodiazepines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 1,4-benzodiazepine analogs reveals crucial insights for the design of next-generation therapeutics with improved efficacy and reduced side effects. This guide provides a comparative analysis of these analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities, including anxiolytic, anticonvulsant, muscle relaxant, and sedative-hypnotic properties.[1][2] These effects are primarily mediated through the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] The continuous exploration of the SAR of 1,4-benzodiazepine analogs is driven by the quest to develop compounds with enhanced receptor subtype selectivity and improved pharmacokinetic profiles, thereby minimizing adverse effects like tolerance, dependence, and cognitive impairment.[1][2]

Comparative Analysis of 1,4-Benzodiazepine Analogs

The affinity and efficacy of 1,4-benzodiazepine analogs at the GABA-A receptor are highly dependent on the nature and position of substituents on the core benzodiazepine structure. The following table summarizes the impact of various structural modifications on the binding affinity (Ki) at the benzodiazepine binding site.

Analog/Modification Receptor Binding Affinity (Ki in nM) Key SAR Observations Reference
Diazepam 1.53Reference compound with high affinity.[5]
Compound A (unspecified) 1.9Comparable affinity to diazepam, indicating a promising lead.[5]
Ro19-4603 2.6 (Diazepam-Insensitive & Sensitive sites)Partial inverse agonist, highlighting the potential for varied functional outcomes.[4]
Analogs with 7-position substitution Varies (generally increased with electron-withdrawing groups)A chlorine or other electron-withdrawing group at position 7 significantly enhances anxiolytic and anticonvulsant activity.[1] This is a critical interaction point within the receptor binding pocket.[1]
Analogs with 2'-position substitution on C-ring Varies (increased with halogens)Halogen substituents at the 2' position of the phenyl ring (Ring C) can enhance receptor affinity.[6][6]
Analogs with 3-position substitution Varies (smaller groups favored)Smaller substituents like esters at position 3 can lead to active compounds, while larger, bulkier groups tend to decrease binding affinity.[1][1]
Fused Triazole Ring (e.g., Alprazolam) High AffinityFusion of a triazole ring to the diazepine ring can produce compounds with high potency and efficacy.[1]

Key Structure-Activity Relationship Principles

The SAR of 1,4-benzodiazepines can be summarized by the influence of substituents at key positions on the three main rings of the scaffold: Ring A (the fused benzene ring), Ring B (the seven-membered diazepine ring), and Ring C (the 5-phenyl ring).

SAR_Principles cluster_A Ring A (Benzene) cluster_B Ring B (Diazepine) cluster_C Ring C (Phenyl) pos7 Position 7 (Electron-withdrawing group crucial for activity) pos1 Position 1 (Substitution affects metabolism) pos2 Position 2 (Carbonyl group important for binding) pos3 Position 3 (Small substituents tolerated) pos2_prime Position 2' (Halogen substitution can increase affinity) pos4_prime Position 4' (Substitution strongly decreases affinity) Core 1,4-Benzodiazepine Core Core->pos7 Core->pos1 Core->pos2 Core->pos3 Core->pos2_prime Core->pos4_prime

Caption: General structure-activity relationship principles for 1,4-benzodiazepine analogs.

Experimental Protocols

The determination of binding affinity is a critical step in the evaluation of new 1,4-benzodiazepine analogs. Radioligand binding assays are the gold standard for this purpose.

Radioligand Competition Binding Assay for GABA-A Receptor

This protocol describes a method to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a known radioligand.

1. Materials and Reagents:

  • Radioligand: [3H]-Flumazenil

  • Receptor Source: Rat or mouse brain cortical membranes

  • Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Non-specific binding control: Diazepam (high concentration)

  • Test compounds (1,4-benzodiazepine analogs)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation vials

  • Filtration apparatus

2. Membrane Preparation:

  • Homogenize brain cortical tissue in ice-cold Tris-HCl buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 100 µg per assay tube.

3. Binding Assay:

  • Set up assay tubes containing:

    • Tris-HCl buffer

    • A fixed concentration of [3H]-Flumazenil (e.g., 8.6 x 10^-5 nmole)

    • Varying concentrations of the test compound or diazepam for the competition curve.

    • For total binding, add buffer instead of a competitor.

    • For non-specific binding, add a high concentration of unlabeled diazepam.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the mixture at 30°C for 35 minutes.[5]

4. Separation of Bound and Free Ligand:

  • Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.

  • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

5. Quantification:

  • Place the filters in scintillation vials.

  • Add scintillation cocktail to each vial.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

6. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

Experimental Workflow for Analog Evaluation

The development and evaluation of new 1,4-benzodiazepine analogs typically follow a structured workflow.

Experimental_Workflow A Design & Synthesis of Analogs B In Vitro Screening: Radioligand Binding Assays (Ki determination) A->B C Functional Assays: Electrophysiology (e.g., patch clamp) B->C D In Vivo Behavioral Models: (Anxiety, Seizure models) C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: A typical experimental workflow for the evaluation of new 1,4-benzodiazepine analogs.

Conclusion

The structure-activity relationship of 1,4-benzodiazepine analogs is a well-established yet continuously evolving field of study. A systematic approach to modifying the core structure, guided by the principles outlined in this guide, is essential for the rational design of novel therapeutic agents. The use of standardized and robust experimental protocols, such as the radioligand binding assay described, is fundamental to accurately compare the potency and potential of new analogs. Future research will likely focus on leveraging computational modeling and structural biology to further refine the design of 1,4-benzodiazepines with superior clinical profiles.

References

In Silico Docking Analysis of 8-Amino-Tetrahydro-Benzodiazepine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in silico docking analysis of 8-amino-tetrahydro-benzodiazepine derivatives, focusing on their interactions with relevant biological targets. The information presented is collated from various studies to offer insights into the structure-activity relationships and binding modes of this class of compounds. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics based on the benzodiazepine scaffold.

Comparative Docking Analysis

The in silico performance of 8-amino-tetrahydro-benzodiazepine derivatives is often evaluated based on their binding affinity to specific protein targets. The following table summarizes representative docking scores for a hypothetical series of such derivatives against the Gamma-aminobutyric acid type A (GABA-A) receptor, a common target for benzodiazepines. It is important to note that direct cross-study comparison of docking scores can be challenging due to variations in computational methods.

DerivativeTarget ReceptorDocking Score (kcal/mol)Key Interacting ResiduesReference Compound
8-amino-THBDZ-001GABA-A (α1/γ2)-8.5PHE77, TYR58, TYR210Diazepam
8-amino-THBDZ-002GABA-A (α1/γ2)-8.2PHE77, TYR58, SER204Diazepam
8-amino-THBDZ-003GABA-A (α1/γ2)-7.9TYR58, TYR210, THR142Diazepam
8-amino-THBDZ-004GABA-A (α1/γ2)-9.1PHE77, TYR58, TYR210, HIS101Alprazolam
8-amino-THBDZ-005GABA-A (α1/γ2)-8.8PHE77, TYR58, TYR210, THR206Alprazolam

THBDZ: Tetrahydro-benzodiazepine. Data is illustrative and compiled for comparative purposes.

Studies have highlighted the critical role of the amino group at the 8-position for the inhibitory activity of benzodiazepine derivatives against certain targets, such as the Vitamin D receptor[1]. This suggests that the 8-amino substitution is a key determinant of the biological activity of these compounds.

Experimental Protocols

The following is a generalized experimental protocol for the in silico docking of 8-amino-tetrahydro-benzodiazepine derivatives, based on methodologies reported in the literature.

1. Ligand and Receptor Preparation:

  • Ligand Preparation: The 3D structures of the 8-amino-tetrahydro-benzodiazepine derivatives are constructed using molecular modeling software (e.g., Marvin Sketch). The structures are then optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).

  • Receptor Preparation: The 3D crystal structure of the target receptor, such as the GABA-A receptor, is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is optimized to correct for any missing atoms or residues.

2. Molecular Docking Simulation:

  • Software: Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD.

  • Grid Box Generation: A grid box is defined around the active site of the receptor to specify the search space for the ligand docking. The dimensions of the grid box are set to encompass the entire binding pocket.

  • Docking Execution: The prepared ligands are then docked into the defined active site of the receptor. The docking algorithm explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity for each pose.

  • Pose Selection: The resulting docking poses are ranked based on their docking scores, and the pose with the lowest binding energy is typically selected as the most probable binding mode.

3. Analysis of Results:

  • Binding Interactions: The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are analyzed to understand the molecular basis of binding. Key amino acid residues involved in the interaction are identified.

  • Validation: The docking protocol can be validated by redocking the co-crystallized ligand into the active site of the receptor and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2 Å is generally considered a successful validation.

Visualizations

The following diagrams illustrate the typical workflow for in silico docking analysis and the signaling pathway of benzodiazepines.

in_silico_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (3D Structure & Optimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Structure & Optimization) receptor_prep->grid_gen docking Molecular Docking (Ligand-Receptor Simulation) grid_gen->docking pose_analysis Pose & Interaction Analysis (Binding Energy & Key Residues) docking->pose_analysis validation Protocol Validation (Redocking & RMSD) pose_analysis->validation

In Silico Docking Workflow

benzodiazepine_signaling_pathway cluster_receptor GABA-A Receptor cluster_cellular_response Cellular Response bzd Benzodiazepine Derivative gaba_a GABA-A Receptor (α/γ Subunit Interface) bzd->gaba_a Binds to Allosteric Site gaba_binding Increased GABA Binding Affinity gaba_a->gaba_binding cl_influx Increased Chloride Ion Influx gaba_binding->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization cns_effect CNS Depressant Effect (Anxiolytic, Sedative) hyperpolarization->cns_effect

Benzodiazepine Signaling Pathway

References

A Comparative Guide to the Synthetic Efficiency of Substituted Tetrahydro-benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted tetrahydro-benzodiazepines, a core scaffold in many therapeutic agents, is a field of continuous innovation. This guide provides a comparative overview of various synthetic strategies, focusing on their efficiency as reported in recent literature. The data presented here is intended to aid researchers in selecting the most suitable methodology for their specific target molecules.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the synthetic efficiency of different methods for producing substituted tetrahydro-benzodiazepines. The efficiency is evaluated based on reported yields, reaction times, and conditions. It is important to note that direct comparison can be challenging as reaction conditions and substrates vary across studies.

Synthetic MethodTetrahydro-benzodiazepine TypeKey Reagents/CatalystReaction TimeTemperature (°C)Yield (%)Reference(s)
Palladium-Catalyzed Reactions
Aza-Michael Addition2,3,4,5-Tetrahydro-benzodiazepine10 mol% Pd(PPh₃)₄, K₂CO₃Not Specified110High (not specified)[1]
Buchwald-Hartwig Cyclization1,4-Benzodiazepin-2,5-diones5 mol% Pd₂(dba)₃, 10 mol% P(o-tolyl)₃, baseNot SpecifiedNot SpecifiedGood[1]
Dibenzo[b,e][1][2]diazepinones2 mol% Pd(OAc)₂, 4 mol% BINAP, Cs₂CO₃Not Specified100Good[1]
Carbonylation1,4-Benzodiazepin-5-one10 mol% Pd(OAc)₂, PPh₃, CO (4–5 atm)Not Specified100Moderate to Good[1]
Organocatalytic Synthesis
One-Pot Enantioselective RouteTetrahydro-1,4-benzodiazepin-2-onesepi-quinine derived urea (eQNU)Not SpecifiedMildSatisfactory to Good (up to 98% ee)[2][3]
Biocatalytic Synthesis
Imine Reductase (IRED) MediatedSubstituted Tetrahydro-1,5-benzodiazepinesImine ReductasesNot SpecifiedAmbientUp to 96%[4][5]
Multicomponent Reactions (MCRs)
Ugi Four-Component Reaction (4CR)1,4-BenzodiazepinesVarious isocyanides, aldehydes, amines, and carboxylic acids2 days (Ugi)Room TemperatureReasonable to Good[6]
Ugi-Azide ReactionTriazolo- and tetrazolo-fused 1,4-benzodiazepines2-azidobenzaldehyde, 2-yn-1-amines, isocyanides, TMSN₃12 h (Ugi) + 2 h (cyclization)40 then 13036-90%[7][8]
Solid-Phase Synthesis
Reductive Amination/AlkylationLibrary of 1,4-benzodiazepine-2,5-dionesResin-bound anthranilic acids, α-amino esters, alkylating agentsMulti-stepVariedHigh throughput[9]

Experimental Protocols

Below are generalized experimental protocols for some of the key synthetic methods. These should be considered as representative examples and may require optimization for specific substrates and scales.

Palladium-Catalyzed Intramolecular Buchwald-Hartwig Cyclization for 1,4-Benzodiazepin-2,5-diones

This protocol is a generalized procedure based on the synthesis of substituted 1,4-benzodiazepin-2,5-diones from precursors obtained via the Ugi four-component reaction.[1]

Step 1: Synthesis of the Ugi Product (Precursor)

  • To a solution of the appropriate aldehyde and amine in methanol, add the isocyanide and carboxylic acid.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Upon completion (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the Ugi adduct.

Step 2: Intramolecular Buchwald-Hartwig Cyclization

  • In an oven-dried flask, dissolve the Ugi product in an anhydrous solvent such as toluene or dioxane.

  • Add the palladium catalyst (e.g., 5 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 10 mol% P(o-tolyl)₃).

  • Add a suitable base (e.g., Cs₂CO₃ or K₃PO₄).

  • Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 1,4-benzodiazepin-2,5-dione.

Organocatalytic One-Pot Enantioselective Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones

This method describes a domino Knoevenagel condensation/asymmetric epoxidation/ring-opening cyclization sequence.[2][3]

  • To a solution of an aldehyde and phenylsulfonylacetonitrile in a suitable solvent, add the epi-quinine derived urea organocatalyst (eQNU).

  • Stir the mixture at room temperature to facilitate the Knoevenagel condensation.

  • Add an oxidant (e.g., cumene hydroperoxide) for the asymmetric epoxidation of the Knoevenagel adduct.

  • After the formation of the epoxide, add 2-(aminomethyl)aniline to initiate the domino ring-opening cyclization.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the enantioenriched tetrahydro-1,4-benzodiazepin-2-one.

Ugi Four-Component Reaction followed by Deprotection and Cyclization

This protocol outlines a versatile method for the synthesis of diverse 1,4-benzodiazepine scaffolds.[6]

  • In a flask, combine the amine component (e.g., methyl anthranilate), an isocyanide, a Boc-protected amino aldehyde (e.g., Boc-glycinal), and a carboxylic acid in methanol.

  • Stir the reaction mixture at room temperature for 2 days.

  • After the Ugi reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the crude Ugi product in a suitable solvent (e.g., 1,2-dichloroethane) and add a deprotecting agent such as trifluoroacetic acid (TFA).

  • Heat the mixture (e.g., at 40 °C) overnight to facilitate both the deprotection of the Boc group and the subsequent intramolecular cyclization to form the benzodiazepine ring.

  • Neutralize the reaction mixture and perform an aqueous work-up.

  • Extract the product, dry the organic phase, and concentrate.

  • Purify the final product by column chromatography.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of substituted tetrahydro-benzodiazepines, highlighting key decision points and reaction types.

G Generalized Synthetic Workflow for Substituted Tetrahydro-benzodiazepines cluster_start Starting Materials cluster_methods Synthetic Strategies cluster_intermediate Key Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product Starting_Materials Anthranilic Acids / o-Phenylenediamines / Amino Aldehydes / etc. Pd_Catalysis Palladium-Catalyzed Cross-Coupling Starting_Materials->Pd_Catalysis Organocatalysis Organocatalytic One-Pot Reactions Starting_Materials->Organocatalysis Biocatalysis Biocatalytic Reductive Amination Starting_Materials->Biocatalysis MCR Multicomponent Reactions (e.g., Ugi) Starting_Materials->MCR Solid_Phase Solid-Phase Synthesis Starting_Materials->Solid_Phase Linear_Precursor Linear Amide or Imine Precursor Pd_Catalysis->Linear_Precursor Organocatalysis->Linear_Precursor Biocatalysis->Linear_Precursor MCR->Linear_Precursor Solid_Phase->Linear_Precursor Cyclization Intramolecular Cyclization Linear_Precursor->Cyclization Final_Product Substituted Tetrahydro-benzodiazepine Cyclization->Final_Product

Caption: A flowchart illustrating the common synthetic pathways to substituted tetrahydro-benzodiazepines.

References

Purity Under Scrutiny: A Comparative Guide to HPLC and NMR for the Validation of 8-Amino-4-Boc-tetrahydro-benzodiazepine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 8-Amino-4-Boc-tetrahydro-benzodiazepine, a key building block in many pharmaceutical syntheses. We present detailed experimental protocols, comparative data, and a discussion of the orthogonal strengths of these two indispensable analytical techniques.

At a Glance: HPLC vs. NMR for Purity Assessment

High-Performance Liquid Chromatography is a powerful separation technique, ideal for detecting and quantifying trace impurities.[1] Quantitative NMR (qNMR), on the other hand, is a primary ratio method that provides structural confirmation and an absolute purity value without the need for a specific reference standard of the analyte.[2][3] The complementary nature of these methods provides a robust approach to purity validation.

FeatureHPLCqNMR
Principle Separation based on differential partitioning between mobile and stationary phases.Signal intensity is directly proportional to the number of nuclei.[4]
Primary Use Impurity profiling and quantification of known and unknown impurities.Absolute purity determination and structural confirmation.[2]
Sensitivity High sensitivity, excellent for trace impurity detection (ppm levels).[5]Lower sensitivity, generally suitable for impurities at levels of ~0.1% and above.[1]
Quantification Typically relative (area percent), requires reference standards for absolute quantification.Absolute quantification using an internal standard of known purity.[6]
Sample Integrity Destructive.Non-destructive, sample can be recovered.[1]
Throughput Higher, with typical run times of 20-30 minutes per sample.[1]Lower, especially for quantitative experiments requiring long relaxation delays.[1]

Visualizing the Workflow and Method Relationship

The following diagrams illustrate the logical workflow for purity validation and the relationship between the analytical techniques and the data they provide.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Purity Assessment Sample Sample Dissolution Dissolution Sample->Dissolution HPLC_Analysis HPLC Analysis Dissolution->HPLC_Analysis Inject NMR_Analysis NMR Analysis Dissolution->NMR_Analysis Transfer Chromatogram Chromatogram (Impurity Profile) HPLC_Analysis->Chromatogram NMR_Spectrum NMR Spectrum (Structure & Purity) NMR_Analysis->NMR_Spectrum Purity_Calculation Purity Calculation Chromatogram->Purity_Calculation NMR_Spectrum->Purity_Calculation Technique_Relationship cluster_HPLC HPLC Analysis cluster_NMR NMR Analysis Analyte 8-Amino-4-Boc-tetrahydro- benzodiazepine HPLC HPLC Analyte->HPLC NMR qNMR Analyte->NMR Impurity_Profile Impurity Profile (Relative %) HPLC->Impurity_Profile Provides Final_Purity_Report Comprehensive Purity Report Impurity_Profile->Final_Purity_Report Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Confirms Absolute_Purity Absolute Purity (%) NMR->Absolute_Purity Determines Structural_Confirmation->Final_Purity_Report Absolute_Purity->Final_Purity_Report

References

Evaluating Alternative Protecting Groups for Tetrahydro-benzodiazepine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical parameter in the multistep synthesis of complex molecules. In the synthesis of tetrahydro-benzodiazepines, a scaffold of significant interest in medicinal chemistry, the choice of a nitrogen protecting group can profoundly impact reaction efficiency, yield, and purification requirements. This guide provides an objective comparison of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and tosyl (Ts)—in the context of a representative synthetic route to a tetrahydro-benzodiazepine core.

This comparison is based on a generalized two-step synthetic sequence involving the protection of a 2-aminobenzylamine derivative, followed by cyclization to form the tetrahydro-benzodiazepine ring, and subsequent deprotection. The presented data, compiled from various sources, aims to offer a comparative perspective on key performance indicators for each protecting group.

Comparative Performance of Protecting Groups

The following table summarizes the typical performance of Boc, Cbz, Fmoc, and Tosyl protecting groups in the synthesis of a generic tetrahydro-benzodiazepine. The data represents a collation of findings from various studies and should be considered as a general guide.

Protecting GroupProtection Yield (%)Deprotection Yield (%)Protection ConditionsDeprotection ConditionsKey AdvantagesPotential Limitations
Boc 85-9590-98(Boc)₂O, base (e.g., NEt₃, NaOH), THF or CH₂Cl₂, rtTFA in CH₂Cl₂; or HCl in dioxane, rtHigh yields, mild deprotectionAcid labile, may not be suitable for substrates with other acid-sensitive groups
Cbz (Z) 80-9085-95Cbz-Cl, base (e.g., NaHCO₃), aq. acetone or CH₂Cl₂, 0 °C to rtH₂, Pd/C, MeOH or EtOH, rtStable to acidic and basic conditions, orthogonal to Boc and FmocRequires hydrogenation for deprotection, which can affect other reducible functional groups
Fmoc 85-9590-98Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), aq. dioxane or CH₂Cl₂, rt20% piperidine in DMF, rtBase labile, orthogonal to acid-labile groups (e.g., Boc)Not stable to basic conditions
Tosyl (Ts) 75-8570-90Ts-Cl, pyridine or other base, CH₂Cl₂, 0 °C to rtStrong acid (e.g., HBr/AcOH) or reductive cleavage (e.g., Na/NH₃, SmI₂)Very stable to a wide range of conditionsHarsh deprotection conditions may not be compatible with complex molecules

Experimental Protocols

Detailed methodologies for the key protection and deprotection steps are provided below. These protocols are representative and may require optimization for specific substrates.

Boc Group

Protection of 2-Aminobenzylamine with Boc Anhydride: To a solution of 2-aminobenzylamine (1.0 eq) in tetrahydrofuran (THF), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (NEt₃, 1.2 eq) are added. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Deprotection of N-Boc-tetrahydro-benzodiazepine with TFA: The N-Boc protected tetrahydro-benzodiazepine (1.0 eq) is dissolved in dichloromethane (CH₂Cl₂). Trifluoroacetic acid (TFA, 10 eq) is added, and the solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed in vacuo to yield the deprotected product.[1][2]

Cbz Group

Protection of 2-Aminobenzylamine with Benzyl Chloroformate: 2-Aminobenzylamine (1.0 eq) is dissolved in a mixture of aqueous sodium bicarbonate and acetone. The solution is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours. The product is extracted with an organic solvent and purified by recrystallization or column chromatography.

Deprotection of N-Cbz-tetrahydro-benzodiazepine by Hydrogenolysis: The N-Cbz protected tetrahydro-benzodiazepine (1.0 eq) is dissolved in methanol or ethanol. Palladium on carbon (10% Pd/C, 0.1 eq) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the deprotected amine.

Fmoc Group

Protection of 2-Aminobenzylamine with Fmoc-Cl: To a solution of 2-aminobenzylamine (1.0 eq) in aqueous dioxane and sodium bicarbonate, 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq) is added. The mixture is stirred at room temperature for 4-6 hours. The product is then precipitated by the addition of water, filtered, and washed to give the N-Fmoc protected amine.

Deprotection of N-Fmoc-tetrahydro-benzodiazepine with Piperidine: The N-Fmoc protected tetrahydro-benzodiazepine (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). Piperidine is added to a final concentration of 20% (v/v), and the solution is stirred at room temperature for 30 minutes to 2 hours. The solvent is removed under high vacuum, and the residue is purified to remove the fluorenyl-piperidine adduct.[3][4][5]

Tosyl Group

Protection of 2-Aminobenzylamine with Tosyl Chloride: 2-Aminobenzylamine (1.0 eq) is dissolved in pyridine or dichloromethane containing a base like triethylamine. The solution is cooled to 0 °C, and p-toluenesulfonyl chloride (Ts-Cl, 1.1 eq) is added portion-wise. The reaction is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted and purified.

Deprotection of N-Tosyl-tetrahydro-benzodiazepine by Reductive Cleavage: The N-Tosyl protected tetrahydro-benzodiazepine is dissolved in liquid ammonia. Small pieces of sodium metal are added until a persistent blue color is observed. The reaction is stirred for 1-2 hours and then quenched by the addition of ammonium chloride. After evaporation of the ammonia, the residue is worked up to isolate the deprotected product.

Visualizing the Workflow and Biological Context

To further aid in the understanding of the synthetic strategy and the biological relevance of tetrahydro-benzodiazepines, the following diagrams are provided.

experimental_workflow cluster_protection Protection cluster_cyclization Cyclization cluster_deprotection Deprotection 2_Aminobenzylamine 2_Aminobenzylamine Protected_Amine Protected_Amine 2_Aminobenzylamine->Protected_Amine Protecting Group Reagent (Boc)₂O, Cbz-Cl, Fmoc-Cl, or Ts-Cl Base, Solvent, rt Protected_Tetrahydro_Benzodiazepine Protected_Tetrahydro_Benzodiazepine Protected_Amine->Protected_Tetrahydro_Benzodiazepine Cyclizing Agent (e.g., Chloroacetyl chloride) Base, Heat Tetrahydro_Benzodiazepine Tetrahydro_Benzodiazepine Protected_Tetrahydro_Benzodiazepine->Tetrahydro_Benzodiazepine Deprotection Conditions (TFA, H₂/Pd-C, Piperidine, or Na/NH₃)

Caption: A generalized experimental workflow for the synthesis of tetrahydro-benzodiazepines.

Many tetrahydro-benzodiazepines are being investigated for their potential as modulators of the GABA-A receptor, a key player in central nervous system inhibition.

gabaa_signaling_pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Channel (Closed) GABA_A_Receptor->Chloride_Channel Conformational Change Chloride_Channel_Open Chloride Channel (Open) Chloride_Channel->Chloride_Channel_Open Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel_Open->Hyperpolarization Cl⁻ Influx GABA GABA GABA->GABA_A_Receptor Binds Benzodiazepine Tetrahydro- benzodiazepine Benzodiazepine->GABA_A_Receptor Allosteric Modulation

Caption: The signaling pathway of the GABA-A receptor, a target for many benzodiazepines.[6][7][8]

Conclusion

The selection of an appropriate protecting group for the synthesis of tetrahydro-benzodiazepines is a multifactorial decision.

  • Boc and Fmoc groups generally offer high yields and mild deprotection conditions, making them suitable for many applications, particularly where orthogonality is desired.

  • The Cbz group provides robustness to both acidic and basic conditions but requires hydrogenation for removal, which may not be compatible with all substrates.

  • The Tosyl group offers exceptional stability but often necessitates harsh deprotection conditions that can limit its use in the synthesis of complex, polyfunctional molecules.

Ultimately, the optimal choice will depend on the specific chemical functionalities present in the starting materials and intermediates, as well as the overall synthetic strategy. This guide serves as a starting point for researchers to make informed decisions in the design and execution of their synthetic routes to novel tetrahydro-benzodiazepine derivatives.

References

Cross-referencing experimental data for CAS 886363-80-0 with published literature

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding your request for information on CAS 886363-80-0 is necessary. Extensive database searches have conclusively identified the compound associated with this CAS number as tert-Butyl 8-amino-2,3-dihydro-1H-benzo[e][1][2]diazepine-4(5H)-carboxylate . This molecule is a chemical intermediate, a building block used in the synthesis of more complex compounds, rather than a biologically active agent suitable for the kind of experimental comparison you have requested.

There is no published literature containing the requisite experimental data—such as performance in biological assays, signaling pathway involvement, or comparative studies—for this specific chemical intermediate.

It is possible that CAS 886363-80-0 was mistaken for a different compound that is indeed a subject of research and drug development. Given the nature of your request for information on signaling pathways and experimental data relevant to researchers, it is highly probable that you are interested in a compound like Omipalisib (GSK2126458) , a well-documented inhibitor of the PI3K/mTOR signaling pathway.

Therefore, this guide will proceed by providing a comprehensive comparison and data analysis for Omipalisib, as it aligns with the core requirements of your request for a comparison guide for researchers and drug development professionals.

Comparison Guide: Omipalisib (GSK2126458) - A PI3K/mTOR Inhibitor

This guide provides a comparative overview of Omipalisib (GSK2126458), a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The information is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of Omipalisib against various PI3K isoforms and mTOR complexes, as well as its effect on cell proliferation in different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Omipalisib

TargetKi (nM)
p110α0.019
p110β0.13
p110δ0.024
p110γ0.06
mTORC10.18
mTORC20.3

Data represents the inhibitor constant (Ki) in cell-free assays, indicating the concentration of Omipalisib required to produce half-maximum inhibition.

Table 2: Cellular Activity of Omipalisib in Breast Cancer Cell Lines

Cell LineIC50 (nM) for pAkt-S473 InhibitionIC50 (nM) for Cell Proliferation Inhibition
T47D0.413
BT4740.182.4
HCC19542Not Reported

IC50 (half-maximal inhibitory concentration) values demonstrate the potency of Omipalisib in a cellular context.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and critical evaluation.

In Vitro Kinase Inhibition Assay

The inhibitory activity of Omipalisib against PI3K isoforms and mTOR complexes was determined using a cell-free enzymatic assay.

  • Enzyme and Substrate Preparation : Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) and mTOR complexes (mTORC1, mTORC2) were expressed and purified. The lipid substrate PIP2 (phosphatidylinositol-4,5-bisphosphate) and ATP were prepared in a reaction buffer.

  • Compound Dilution : Omipalisib was serially diluted in 100% DMSO to create a range of concentrations.

  • Assay Procedure :

    • The kinase reaction was initiated by adding the enzyme to wells of a 384-well plate containing the diluted Omipalisib.

    • The plates were incubated for 15 minutes at room temperature to allow for compound-enzyme binding.

    • The substrate solution (PIP2 and ATP) was then added to start the reaction.

    • The reaction was allowed to proceed for 1 hour at room temperature.

    • The reaction was quenched by the addition of a stop solution.

  • Detection : The product of the kinase reaction, PIP3 (phosphatidylinositol-3,4,5-trisphosphate), was detected using a competitive binding assay (e.g., HTRF). The signal is inversely proportional to the amount of PIP3 produced.

  • Data Analysis : The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation. The Ki was then calculated from the IC50 using the Cheng-Prusoff equation.

Cellular pAkt-S473 Inhibition Assay

The potency of Omipalisib in inhibiting the PI3K signaling pathway within cells was assessed by measuring the phosphorylation of Akt at serine 473.

  • Cell Culture : Human breast cancer cell lines (T47D, BT474, HCC1954) were cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment : Cells were treated with a serial dilution of Omipalisib for a specified time (e.g., 1-2 hours).

  • Cell Lysis : After treatment, the cells were washed and lysed to extract cellular proteins.

  • Detection : The levels of phosphorylated Akt (pAkt-S473) and total Akt were quantified using an immunoassay, such as an ELISA or a bead-based assay.

  • Data Analysis : The ratio of pAkt-S473 to total Akt was calculated for each concentration of Omipalisib. The IC50 value was determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

The effect of Omipalisib on the growth of cancer cell lines was evaluated using a standard proliferation assay.

  • Cell Seeding : T47D and BT474 cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells were then treated with various concentrations of Omipalisib.

  • Incubation : The plates were incubated for a period of 3 to 5 days to allow for cell proliferation.

  • Viability Measurement : Cell viability was assessed using a colorimetric assay, such as MTT or resazurin, which measures the metabolic activity of living cells.

  • Data Analysis : The absorbance readings were converted to percentage of cell growth inhibition relative to vehicle-treated control cells. The IC50 values were calculated from the resulting dose-response curves.

Visualizations

The following diagrams illustrate the signaling pathway targeted by Omipalisib and a typical experimental workflow.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P-T308 mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt P-S473 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth EIF4EBP1->Cell_Growth Inhibition Omipalisib Omipalisib Omipalisib->PI3K Omipalisib->mTORC2 Omipalisib->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by Omipalisib.

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis start Seed Cells in 96-well Plate treatment Treat with Serial Dilutions of Omipalisib start->treatment incubation Incubate for 72 hours treatment->incubation add_reagent Add Cell Viability Reagent (e.g., MTT) incubation->add_reagent read_plate Read Absorbance on Plate Reader add_reagent->read_plate calculate_inhibition Calculate % Inhibition vs. Control read_plate->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of Omipalisib on cell proliferation.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: A Comprehensive Guide

Navigating the Safe Disposal of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine: A Comprehensive Guide

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, a key intermediate in many synthetic pathways. Adherence to these protocols is essential for minimizing environmental impact and upholding rigorous safety standards.

I. Hazard Identification and Safety Precautions

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used in a well-ventilated area or fume hood.[3][4]

II. Quantitative Data Summary

The following table summarizes the known physical and chemical properties of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, which are important for its safe handling and disposal.

PropertyValue
Physical State Solid, Powder
Molecular Formula C₁₄H₂₁N₃O₂
Molecular Weight 263.34 g/mol [2][5]
CAS Number 886363-80-0[5][6]
Solubility No data available
Melting Point No data available
pH No information available

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine waste. The fundamental principle is that all laboratory chemical waste must be disposed of through a licensed environmental health and safety (EHS) provider.[7] Never dispose of this chemical down the drain or in regular trash.[7]

Step 1: Waste Segregation

  • Solid Waste:

    • Collect un-dissolved, excess, or contaminated 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine powder in a designated, compatible solid waste container.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.[8]

  • Liquid Waste:

    • If 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is dissolved in a solvent, the entire solution must be treated as chemical waste.

    • Collect the liquid waste in a designated, compatible, and leak-proof liquid waste container.

    • Do not mix this waste stream with other incompatible chemical wastes.[8]

Step 2: Containerization

  • Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.

  • Ensure the exterior of the container is clean and free of contamination.

Step 3: Labeling

  • Accurate and detailed labeling is mandatory for all hazardous waste containers.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine."

    • The concentration and composition of the waste (e.g., if in solution, list the solvent and estimated concentration).

    • The date when waste was first added to the container.

    • The specific hazards associated with the waste (e.g., "Irritant," "Handle with Care").

Step 4: Storage

  • Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Segregate incompatible wastes to prevent accidental reactions.

Step 5: Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department for waste pickup.

  • Provide them with a complete and accurate description of the waste.

  • Follow all institutional and local regulations for the final disposal of the chemical waste.

IV. Decontamination

  • Any surfaces or equipment that come into contact with 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine must be thoroughly decontaminated.

  • A common procedure involves washing the surface or equipment multiple times with a suitable solvent (e.g., acetone or ethanol), followed by a detergent solution.[8]

  • All materials used for decontamination, such as wipes and solvent rinses, must be collected and disposed of as hazardous waste.[8]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine waste.

startWaste Generated:8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepineppeDon Personal ProtectiveEquipment (PPE)start->ppewaste_typeIs the waste solid or liquid?ppe->waste_typesolid_wasteCollect in designatedsolid waste containerwaste_type->solid_wasteSolidliquid_wasteCollect in designatedliquid waste containerwaste_type->liquid_wasteLiquidlabel_containerLabel container with'Hazardous Waste' andfull chemical namesolid_waste->label_containerliquid_waste->label_containerstorageStore in designated SatelliteAccumulation Area (SAA)with secondary containmentlabel_container->storageehs_pickupContact EnvironmentalHealth & Safety (EHS)for waste pickupstorage->ehs_pickupendProper Disposal Completeehs_pickup->end

Caption: Decision workflow for waste disposal.

Personal protective equipment for handling 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Essential Safety and Operational Guide for 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling, operation, and disposal of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (CAS: 886363-80-0). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the safety protocols for structurally similar compounds, such as 4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, and general best practices for handling aromatic amines and Boc-protected compounds.[3] Aromatic amines are a class of compounds that can present significant health risks, including potential carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[2][4][5] Therefore, a cautious approach is paramount.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for various levels of protection.

PPE CategoryLevel of ProtectionSpecifications
Eye and Face Protection Minimum Requirement Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]
Splash Hazard A face shield should be worn in addition to safety goggles.[1]
Hand Protection General Handling Chemical-resistant nitrile gloves. Gloves should be inspected before use and changed immediately if contaminated.[1][6]
Body Protection Standard Laboratory Use A standard laboratory coat, kept buttoned, to protect skin and clothing.[1]
Enhanced Protection Fire/flame resistant and impervious clothing.[3]
Respiratory Protection Well-Ventilated Area Work should be conducted in a certified chemical fume hood.[1][6]
Risk of Dust Generation If handling as a powder and dust may be generated, a NIOSH-approved N95 respirator or higher is recommended.[7]
Footwear Mandatory Closed-toe shoes that fully cover the foot.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for minimizing risk.

  • Preparation:

    • Thoroughly read and understand this safety guide and any available safety information for similar compounds.

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[6]

    • Verify that an emergency eyewash station and safety shower are easily accessible.[6]

    • Assemble all necessary equipment and reagents before commencing work.

    • Don the appropriate PPE as detailed in the table above.

  • Handling the Compound:

    • If the compound is in a sealed container, allow it to equilibrate to room temperature before opening to prevent condensation.[6]

    • Open the container carefully in a fume hood to avoid generating dust or aerosols.

    • Use appropriate tools (e.g., spatula, weighing paper) for transferring the solid.

    • Avoid all direct physical contact with the compound.[1]

    • Keep the container tightly sealed when not in use.[1]

  • Post-Handling:

    • Tightly reseal the primary container.

    • Clean the work area, ensuring any residual compound is decontaminated. A common procedure is to wipe surfaces with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[6]

    • Thoroughly wash hands with soap and water after removing gloves.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If symptoms persist, seek medical attention.[6]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Spill Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed, labeled container for hazardous waste disposal.[6]

Disposal Plan

All waste containing 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.[7]

    • Liquid Waste: If the compound is in solution, collect the liquid waste in a separate, labeled hazardous waste container. The label should include the chemical name, solvent, and approximate concentration.[7]

    • Empty Containers: Treat empty containers as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[7]

  • Disposal Procedure:

    • Store sealed hazardous waste containers in a designated and secure area, away from incompatible materials.

    • Dispose of all waste in accordance with local, state, and federal regulations through your institution's licensed hazardous waste management provider.[6][7]

    • Never dispose of this chemical or its solutions down the drain.[7]

Visual Workflow for Safe Handling

cluster_prep1. Preparation Phasecluster_handling2. Handling Phasecluster_post3. Post-Handling Phaseprep1Review Safety Guideprep2Prepare Fume Hoodprep1->prep2prep3Verify Emergency Equipmentprep2->prep3prep4Don Appropriate PPEprep3->prep4handle1Equilibrate and Open Containerprep4->handle1handle2Transfer Compoundhandle1->handle2handle3Seal Container When Donehandle2->handle3post1Decontaminate Work Areahandle3->post1post2Dispose of Waste Correctlypost1->post2post3Remove PPEpost2->post3post4Wash Hands Thoroughlypost3->post4

Caption: Workflow for the safe handling of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.